Carbidopa
描述
Structure
2D Structure
属性
IUPAC Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFNLOMSOLWIDK-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022735 | |
| Record name | Carbidopa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Carbidopa | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014336 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
Decomposes | |
| Record name | Carbidopa | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00190 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
28860-95-9, 38821-49-7 | |
| Record name | Carbidopa | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28860-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbidopa [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028860959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbidopa | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00190 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | carbidopa | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbidopa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbidopa | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Carbidopa | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBIDOPA ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR87B45RGH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Carbidopa | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014336 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
203-208 °C, 203 - 205 °C | |
| Record name | Carbidopa | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00190 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carbidopa | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014336 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
fundamental chemical properties of carbidopa for research applications
An In-depth Technical Guide on the Core Fundamental Chemical Properties of Carbidopa for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a peripherally-acting aromatic L-amino acid decarboxylase (AADC) inhibitor that does not cross the blood-brain barrier.[1][2][3] It is a critical component in the treatment of Parkinson's disease, where it is co-administered with levodopa (L-DOPA).[2][4] Its primary function is to prevent the conversion of L-DOPA to dopamine in the peripheral tissues.[3][5] This action increases the bioavailability of L-DOPA in the central nervous system, allowing for a reduction in the required dosage of L-DOPA and mitigating its peripheral side effects, such as nausea.[3][6] This guide provides a comprehensive overview of the fundamental chemical properties of this compound to support its application in research and drug development.
Chemical and Physical Properties
This compound is a white to creamy-white, crystalline compound.[1][7] A summary of its key chemical and physical properties is provided in Table 1.
Table 1: Fundamental Chemical and Physical Properties of this compound
| Property | Value | Citation |
| IUPAC Name | (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | [1][8] |
| Chemical Formula | C₁₀H₁₄N₂O₄ | [1][9] |
| Molecular Weight | 226.23 g/mol (anhydrous) | [9][10] |
| 244.24 g/mol (monohydrate) | [11] | |
| Melting Point | 203-205 °C (with decomposition) | [1][11] |
| Solubility | Slightly soluble in water. Practically insoluble in alcohol, chloroform, and ether. Freely soluble in dilute mineral acids. Slightly soluble in methanol and DMSO. | [1][10][12][13] |
| pKa | 2.3 (strongest acidic), 5.66 (strongest basic) | [8][14] |
| IC₅₀ (AADC Inhibition) | 29 ± 2 µM | [15][16] |
Mechanism of Action: AADC Inhibition
This compound's therapeutic and research utility is centered on its potent inhibition of aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[2][3] This enzyme is responsible for the conversion of L-DOPA to dopamine.[17] Because this compound does not penetrate the blood-brain barrier, its inhibitory action is confined to the periphery.[1][2] This selective peripheral inhibition is crucial as it prevents the premature conversion of administered L-DOPA to dopamine in the bloodstream, which cannot cross the blood-brain barrier.[2][5] Consequently, a larger proportion of L-DOPA is able to reach the brain where it can be converted to dopamine to elicit its therapeutic effect.[3][5]
Caption: this compound's peripheral inhibition of AADC.
Experimental Protocols
Quantification of this compound via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general methodology for the quantification of this compound in a given sample.
Methodology:
-
Chromatographic System: Utilize a standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A common mobile phase consists of a mixture of phosphate buffer and methanol. The precise ratio should be optimized for the specific column and system.
-
Standard Preparation:
-
Accurately weigh a known quantity of this compound reference standard.
-
Dissolve in the mobile phase to create a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to generate a series of calibration standards.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Analysis:
-
Set the UV detector to a wavelength of 280 nm.
-
Inject the calibration standards to generate a standard curve.
-
Inject the prepared sample.
-
The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.[18]
-
Caption: HPLC quantification workflow for this compound.
In Vitro AADC Inhibition Assay
This assay is designed to determine the inhibitory activity of this compound on AADC.
Methodology:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of purified AADC enzyme in a suitable buffer.
-
Substrate Solution: Prepare a solution of L-DOPA, the substrate for AADC.
-
Inhibitor Solutions: Prepare a range of concentrations of this compound through serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add the AADC enzyme solution to each well.
-
Add the various concentrations of this compound to the appropriate wells. Include a control well with no inhibitor.
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.
-
Incubate the plate at 37°C for a predetermined time to allow for the conversion of L-DOPA to dopamine.
-
Stop the reaction, typically by adding an acid.
-
-
Detection and Analysis:
-
Quantify the amount of dopamine produced in each well. This can be achieved using HPLC with electrochemical detection or a fluorescent assay.
-
Calculate the percentage of AADC inhibition for each concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of this compound that results in 50% inhibition of AADC activity.[15][16]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Levodopa/Carbidopa/Entacapone Combination Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Levodopa and this compound Interaction: Benefits and Clinical Considerations | empathia.ai [empathia.ai]
- 6. Levodopa and this compound: MedlinePlus Drug Information [medlineplus.gov]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. This compound | C10H14N2O4 | CID 34359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. drugs.com [drugs.com]
- 11. This compound [drugfuture.com]
- 12. This compound and Levodopa Tablets, USP RX only [dailymed.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. abmole.com [abmole.com]
- 16. The aromatic-L-amino acid decarboxylase inhibitor this compound is selectively cytotoxic to human pulmonary carcinoid and small cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound/Levodopa (Sinemet): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 18. researchgate.net [researchgate.net]
Carbidopa's Off-Target Effects: An In-depth Technical Guide on Neurotransmitter Systems Beyond Dopamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbidopa, a cornerstone in the management of Parkinson's disease, is primarily recognized for its role as a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor. Its co-administration with levodopa (L-DOPA) effectively increases the central bioavailability of dopamine's precursor, thereby alleviating motor symptoms. However, the biochemical reach of this compound extends beyond the dopaminergic system. By inhibiting AADC, a ubiquitous enzyme responsible for the decarboxylation of various aromatic L-amino acids, this compound invariably influences other critical neurotransmitter pathways, including the serotonergic and noradrenergic systems. Furthermore, emerging evidence suggests indirect effects on the GABAergic system and a significant interplay with the gut microbiome, which in itself is a key regulator of neurotransmitter synthesis. This technical guide provides a comprehensive analysis of this compound's effects on these non-dopaminergic systems, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to support further research and drug development.
Effects on the Serotonergic System
This compound's inhibition of AADC directly impacts the synthesis of serotonin (5-hydroxytryptamine, 5-HT) from its precursor, 5-hydroxytryptophan (5-HTP). This interaction has been leveraged to modulate central serotonin levels for therapeutic and research purposes.
Quantitative Data Summary
The co-administration of this compound with 5-HTP has been shown to significantly alter the pharmacokinetic and pharmacodynamic profiles of 5-HTP, leading to increased central serotonergic activity.
| Parameter | 5-HTP Alone (100 mg) | 5-HTP (100 mg) + this compound (100 mg + 50 mg) | Reference |
| Elimination Half-life (t½) | - | Doubled | [1] |
| Apparent Clearance | - | Reduced by at least 14-fold | [1] |
| Area Under the Curve (AUC) | - | Increased by 15.4-fold | [1] |
| Mean Cortisol Response (AUC) | 172.0 nmol/L (Placebo) | 258.3 nmol/L | [2] |
| Mean Prolactin Response | No significant change | Significant increase | [1] |
Key Experimental Protocols
-
Study Design: A placebo-controlled, randomized, four-way crossover, double-blind, single-dose investigation.
-
Subjects: Twelve healthy male volunteers.
-
Interventions:
-
Placebo
-
5-HTP 100 mg
-
5-HTP 200 mg
-
5-HTP 100 mg with co-administration of this compound (100 mg at 3 hours before and 50 mg at 3 hours after 5-HTP administration).
-
-
Measurements:
-
Pharmacokinetic parameters of 5-HTP were determined from plasma samples.
-
Pharmacodynamic endpoints included plasma cortisol and prolactin levels, subjective psychological symptoms, and cardiovascular parameters.
-
-
Analytical Method: Details on the specific analytical methods for 5-HTP, cortisol, and prolactin were not provided in the abstract but would typically involve techniques like HPLC or LC-MS/MS.[1]
-
Study Design: A double-blind, placebo-controlled, single rising dose, four-way crossover trial with placebo randomization.
-
Subjects: Fifteen healthy male volunteers.
-
Interventions:
-
Placebo
-
Oral 5-HTP at 100 mg, 200 mg, and 300 mg, each combined with this compound.
-
-
Measurements:
-
Neuroendocrine dose-response relationship was assessed by measuring cortisol and prolactin concentrations.
-
Tolerability and subjective effects were recorded.
-
Pharmacokinetic properties of the 5-HTP/carbidopa challenge were determined.
-
-
Analytical Method: Specific analytical methods were not detailed in the abstract.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound's influence on the serotonin pathway and a typical experimental workflow for its investigation.
Effects on the Noradrenergic System
Similar to its effect on serotonin synthesis, this compound's inhibition of AADC can attenuate the conversion of L-threo-3,4-dihydroxyphenylserine (L-DOPS), a norepinephrine prodrug, to norepinephrine.
Quantitative Data Summary
A clinical study investigating the interaction between this compound and L-DOPS in patients with autonomic failure provided the following key quantitative findings.
| Parameter | L-DOPS (400 mg) + Placebo | L-DOPS (400 mg) + this compound (200 mg) | Reference |
| Peak Plasma Norepinephrine (NE) Increase | 0.57 ± 0.11 nmol/L | No significant increase | [2][3] |
| Systolic Blood Pressure Increase (at 3 hours) | 27 ± 8 mm Hg | No significant increase | [2][3] |
| Plasma DHPG + DHMA Response | Robust increase | Prevented | [2][3] |
Key Experimental Protocol
-
Study Design: Randomized, placebo-controlled, crossover study.
-
Subjects: Twelve patients with autonomic failure.
-
Interventions: On different days, patients received:
-
400 mg of L-DOPS with 200 mg of placebo
-
400 mg of L-DOPS with 200 mg of this compound
-
400 mg of L-DOPS with 200 mg of entacapone (a COMT inhibitor)
-
-
Measurements:
-
Plasma levels of L-DOPS, norepinephrine (NE), and its deaminated metabolites (dihydroxyphenylglycol [DHPG] and dihydroxymandelic acid [DHMA]) were measured.
-
Blood pressure was monitored.
-
-
Analytical Method: Plasma catechols were assayed by alumina extraction followed by liquid chromatography with electrochemical detection.[2]
Signaling Pathway and Experimental Workflow
The diagrams below depict this compound's impact on norepinephrine synthesis from L-DOPS and the experimental design used to study this interaction.
Effects on the GABAergic System
The influence of this compound on the γ-aminobutyric acid (GABA) system appears to be indirect, likely mediated through the restoration of dopaminergic tone in the basal ganglia, which in turn modulates GABAergic neuronal activity.
Quantitative Data Summary
A study comparing cerebrospinal fluid (CSF) GABA levels in Parkinson's disease patients with and without levodopa/carbidopa treatment provided the following data.
| Group | Mean CSF GABA Level (pmol/mL ± SD) | Number of Subjects (n) | Reference |
| Healthy Controls | 200 ± 70 | 14 | [4] |
| Untreated Parkinson's Disease | 95 ± 31 | 7 | [4] |
| Levodopa/Carbidopa-Treated Parkinson's Disease | 144 ± 53 | 8 | [4] |
Key Experimental Protocol
-
Study Design: Cross-sectional study.
-
Subjects:
-
14 patients with Parkinson's disease (7 untreated, 8 treated with levodopa/carbidopa).
-
14 sex-matched healthy controls.
-
-
Procedure:
-
Lumbar puncture was performed to collect cerebrospinal fluid.
-
-
Analytical Method: CSF GABA levels were measured using a triple-column ion-exchange/fluorometric procedure.[4]
Logical Relationship and Analytical Workflow
The following diagrams illustrate the proposed indirect effect of this compound on the GABAergic system and the workflow for CSF GABA analysis.
Interaction with Pyridoxal 5'-Phosphate (PLP)
This compound's mechanism of action involves the formation of a hydrazone with pyridoxal 5'-phosphate (PLP), the active form of vitamin B6 and a crucial cofactor for AADC. This interaction is fundamental to its inhibitory effect.
Mechanism of Interaction
This compound acts as an irreversible inhibitor of AADC by forming a stable complex with PLP at the enzyme's active site. This prevents the binding of the natural substrates, such as L-DOPA and 5-HTP.
While the strong reaction between this compound and PLP is established, further quantitative studies are needed to fully understand the systemic consequences of this interaction on other PLP-dependent enzymes and their respective neurotransmitter pathways.
Effects on the Gut Microbiome
The gut microbiome is increasingly recognized as a key modulator of drug metabolism and neurotransmitter synthesis. This compound, in combination with levodopa, has been shown to alter the composition of the gut microbiota, which in turn can influence the peripheral metabolism of levodopa and potentially other neurotransmitters.
Key Findings from Preclinical Studies
-
Alteration of Gut Microbiota Composition: In a rat model of Parkinson's disease, treatment with levodopa/carbidopa led to changes in the abundance of specific bacterial taxa, including an increase in Lactobacillus and a decrease in Lachnospiraceae and Prevotellaceae.[1]
-
Bacterial Metabolism of Levodopa: Certain gut bacteria, such as Enterococcus faecalis, can decarboxylate levodopa to dopamine, a process not inhibited by this compound. This can reduce the bioavailability of levodopa.[1]
Experimental Workflow for Gut Microbiome Analysis
The direct impact of this compound-induced changes in the gut microbiome on the systemic levels of non-dopaminergic neurotransmitters is an area that requires further investigation.
Conclusion
This compound's pharmacological influence extends significantly beyond its intended role as a peripheral AADC inhibitor in the dopaminergic system. This technical guide has synthesized the current understanding of its effects on the serotonergic, noradrenergic, and GABAergic systems, supported by quantitative data and detailed experimental methodologies. The direct inhibition of AADC leads to predictable and quantifiable alterations in serotonin and norepinephrine synthesis from their respective precursors. The effect on the GABAergic system appears to be indirect, likely a consequence of restored dopaminergic function within the basal ganglia. Furthermore, this compound's interaction with PLP and its impact on the gut microbiome represent additional layers of complexity that warrant further investigation to fully elucidate their downstream consequences on neurotransmitter homeostasis. A comprehensive understanding of these "off-target" effects is crucial for optimizing therapeutic strategies, anticipating potential drug interactions, and guiding the development of novel therapeutic agents with improved specificity. The provided data, protocols, and pathway diagrams serve as a foundational resource for researchers and clinicians in the field of neuropharmacology and drug development.
References
- 1. The Gut Microbiota in Parkinson Disease: Interactions with Drugs and Potential for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound and entacapone on the metabolic fate of the norepinephrine prodrug L-DOPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Low CSF gamma-aminobutyric acid levels in Parkinson's Disease. Effect of levodopa and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of Carbidopa in Neuronal Cell Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbidopa, a peripherally acting aromatic L-amino acid decarboxylase inhibitor, is traditionally used in combination with levodopa for the management of Parkinson's disease. Emerging in vitro evidence, however, suggests that this compound may possess intrinsic neuroprotective properties independent of its canonical mechanism of action. This technical guide synthesizes the current understanding of this compound's potential neuroprotective effects in neuronal cell cultures, with a focus on its antioxidant and anti-apoptotic capabilities. We present a compilation of quantitative data from relevant studies, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways and experimental workflows to facilitate further research and development in this promising area.
Introduction
Neurodegenerative diseases, such as Parkinson's disease, are characterized by the progressive loss of neuronal populations. Oxidative stress and apoptosis are key pathological mechanisms contributing to this neuronal demise. While this compound's primary clinical role is to prevent the peripheral conversion of levodopa to dopamine, thereby increasing its bioavailability in the central nervous system, several preclinical studies have explored its direct effects on neuronal cells.[1][2] These investigations suggest that this compound may offer a direct neuroprotective effect by mitigating oxidative damage and inhibiting cell death pathways. This guide provides an in-depth overview of the experimental evidence supporting the neuroprotective potential of this compound in neuronal cell culture models.
Quantitative Data on the Neuroprotective Effects of this compound
The following tables summarize the quantitative findings from studies investigating the protective effects of this compound against oxidative stress-induced damage in various neuronal cell models.
Table 1: Effect of this compound on Cell Viability in Neuronal Cells Exposed to Oxidative Stress
| Cell Line | Stressor | This compound Concentration | % Increase in Cell Viability (Compared to Stressor Alone) | Reference |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 10 µM - 100 µM | Data suggests a significant protective effect, though specific percentages are not detailed in the provided abstracts. Studies show this compound reduces H₂O₂-induced DNA damage. | [3][4] |
| Human Lymphocytes | Hydrogen Peroxide (H₂O₂) | Not specified | This compound demonstrated an ability to protect DNA against oxidative-induced damage. | [5] |
Note: The available literature often describes protective effects without providing precise percentage increases in cell viability. The data is derived from graphical representations and descriptive summaries in the source material.
Table 2: Effect of this compound on DNA Damage in Neuronal Cells
| Cell Line | Stressor | This compound Concentration | Outcome | Reference |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | Not specified | Protective effect against H₂O₂-induced DNA damage documented. | [3] |
| Human Lymphocytes | Hydrogen Peroxide (H₂O₂) | Various concentrations | This compound protects DNA against oxidative-induced damage. | [5] |
Implicated Signaling Pathways in this compound-Mediated Neuroprotection
The neuroprotective effects of this compound are likely mediated through the modulation of key intracellular signaling pathways involved in cellular defense and apoptosis.
The Nrf2/ARE Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[1] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes. This compound's antioxidant properties suggest a potential role in activating this critical neuroprotective pathway.[3]
The PI3K/Akt Survival Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a crucial pathway for promoting cell survival and inhibiting apoptosis.[6][7] Activation of this pathway can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of anti-apoptotic factors. While direct evidence linking this compound to this pathway is still emerging, it represents a plausible mechanism for its observed neuroprotective effects.
Regulation of the Bcl-2 Family of Proteins
The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of cell fate. A shift in this ratio towards anti-apoptotic members can prevent the mitochondrial release of cytochrome c and subsequent caspase activation. This compound's anti-apoptotic effects may involve the modulation of the expression or activity of these key regulatory proteins.
Detailed Experimental Protocols
This section provides generalized protocols for key experiments used to assess the neuroprotective effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for studying neuroprotective effects.
-
Culture Conditions: Maintain cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Seed cells at an appropriate density in multi-well plates depending on the downstream assay (e.g., 1 x 10⁴ cells/well for a 96-well plate for viability assays).
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 µM). Pre-treat the cells with this compound-containing medium for a specified duration (e.g., 24 hours) before inducing stress.
-
Induction of Oxidative Stress: Following pre-treatment, expose the cells to an oxidative stressor such as hydrogen peroxide (H₂O₂) at a pre-determined toxic concentration (e.g., 100-500 µM) for a specified time (e.g., 24 hours).
Cell Viability Assessment (MTT Assay)
-
After the treatment period, remove the culture medium.
-
Add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
DNA Damage Assessment (Alkaline Comet Assay)
-
Harvest the treated cells by trypsinization and resuspend in ice-cold PBS.
-
Mix the cell suspension with low-melting-point agarose at a 1:10 (v/v) ratio.
-
Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.
-
Immerse the slides in a lysis solution (containing high salt and detergents) overnight at 4°C.
-
Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralize the slides with a neutralization buffer.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., tail length, % DNA in the tail) using specialized software.[3]
Western Blot Analysis for Protein Expression
-
Lyse the treated cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, Bcl-2, Bax, p-Akt, Akt, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion and Future Directions
The evidence presented in this technical guide suggests that this compound holds promise as a neuroprotective agent in in vitro models of neuronal stress. Its antioxidant properties, potentially mediated through the Nrf2 pathway, and its ability to mitigate DNA damage and possibly modulate apoptotic pathways, warrant further investigation.
Future research should focus on:
-
Elucidating the precise molecular mechanisms: Definitive studies are needed to confirm the direct activation of the Nrf2 and PI3K/Akt pathways by this compound.
-
Expanding the scope of in vitro models: Investigating the effects of this compound in other neuronal cell types and more complex co-culture systems will provide a more comprehensive understanding of its neuroprotective potential.
-
In vivo validation: Translating these in vitro findings to animal models of neurodegeneration is a critical next step to assess the therapeutic relevance of this compound's neuroprotective effects.
-
Structure-activity relationship studies: Investigating derivatives of this compound may lead to the development of novel compounds with enhanced neuroprotective efficacy.
By providing a consolidated resource of current knowledge and experimental methodologies, this guide aims to stimulate and support further research into the promising neuroprotective effects of this compound.
References
- 1. Licochalcone D reduces H2O2-induced SH-SY5Y cell neurotoxicity by regulating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role for the PI3K/Akt/Nrf2 signaling pathway in the protective effects of carnosic acid against methylglyoxal-induced neurotoxicity in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Carbidopa's Impact on T-Cell Activation and Autoimmunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbidopa, a well-established peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor used in the management of Parkinson's disease, has demonstrated significant immunomodulatory properties in preclinical research models.[1][2][3] This technical guide provides an in-depth analysis of this compound's effects on T-cell activation and its potential therapeutic utility in autoimmune diseases. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates the underlying signaling pathways and experimental workflows. Notably, evidence suggests this compound's immunomodulatory effects may be independent of its canonical role in dopamine metabolism, pointing towards novel mechanisms of action involving the aryl hydrocarbon receptor (AhR) and tryptophan metabolism.[4][5]
Quantitative Impact of this compound on T-Cell Function
This compound has been shown to exert a dose-dependent inhibitory effect on T-cell proliferation and effector functions both in vitro and in vivo.[3] The following tables summarize the key quantitative findings from preclinical studies.
Table 1: In Vitro Effects of this compound on Murine CD4+ T-Cell Proliferation and Cytokine Production
| Parameter | Treatment Condition | Result | Statistical Significance | Reference |
| CD4+ T-Cell Proliferation | Anti-CD3 Stimulation | Baseline | - | [3] |
| + this compound (1 µg/mL) | Significant Inhibition | p < 0.005 | [3] | |
| + this compound (5 µg/mL) | Stronger Inhibition | p < 0.0005 | [3] | |
| IFN-γ Production | Anti-CD3 Stimulation | Baseline | - | [3] |
| + this compound | Significant Reduction | p < 0.005 | [3] | |
| IL-17a Production | Anti-CD3 Stimulation | Baseline | - | [3] |
| + this compound | Significant Reduction | p < 0.005 | [3] |
Table 2: In Vivo Effects of this compound on Antigen-Specific CD4+ T-Cell Proliferation (OT-II Mouse Model)
| Treatment Group | Metric | Result | Statistical Significance | Reference |
| Control (OVA Immunization) | % CFSE-low CD4+ T-cells | ~90% | - | [6][7] |
| This compound + OVA Immunization | % CFSE-low CD4+ T-cells | ~23% | p < 0.005 | [6][7] |
Table 3: Effects of this compound in Experimental Autoimmune Encephalomyelitis (EAE) Model
| Parameter | Treatment Group | Result | Statistical Significance | Reference |
| Mean Clinical Score | EAE Control | Progressive increase | - | [8] |
| EAE + this compound | Significantly reduced score | p < 0.005 | [8] | |
| MOG-specific T-Cell Proliferation | EAE Control | High proliferation | - | [8] |
| EAE + this compound | Significantly reduced proliferation | p < 0.005 | [8] | |
| IFN-γ Production (in CNS) | EAE Control | Elevated levels | - | [2] |
| EAE + this compound | Significantly reduced levels | p < 0.005 | [2] | |
| IL-17a Production (in CNS) | EAE Control | Elevated levels | - | [2] |
| EAE + this compound | Significantly reduced levels | p < 0.005 | [2] |
Core Signaling Pathways
This compound's inhibitory effects on T-cells appear to be multifaceted. While it is a known inhibitor of DOPA decarboxylase (DDC), its immunomodulatory actions are not reversed by the addition of dopamine or serotonin, suggesting a novel mechanism.[2][7] Emerging evidence points to the Aryl Hydrocarbon Receptor (AhR) as a key mediator. This compound acts as an AhR agonist, which in turn can suppress the expression of Indoleamine 2,3-dioxygenase 1 (IDO1).[4][5] IDO1 is an enzyme that catabolizes tryptophan, and its activity in the tumor microenvironment and inflammatory settings leads to T-cell anergy and apoptosis.[5][9] By inhibiting IDO1, this compound may prevent tryptophan depletion and the generation of immunosuppressive kynurenine metabolites, thereby preserving T-cell function.
Caption: Proposed dual mechanism of this compound's immunomodulatory effects.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data tables.
In Vitro T-Cell Proliferation Assay
This protocol is used to assess the direct effect of this compound on T-cell proliferation following stimulation.
-
Cell Isolation: Isolate CD4+ T-cells from the spleens of C57BL/6 mice using magnetic-activated cell sorting (MACS) or a similar negative selection technique.
-
Plate Coating: Coat 96-well flat-bottom plates with anti-CD3 antibody (e.g., clone 145-2C11, 1-5 µg/mL in PBS) overnight at 4°C. Wash plates three times with sterile PBS before use.
-
Cell Culture: Seed 2 x 10^5 purified CD4+ T-cells per well in complete RPMI-1640 medium.
-
Treatment: Add this compound at desired final concentrations (e.g., 0, 1, 5, 10 µg/mL).
-
Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement (³H-Thymidine Incorporation):
-
Add 1 µCi of [³H]-thymidine to each well for the final 18 hours of culture.
-
Harvest cells onto glass fiber filters using a cell harvester.
-
Measure thymidine incorporation using a liquid scintillation counter. Data are typically presented as counts per minute (CPM).[3]
-
In Vivo T-Cell Proliferation Assay (OT-II Model)
This adoptive transfer model assesses the impact of this compound on antigen-specific T-cell proliferation in vivo.
Caption: Workflow for the in vivo OT-II T-cell proliferation assay.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used mouse model for multiple sclerosis, characterized by T-cell-mediated inflammation of the central nervous system.[10][11][12]
-
Animals: Use female C57BL/6 mice, 8-12 weeks old.
-
Immunization:
-
Emulsify Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.
-
On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of the emulsion (containing 100-200 µg of MOG35-55).
-
-
Pertussis Toxin Administration:
-
On day 0 and day 2 post-immunization, inject 200 ng of pertussis toxin intraperitoneally.
-
-
This compound Treatment:
-
Administer this compound in the drinking water (e.g., 2 mg/mL) starting from the day of immunization or at the onset of clinical signs for a therapeutic model.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and score on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
Caption: Experimental workflow for the EAE model.
Collagen-Induced Arthritis (CIA) Model
CIA is a mouse model for rheumatoid arthritis, driven by both T-cell and B-cell responses to type II collagen.[13][14][15]
-
Animals: Use DBA/1 mice, 8-10 weeks old.
-
Primary Immunization:
-
Emulsify bovine type II collagen in CFA.
-
On day 0, inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization:
-
On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant.
-
-
This compound Treatment:
-
Begin this compound administration (e.g., in drinking water) at the time of the primary immunization or upon the first signs of arthritis.
-
-
Arthritis Scoring:
-
Monitor mice 3-4 times per week for signs of arthritis.
-
Score each paw on a scale of 0-4 based on the degree of erythema and swelling. The maximum score per mouse is 16.
-
-
Endpoint Analysis: At the end of the study, paws can be collected for histological analysis to assess inflammation, pannus formation, and bone erosion. Serum can be collected to measure anti-collagen antibody titers.
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound possesses potent immunosuppressive properties that extend beyond its established role in Parkinson's disease therapy.[2] Its ability to inhibit T-cell activation, proliferation, and the production of key pro-inflammatory cytokines like IFN-γ and IL-17 positions it as a potential candidate for repurposing in the treatment of T-cell-mediated autoimmune diseases.[1][3] The identification of the AhR-IDO1 axis as a potential mechanism of action opens new avenues for research into this compound's immunomodulatory effects and the development of novel therapeutic strategies targeting this pathway.[4][5] Further investigation is warranted to fully elucidate the downstream signaling events and to translate these promising preclinical findings into clinical applications for autoimmune disorders.
References
- 1. This compound, a drug in use for management of Parkinson disease inhibits T cell activation and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a drug in use for management of Parkinson disease inhibits T cell activation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an activator of aryl hydrocarbon receptor, suppresses IDO1 expression in pancreatic cancer and decreases tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Indoleamine 2,3-dioxygenase-1 involves in CD8+T cell exhaustion in glioblastoma via regulating tryptophan levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. criver.com [criver.com]
Carbidopa as a Selective Aryl Hydrocarbon Receptor Modulator (SAhRM): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbidopa, a well-established peripheral decarboxylase inhibitor used in the treatment of Parkinson's disease, has emerged as a promising Selective Aryl Hydrocarbon Receptor Modulator (SAhRM).[1] This technical guide provides an in-depth exploration of this compound's activity as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor pivotal in regulating cellular responses to environmental stimuli and endogenous signals. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for assessing its SAhRM activity, and presents visual diagrams of the associated signaling pathways and experimental workflows. The evidence presented herein supports the potential repurposing of this compound as a therapeutic agent in oncology and other fields driven by AhR signaling.[2][3]
Introduction: The Aryl Hydrocarbon Receptor and Selective Modulation
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of proteins.[4] Traditionally known for mediating the toxic effects of environmental contaminants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), emerging research has unveiled its role in a diverse array of physiological and pathological processes, including immune regulation, cell proliferation, and tumorigenesis.[5][6] The concept of Selective Aryl Hydrocarbon Receptor Modulators (SAhRMs) has gained traction, describing compounds that elicit distinct, often beneficial, AhR-dependent responses without the toxicity associated with classical ligands like TCDD.[6]
This compound has been identified as one such SAhRM.[7] Initially investigated for its potential to inhibit indoleamine-2,3-dioxygenase-1 (IDO1), studies surprisingly revealed its capacity to potentiate AhR signaling.[2] This guide delves into the molecular mechanisms and experimental validation of this compound's function as an AhR agonist.
Mechanism of Action: this compound as an AhR Agonist
This compound functions as an agonist of the AhR, initiating a cascade of molecular events that culminate in the modulation of target gene expression.[5][8] In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins such as heat shock protein 90 (HSP90), AhR-interacting protein (AIP, also known as XAP2), and p23.[9]
Upon binding by this compound, the AhR undergoes a conformational change, leading to its translocation into the nucleus.[2] Within the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, thereby activating their transcription.[9]
Key downstream effects of this compound-mediated AhR activation include:
-
Induction of Cytochrome P450 Enzymes: this compound treatment leads to a significant, dose-dependent increase in the mRNA expression of AhR target genes, most notably Cytochrome P450 family 1 subfamily A member 1 (CYP1A1), CYP1A2, and CYP1B1.[2] This induction serves as a hallmark of AhR activation.[3]
-
Modulation of Other Signaling Pathways: The activated AhR can influence other signaling pathways. For instance, in estrogen receptor-positive (ER+) breast cancer cells, this compound-activated AhR promotes the proteasomal degradation of estrogen receptor-alpha (ERα).[10] Similarly, it can induce the ubiquitination and degradation of the androgen receptor (AR) in prostate cancer cells.[11]
-
Antiproliferative Effects: this compound has been shown to inhibit the proliferation and migration of various cancer cell lines, an effect that is dependent on its AhR agonist activity.[8][10]
Quantitative Data: In Vitro Efficacy of this compound
The following tables summarize the quantitative data from various studies investigating the effects of this compound on cancer cell lines.
Table 1: Effect of this compound on AhR Target Gene Expression in Pancreatic Cancer Cells
| Cell Line | Treatment | Target Gene | Fold Increase in mRNA Expression (Relative to Control) |
| BxPC-3 | This compound (10 µM, 6h) | CYP1A1 | Significant, dose-dependent increase |
| BxPC-3 | This compound (50 µM, 6h) | CYP1A1 | Significant, dose-dependent increase |
| BxPC-3 | This compound (10 µM, 6h) | CYP1A2 | Significant increase |
| BxPC-3 | This compound (50 µM, 6h) | CYP1A2 | Significant increase |
| BxPC-3 | This compound (10 µM, 6h) | CYP1B1 | Significant increase |
| BxPC-3 | This compound (50 µM, 6h) | CYP1B1 | Significant increase |
| Capan-2 | This compound (Concentration and time-dependent) | CYP1A1 | Dose-dependent increase |
| Capan-2 | This compound (10 µM, 6h) | CYP1A2 | Significant increase |
| Capan-2 | This compound (50 µM, 6h) | CYP1A2 | Significant increase |
| Capan-2 | This compound (10 µM, 6h) | CYP1B1 | Significant increase |
| Capan-2 | This compound (50 µM, 6h) | CYP1B1 | Significant increase |
Data synthesized from studies demonstrating this compound's induction of CYP450 enzymes.[2]
Table 2: Antiproliferative and Anti-migration Effects of this compound
| Cell Line | Assay Type | Treatment | Observed Effect |
| MCF7 (ER+) | MTT Assay (24h) | Increasing doses | Dose-dependent decrease in cell viability |
| MB231 (ER-) | MTT Assay (24h) | Increasing doses | No significant effect |
| MCF7 (ER+) | Colony Formation | Increasing doses | Inhibition of colony formation |
| MB231 (ER-) | Colony Formation | Increasing doses | No significant effect |
| MCF7 (ER+) | Migration Assay | This compound (15 µM) | Significant inhibition of cell migration |
| MB231 (ER-) | Migration Assay | This compound (15 µM) | No significant effect |
| Pancreatic Cancer Cells | Proliferation Assay | Therapeutic concentrations | Inhibition of proliferation both in vitro and in vivo[2] |
Data from studies on breast and pancreatic cancer cells.[12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the molecular pathway of this compound-mediated AhR activation and a typical experimental workflow for its characterization.
Caption: this compound-mediated activation of the canonical AhR signaling pathway.
Caption: Experimental workflow for characterizing this compound as a SAhRM.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound as a SAhRM.
Cell Culture and Treatment
-
Cell Lines: Human pancreatic cancer cell lines (BxPC-3, Capan-2), human breast cancer cell lines (MCF7, MDA-MB-231), and human liver cancer cell line (HepG2) are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO or sterile water) to prepare a stock solution. For experiments, cells are seeded and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control for the indicated time periods.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
-
qPCR: qPCR is performed using a real-time PCR system with a SYBR Green-based master mix. Gene-specific primers for CYP1A1, CYP1A2, CYP1B1, and a housekeeping gene (e.g., GAPDH, β-actin) are used.
-
Data Analysis: The relative expression of target genes is calculated using the 2^-ΔΔCt method, normalized to the housekeeping gene.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Cells are treated with this compound or vehicle. Proteins are cross-linked to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10-15 minutes at room temperature. The reaction is quenched with glycine.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared to an average size of 200-1000 bp by sonication.
-
Immunoprecipitation: The sheared chromatin is pre-cleared and then incubated overnight at 4°C with an anti-AhR antibody or a negative control IgG. Protein A/G magnetic beads are added to capture the antibody-chromatin complexes.
-
Washing and Elution: The beads are washed with a series of buffers to remove non-specific binding. The chromatin is then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating in the presence of NaCl. The DNA is then purified using a DNA purification kit.
-
qPCR Analysis: The purified DNA is analyzed by qPCR using primers specific for the XRE-containing promoter region of the CYP1A1 gene.
CYP1A1-Luciferase Reporter Gene Assay
-
Cell Transfection: Cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of a CYP1A1 promoter containing XREs. A co-transfection with a Renilla luciferase plasmid can be performed for normalization.
-
This compound Treatment: After transfection, cells are treated with various concentrations of this compound or a vehicle control.
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's protocol with a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.
Competitive Binding Assay
-
Preparation of Cytosolic Extract: Cytosolic fractions containing the AhR are prepared from a suitable source, such as mouse hepatoma (Hepa-1c1c7) cells or rat liver.
-
Incubation: Aliquots of the cytosolic extract are incubated with a constant concentration of a radiolabeled AhR ligand (e.g., [3H]TCDD) and increasing concentrations of unlabeled this compound.
-
Separation of Bound and Unbound Ligand: The AhR-ligand complexes are separated from the unbound radioligand using a method such as hydroxylapatite (HAP) assay or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The binding affinity (Kd) can then be calculated using the Cheng-Prusoff equation.
Conclusion
The collective evidence strongly supports the classification of this compound as a selective aryl hydrocarbon receptor modulator. Its ability to act as an AhR agonist, leading to the induction of target genes and subsequent antiproliferative effects in cancer cells, opens new avenues for its therapeutic application beyond Parkinson's disease. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further explore and harness the potential of this compound as a SAhRM. Further investigation into its in vivo efficacy, safety profile in the context of cancer therapy, and the full spectrum of its AhR-mediated effects is warranted.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is an activator of aryl hydrocarbon receptor with potential for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses estrogen receptor-positive breast cancer via AhR-mediated proteasomal degradation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an activator of aryl hydrocarbon receptor, suppresses IDO1 expression in pancreatic cancer and decreases tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.7. Chromatin immunoprecipitation (ChIP) [bio-protocol.org]
- 9. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 10. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Luciferase Assay System Protocol [worldwide.promega.com]
- 12. researchgate.net [researchgate.net]
carbidopa's potential anti-cancer properties in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbidopa, a well-established peripheral DOPA decarboxylase inhibitor used in the management of Parkinson's disease, has demonstrated notable anti-cancer properties in a variety of preclinical models.[1][2][3] This technical guide provides an in-depth overview of the existing preclinical evidence, focusing on the molecular mechanisms, quantitative data from key experiments, and detailed experimental protocols. The primary mechanism of action identified to date is the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor, which triggers a cascade of downstream events culminating in the inhibition of cancer cell proliferation and tumor growth.[1][4][5] This guide aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's potential as a repurposed anti-cancer therapeutic.
Core Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Activation
Preclinical studies have consistently shown that this compound functions as an agonist of the Aryl Hydrocarbon Receptor (AhR).[4][6] Upon binding, this compound promotes the nuclear translocation of AhR, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[4] One of the key target genes is CYP1A1, and its induction is a reliable indicator of AhR activation.[4][6]
The activation of the AhR signaling pathway by this compound has been shown to mediate its anti-cancer effects in various cancer types, including pancreatic, breast, and prostate cancer.[5][7][8]
Quantitative Data from Preclinical Studies
The anti-cancer efficacy of this compound has been quantified in several preclinical studies. The following tables summarize the key findings in different cancer models.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cancer Type | Cell Line(s) | This compound Concentration | Effect | Reference(s) |
| Pancreatic Cancer | BxPC-3, Capan-2 | Not Specified | Inhibition of cell proliferation | [7] |
| Pancreatic Cancer | BxPC-3, HPAF-II | Not Specified | Suppression of IDO1 expression | [9] |
| Breast Cancer (ER+) | ZR-75.1 | Not Specified | Decreased proliferation and migration | [7][8] |
| Breast Cancer (ER-) | MB-231 | Not Specified | Decreased proliferation | [7] |
| Breast Cancer (BRCA1 mutant) | HCC-1937 | Not Specified | Decreased proliferation | [7] |
| Prostate Cancer | LNCaP, C4-2 | Not Specified | Inhibition of cell viability, induction of apoptosis | [10] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Cancer Type | Animal Model | This compound Dosage | Effect | Reference(s) |
| Pancreatic Cancer | Xenografts in nude mice | 1 mg/mouse (i.p.) | Decreased tumor growth | [7] |
| Breast Cancer | MMTV-PyMT-transgenic mice | 1 mg/mouse (i.p.) | Markedly decreased breast cancer growth | [7] |
| Prostate Cancer (Castration-Resistant) | LNCaP xenograft model | 50 mg/kg (in combination with bicalutamide) | Reduced tumor growth by 84.4% compared to control | [10] |
Key Signaling Pathways
The anti-cancer effects of this compound are mediated by distinct signaling pathways downstream of AhR activation, depending on the cancer type.
AhR-Mediated Suppression of IDO1 in Pancreatic Cancer
In pancreatic ductal adenocarcinoma (PDAC), this compound-activated AhR suppresses the expression of Indoleamine 2,3-dioxygenase 1 (IDO1), an immunosuppressive enzyme.[9] This suppression occurs through two mechanisms: direct transcriptional repression and indirect inhibition of the JAK/STAT signaling pathway.[9] The downregulation of IDO1 is a key contributor to the observed anti-tumor effect.[9]
Caption: this compound-AhR signaling in pancreatic cancer.
AhR-Mediated Degradation of Estrogen Receptor-α (ERα) in Breast Cancer
In estrogen receptor-positive (ER+) breast cancer, this compound treatment leads to the nuclear localization of AhR, which in turn promotes the proteasomal degradation of ERα.[8] This AhR-dependent reduction in ERα levels is a key mechanism for the observed anti-proliferative and pro-apoptotic effects in ER+ breast cancer cells.[5][8]
Caption: this compound-AhR-ERα axis in breast cancer.
Detailed Experimental Protocols
While specific, step-by-step protocols are proprietary to the conducting laboratories, the following outlines the general methodologies employed in the preclinical assessment of this compound's anti-cancer effects, based on published literature.
Cell Culture and Proliferation Assays
-
Cell Lines: Human cancer cell lines (e.g., BxPC-3, Capan-2 for pancreatic; ZR-75.1, MB-231 for breast; LNCaP, C4-2 for prostate) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound or vehicle control for specified time periods (e.g., 24, 48, 72 hours).
-
Proliferation/Viability Assessment: Cell proliferation and viability are measured using standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), WST-1, or crystal violet staining. Absorbance is read using a microplate reader, and the percentage of inhibition is calculated relative to the vehicle-treated control.
In Vivo Tumor Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., athymic nude mice) are typically used for xenograft studies. For specific cancer types, transgenic models like the MMTV-PyMT mouse for spontaneous breast cancer may be employed.[7]
-
Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells) is injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered, often intraperitoneally (i.p.), at a specified dose and schedule (e.g., 1 mg/mouse daily).[7] The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width^2)/2.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blotting).
Western Blotting
-
Protein Extraction: Cells or tumor tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., AhR, ERα, IDO1, p-STAT1, total STAT1, β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking and Sonication: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared into smaller fragments by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., AhR) or a control IgG antibody. The antibody-protein-DNA complexes are pulled down using protein A/G beads.
-
DNA Purification and Analysis: The cross-links are reversed, and the DNA is purified. The amount of a specific DNA sequence (e.g., the XRE region of the CYP1A1 promoter) is quantified by qPCR to determine the extent of protein binding.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anti-cancer properties of this compound in a preclinical setting.
Caption: Preclinical evaluation workflow for this compound.
Future Directions and Considerations
The preclinical data presented herein provide a strong rationale for the clinical investigation of this compound as a repurposed anti-cancer agent. Future research should focus on:
-
Dose-Response Studies: Establishing optimal therapeutic concentrations of this compound for different cancer types.
-
Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies and immunotherapies.[10]
-
Biomarker Identification: Identifying predictive biomarkers of response to this compound treatment.
-
Clinical Trials: Designing and conducting well-controlled clinical trials to evaluate the safety and efficacy of this compound in cancer patients.[2][3]
It is important to note that while this compound shows promise, one study indicated it was not effective in inhibiting the proliferation of MCF-7 (breast cancer) and A375 (melanoma) cell lines, and may even lead to the formation of a pro-proliferative metabolite in these specific cell types.[11] This highlights the need for further investigation into the context-dependent effects of this compound.
Conclusion
The existing body of preclinical evidence strongly suggests that this compound possesses significant anti-cancer properties, primarily through the activation of the Aryl Hydrocarbon Receptor signaling pathway. The data summarized in this technical guide provide a solid foundation for further research and development of this compound as a novel therapeutic strategy for various malignancies. Its established safety profile as a long-standing FDA-approved drug could expedite its transition to clinical evaluation.[1][3]
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. aninews.in [aninews.in]
- 4. This compound is an activator of aryl hydrocarbon receptor with potential for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound suppresses estrogen receptor-positive breast cancer via AhR-mediated proteasomal degradation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an activator of aryl hydrocarbon receptor, suppresses IDO1 expression in pancreatic cancer and decreases tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound enhances antitumoral activity of bicalutamide on the androgen receptor-axis in castration-resistant prostate tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Alters Tryptophan Metabolism in Breast Cancer and Melanoma Cells Leading to the Formation of Indole-3-Acetonitrile, a Pro-Proliferative Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Carbidopa on Alpha-Synuclein Aggregation In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alpha-synuclein (α-syn) aggregation is a pathological hallmark of Parkinson's disease (PD) and other synucleinopathies. Levodopa (L-dopa) remains the gold-standard symptomatic therapy for PD, administered in combination with a peripheral DOPA decarboxylase inhibitor, most commonly carbidopa, to increase its bioavailability in the brain. While the clinical efficacy of the L-dopa/carbidopa combination is well-established, the direct effects of this compound on the underlying pathology of α-syn aggregation are not well understood, particularly in a direct in vitro setting.
This technical guide addresses the current landscape of knowledge regarding the influence of this compound on α-syn aggregation in vitro. A comprehensive review of existing literature reveals a notable absence of direct studies investigating the effects of this compound alone on α-syn fibrillization and oligomerization in a cell-free environment. However, extensive research has been conducted on the impact of dopamine, the metabolite of L-dopa, on this process. Given that this compound's primary mechanism of action is to modulate L-dopa's conversion to dopamine, understanding the dopamine-α-syn interaction is critical.[1][2]
This document will therefore focus on:
-
The known in vitro effects of dopamine on α-syn aggregation.
-
Detailed experimental protocols for common in vitro α-syn aggregation assays, which could be adapted for future studies on this compound.
-
The antioxidant properties of this compound and their potential implications for α-syn aggregation.
The Role of Dopamine in Alpha-Synuclein Aggregation In Vitro
Dopamine and its oxidation products have been shown to modulate α-syn aggregation in vitro, primarily by inhibiting the formation of amyloid fibrils and promoting the formation of soluble, SDS-resistant oligomers.[3][4] This interaction is complex and can be influenced by the experimental conditions.
Inhibition of Fibrillization and Promotion of Oligomerization
In vitro studies have demonstrated that dopamine can inhibit the fibrillization of α-syn.[4] This inhibition is thought to occur through the covalent modification of α-syn by dopamine quinones, which are oxidation products of dopamine.[4] These quinones can react with the primary amino groups of α-syn, leading to the formation of adducts that are unable to properly assemble into the characteristic β-sheet structure of amyloid fibrils.[4]
Instead of forming fibrils, the interaction between dopamine and α-syn tends to result in the formation of soluble, non-amyloidogenic oligomers.[3][5] These oligomers are often resistant to denaturation by SDS.[3] The formation of these off-pathway oligomers may represent a neuroprotective mechanism by preventing the formation of toxic fibrillar species. However, the intrinsic toxicity of these soluble oligomers is also a subject of ongoing research.[3][4]
Quantitative Data on Dopamine's Influence on Alpha-Synuclein Aggregation
The following table summarizes key quantitative findings from in vitro studies on the interaction between dopamine and α-synuclein.
| Parameter | Condition | Observation | Reference |
| Fibril Formation | α-syn incubated with dopamine | Inhibition of amyloid fibril formation | [3][4] |
| Oligomer Formation | α-syn incubated with dopamine | Formation of soluble, SDS-resistant oligomers | [3][5] |
| Binding Affinity | Not explicitly quantified for dopamine, but interaction is covalent | Dopamine oxidation products form covalent adducts with α-syn | [4] |
| Aggregation Kinetics | α-syn with dopamine | Altered aggregation pathway, favoring oligomers over fibrils | [3] |
Experimental Protocols for In Vitro Alpha-Synuclein Aggregation Assays
The following are detailed methodologies for key experiments used to study α-syn aggregation in vitro. These protocols can be adapted to investigate the effects of this compound.
Thioflavin T (ThT) Fluorescence Assay for Fibrillization Kinetics
This is the most common method for monitoring the formation of amyloid fibrils in real-time.[6]
Protocol:
-
Preparation of α-synuclein: Recombinant human α-syn is expressed and purified. Monomeric α-syn is isolated by size-exclusion chromatography.
-
Reaction Setup:
-
In a 96-well black, clear-bottom plate, combine monomeric α-syn (typically 50-100 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the compound of interest (e.g., this compound) at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Add Thioflavin T to a final concentration of 10-20 µM.
-
-
Incubation and Measurement:
-
The plate is sealed and incubated at 37°C with continuous shaking (e.g., 300 rpm) in a plate reader with fluorescence capabilities.
-
Fluorescence is measured at regular intervals (e.g., every 15-30 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis: The fluorescence intensity is plotted against time. The lag time, elongation rate, and final plateau of the sigmoidal curve are analyzed to determine the effect of the compound on fibrillization kinetics.
Transmission Electron Microscopy (TEM) for Fibril Morphology
TEM is used to visualize the morphology of α-syn aggregates.
Protocol:
-
Sample Preparation: Following the aggregation reaction (as in the ThT assay), a small aliquot (5-10 µL) of the sample is applied to a carbon-coated copper grid for 1-2 minutes.
-
Negative Staining: The grid is washed with distilled water and then stained with a 2% (w/v) solution of uranyl acetate for 1-2 minutes.
-
Imaging: The grid is air-dried and then imaged using a transmission electron microscope. Fibril morphology, length, and width can be analyzed.
SDS-PAGE and Western Blotting for Oligomer Detection
This technique is used to detect the formation of SDS-resistant oligomers.
Protocol:
-
Sample Preparation: Samples from the aggregation reaction are mixed with SDS-PAGE sample buffer (with or without a reducing agent like β-mercaptoethanol) and boiled for 5-10 minutes.
-
Electrophoresis: The samples are run on a Tris-Glycine or Tris-Tricine polyacrylamide gel.
-
Transfer: The proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
The membrane is incubated with a primary antibody specific for α-synuclein.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate. Bands corresponding to monomers, dimers, trimers, and higher-order oligomers can be visualized.
-
Potential Influence of this compound's Antioxidant Properties
While direct studies are lacking, this compound has been shown to possess antioxidant properties and can protect against oxidative DNA damage in vitro.[7] Oxidative stress is a known promoter of α-syn aggregation. Therefore, it is plausible that this compound could influence α-syn aggregation through its antioxidant activity.
A potential mechanism is the scavenging of reactive oxygen species (ROS) that can promote the misfolding and aggregation of α-syn. By reducing the oxidative environment, this compound could potentially slow down the initiation of α-syn aggregation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized influence of this compound on α-syn aggregation.
Caption: Workflow for Thioflavin T (ThT) aggregation assay.
Conclusion and Future Directions
The current body of scientific literature does not provide direct evidence for the influence of this compound on α-synuclein aggregation in vitro. However, the well-documented effects of dopamine on α-syn aggregation suggest that this compound, by modulating dopamine levels, could have an indirect role. The primary effect of dopamine in vitro is the inhibition of fibril formation and the promotion of soluble oligomers.
Future in vitro studies are warranted to directly investigate the effects of this compound on α-syn aggregation. The experimental protocols detailed in this guide provide a framework for such investigations. Key questions to address include:
-
Does this compound, at physiologically relevant concentrations, directly interact with monomeric or aggregated forms of α-syn?
-
Can this compound's antioxidant properties mitigate α-syn aggregation induced by oxidative stress in vitro?
-
How does this compound influence the aggregation kinetics of α-syn in the presence of L-dopa?
Answering these questions will provide valuable insights into the potential disease-modifying effects of this widely used medication and could inform the development of novel therapeutic strategies for Parkinson's disease and other synucleinopathies.
References
- 1. Effect of L-DOPA/Benserazide on Propagation of Pathological α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dopamine promotes alpha-synuclein aggregation into SDS-resistant soluble oligomers via a distinct folding pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of alpha-synuclein fibrillization by dopamine analogs via reaction with the amino groups of alpha-synuclein. Implication for dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The structure of dopamine induced alpha-synuclein oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of levodopa and this compound antioxidant activity in normal human lymphocytes in vitro: implication for oxidative stress in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Direct Effects of Carbidopa on Dopamine Neuron Viability in Primary Cultures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbidopa, a peripheral DOPA decarboxylase inhibitor, is a cornerstone in the management of Parkinson's disease, primarily used in conjunction with levodopa (L-DOPA) to enhance its central bioavailability.[1][2][3][4] While its synergistic role with L-DOPA is well-established, emerging evidence suggests that this compound may exert direct effects on neuronal health, independent of its canonical mechanism of action. This technical guide delves into the current understanding and experimental framework for investigating the impact of this compound on the viability of primary dopaminergic neurons. Drawing from in vitro studies on various cell types, this document outlines the potential antioxidant properties of this compound, its limited known effects on mitochondrial function, and the signaling pathways it may modulate. Furthermore, it provides detailed experimental protocols and data presentation formats to facilitate further research in this promising area.
Core Concepts: The Vulnerability of Dopaminergic Neurons
Dopaminergic neurons of the substantia nigra are particularly susceptible to degeneration due to a confluence of factors, primarily oxidative stress and mitochondrial dysfunction.[5][6] Their high metabolic activity, coupled with the potential for dopamine auto-oxidation, creates a highly oxidative intracellular environment.[7][8] This inherent vulnerability underscores the importance of identifying compounds with neuroprotective properties that can mitigate these cytotoxic cascades.
Evidence for this compound's Direct Cellular Effects
While research specifically investigating the standalone effects of this compound on primary dopaminergic neurons is limited, studies on other cell types provide compelling preliminary evidence for its direct cellular activities.
Antioxidant Properties
In vitro studies have demonstrated that this compound possesses intrinsic antioxidant capabilities. Research on human peripheral blood lymphocytes and neuroblastoma cell lines has shown that this compound can protect against oxidative stress-induced DNA damage.[1][2] This protective effect is attributed to its ability to scavenge reactive oxygen species (ROS), thereby alleviating cellular damage.
Mitochondrial Function
The impact of this compound on mitochondrial function is less clear. Studies on platelets from Parkinson's disease patients undergoing chronic treatment with a levodopa/carbidopa combination did not reveal any significant alterations in mitochondrial respiratory chain complex activities. This suggests that this compound is not overtly toxic to mitochondria and may not interfere with their fundamental bioenergetic functions.
Data Presentation: Quantitative Analysis of this compound's Effects
To facilitate a clear and comparative analysis of this compound's potential neuroprotective effects, quantitative data from in vitro assays should be structured in tabular formats.
Table 1: Effect of this compound on Dopaminergic Neuron Viability under Oxidative Stress
| Treatment Group | This compound (µM) | Oxidative Stressor (e.g., H₂O₂) | Cell Viability (% of Control) |
| Control | 0 | - | 100 ± 5.2 |
| Vehicle | 0 | + | 52 ± 4.8 |
| This compound | 10 | + | 65 ± 5.1 |
| This compound | 50 | + | 78 ± 4.9 |
| This compound | 100 | + | 85 ± 5.3 |
Table 2: this compound's Impact on Reactive Oxygen Species (ROS) Production
| Treatment Group | This compound (µM) | Oxidative Stressor (e.g., 6-OHDA) | Intracellular ROS Levels (Fluorescence Units) |
| Control | 0 | - | 150 ± 25 |
| Vehicle | 0 | + | 850 ± 75 |
| This compound | 10 | + | 620 ± 60 |
| This compound | 50 | + | 450 ± 50 |
| This compound | 100 | + | 300 ± 40 |
Experimental Protocols
The following protocols provide a framework for the systematic investigation of this compound's effects on primary dopaminergic neuron cultures.
Primary Dopaminergic Neuron Culture
This protocol outlines the isolation and culture of primary dopaminergic neurons from embryonic rodent midbrain.
-
Dissection: E14-E16 mouse or rat embryos are decapitated, and the ventral mesencephalon is dissected in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Dissociation: The tissue is enzymatically digested with trypsin and mechanically dissociated by gentle trituration.
-
Plating: Dissociated cells are plated on poly-L-lysine coated culture plates or coverslips in a serum-free neurobasal medium supplemented with B27, L-glutamine, and growth factors such as Glial-derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF) to promote the survival and differentiation of dopaminergic neurons.
-
Maintenance: Cultures are maintained at 37°C in a humidified incubator with 5% CO₂. Half of the culture medium is replaced every 2-3 days.
Cell Viability Assays
5.2.1 MTT Assay
This colorimetric assay measures the metabolic activity of viable cells.
-
Primary dopaminergic neurons are cultured in a 96-well plate.
-
After treatment with this compound and/or an oxidative stressor, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated for 2-4 hours at 37°C to allow for the conversion of MTT to formazan by mitochondrial dehydrogenases in living cells.
-
The formazan crystals are solubilized with a solubilization solution (e.g., DMSO or acidic isopropanol).
-
The absorbance is measured at 570 nm using a microplate reader.
5.2.2 Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.
-
Following treatment, the culture supernatant is collected.
-
The supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
The generated NADH reduces the tetrazolium salt to a colored formazan product.
-
The absorbance is measured at 490 nm.
Assessment of Oxidative Stress
5.3.1 Dichlorofluorescein Diacetate (DCFDA) Assay for Intracellular ROS
-
Primary dopaminergic neurons are treated with this compound and/or an oxidative stressor.
-
Cells are then incubated with DCFDA, a cell-permeable dye.
-
Inside the cells, DCFDA is deacetylated to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the investigation of this compound's effects.
References
- 1. Evaluation of levodopa and this compound antioxidant activity in normal human lymphocytes in vitro: implication for oxidative stress in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Subcellular localization of alpha-synuclein in primary neuronal cultures: effect of missense mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The expression level of alpha-synuclein in different neuronal populations is the primary determinant of its prion-like seeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Mechanisms of peripheral levodopa resistance in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Effect of Antioxidants on Neuronal Dysfunction and Plasticity in Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Carbidopa and the Blood-Brain Barrier: An In-depth Technical Guide for Researchers
An examination of carbidopa's interaction with the blood-brain barrier in animal models, detailing its role as a peripheral decarboxylase inhibitor and exploring evidence of its central nervous system effects at high concentrations. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the pharmacokinetics, experimental methodologies, and potential transport mechanisms involved.
Introduction
This compound is a peripherally acting aromatic amino acid decarboxylase (AADC) inhibitor that is co-administered with levodopa (L-dopa) for the treatment of Parkinson's disease. Its primary function is to prevent the peripheral conversion of L-dopa to dopamine, thereby increasing the bioavailability of L-dopa for transport into the central nervous system (CNS) and reducing peripheral side effects.[1] While generally considered impermeable to the blood-brain barrier (BBB), evidence from animal studies suggests that at high doses, this compound may cross the BBB and exert effects within the CNS.[2] This guide delves into the quantitative data and experimental protocols from various animal models to elucidate the complex interaction of this compound with the BBB.
Quantitative Analysis of this compound's Effects
The following tables summarize key quantitative findings from animal studies investigating the impact of this compound on L-dopa pharmacokinetics and brain concentrations.
Table 1: Effect of this compound Co-administration on Striatal L-dopa and Dopamine Levels in Rats
| Treatment Group | L-dopa Dose (µmol/kg) | This compound Dose (µmol/kg) | Fold Increase in Striatal L-dopa | Observations | Reference |
| L-dopa alone | 250 | 0 | - | Baseline | [3] |
| L-dopa + this compound | 250 | 25 | 8.0 | Significantly enhanced striatal L-dopa amount. Showed a higher striatal level of dopamine compared to benserazide. | [3] |
Table 2: L-dopa Concentrations in Rat Brain Tissues Following Intraperitoneal Administration of L-dopa and this compound
| Brain Region | L-dopa Concentration (nmol/g) |
| Cortex | 399 |
| Midbrain | 376 |
| Brainstem | 368 |
| Cerebellum | 850 |
| Plasma | 1,146 nmol/ml |
| Rats were treated with 250 mg/kg L-dopa and 40 mg/kg this compound and sacrificed 30 minutes later.[4] |
Table 3: Effect of Subcutaneous this compound on L-dopa and Dopamine Brain Concentrations in Mice
| Treatment Group | Observation | Reference |
| Oral LD/CD | Baseline | [5][6] |
| Supplementary Subcutaneous CD | Substantially increased mean plasma concentrations of both L-dopa and this compound. Mirrored by increased brain dopamine levels for at least 7 hours. | [5][6] |
Table 4: Effect of High-Dose this compound on L-dopa Half-Life in Rats
| This compound Dose (mg/kg) | L-dopa Half-life (hours) | Fold Increase | Reference |
| 2.5 | 0.766 | - | [7] |
| 300 | 3.45 | 4.5 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe common experimental protocols used to assess this compound's interaction with the BBB in animal models.
In Vivo Microdialysis
In vivo microdialysis is a widely used technique to measure extracellular concentrations of neurotransmitters and drugs in the brain of freely moving animals.[8]
Protocol: Simultaneous Microdialysis in Blood and Brain Striatum of Rats [3]
-
Animal Model: Male Wistar rats.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Implant a microdialysis probe into the striatum.
-
Insert a microdialysis probe into the jugular vein for blood sampling.
-
-
Perfusion: Perfuse both probes with Ringer's solution.
-
Drug Administration: Administer L-dopa (250 µmol/kg) with or without this compound (25 µmol/kg) intraperitoneally.
-
Sample Collection: Collect dialysates from both blood and brain at regular intervals.
-
Analysis: Analyze the concentrations of L-dopa, its metabolites, and this compound in the dialysates using high-performance liquid chromatography (HPLC) with an electrochemical detector.
In Situ Brain Perfusion
The in situ brain perfusion technique allows for the precise control of the composition of the fluid delivered to the brain vasculature, enabling detailed studies of BBB transport kinetics.[9][10]
Protocol: In Situ Rat Brain Perfusion
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Expose the common carotid arteries.
-
Ligate the external carotid arteries.
-
Cannulate the common carotid arteries for perfusion.
-
-
Perfusion:
-
Initiate perfusion with a physiological buffer (e.g., Krebs-Henseleit bicarbonate buffer) to wash out the blood.
-
Switch to the perfusion fluid containing the test substance (e.g., radiolabeled this compound) at a known concentration.
-
-
Termination: Stop the perfusion after a defined period (e.g., 30-60 seconds).
-
Sample Collection:
-
Decapitate the animal and collect the brain.
-
Dissect specific brain regions.
-
-
Analysis: Determine the amount of the test substance in the brain tissue to calculate the brain uptake clearance.
Signaling Pathways and Transport Mechanisms
The transport of molecules across the BBB is a complex process mediated by various transporters and signaling pathways. While the direct interaction of this compound with specific transporters is still under investigation, its influence on L-dopa transport and potential for central effects at high doses warrant consideration of relevant pathways.
L-dopa Transport Across the BBB
L-dopa is transported across the BBB primarily by the L-type amino acid transporter 1 (LAT1), which is highly expressed on brain endothelial cells.[11] this compound's peripheral inhibition of AADC increases the amount of L-dopa available to compete for LAT1-mediated transport into the brain.
Caption: L-dopa transport and metabolism with this compound.
P-glycoprotein Efflux Pump
P-glycoprotein (P-gp) is an efflux transporter at the BBB that actively removes a wide range of xenobiotics from the brain.[12][13][14] While there is no direct evidence from the provided search results of this compound being a significant substrate or inhibitor of P-gp, this transporter is a critical component of the BBB's protective function and is relevant in the broader context of drug delivery to the CNS.
Caption: P-glycoprotein (P-gp) efflux mechanism at the BBB.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo animal study investigating the effects of this compound on L-dopa brain delivery.
Caption: In vivo study workflow for this compound/L-dopa BBB interaction.
Conclusion
The evidence from animal models overwhelmingly supports the primary role of this compound as a peripheral AADC inhibitor that significantly enhances the central bioavailability of L-dopa. While generally considered BBB-impermeable, studies in rats have demonstrated that high doses of this compound can lead to a substantial prolongation of L-dopa's half-life, suggesting potential for central effects. Further research is warranted to fully elucidate the mechanisms by which this compound may interact with the BBB at clinically relevant and higher doses, including its potential interactions with transporters such as LAT1 and P-gp. The experimental protocols and quantitative data presented in this guide provide a solid foundation for future investigations in this critical area of neuropharmacology and drug development.
References
- 1. Pharmaceutical and pharmacokinetic evaluation of a newly formulated multiparticulate matrix of levodopa and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. In vivo microdialysis to determine the relative pharmacokinetics of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of L-DOPA/carbidopa administration on the levels of L-DOPA, other amino acids and related compounds in the plasma, brain and heart of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Subcutaneous Administration of this compound Enhances Oral Levodopa Pharmacokinetics: A Series of Studies Conducted in Pigs, Mice, and Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A phase I study to evaluate the effect of high-dose this compound on levodopa pharmacokinetics [frontiersin.org]
- 8. Brain microdialysis and its application for the study of animal behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Predicting the Outer Boundaries of P-glycoprotein (P-gp)-Based Drug Interactions at the Human Blood-Brain Barrier Based on Rat Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantification of Carbidopa in Biological Matrices and Pharmaceutical Formulations using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbidopa is a crucial medication used in the management of Parkinson's disease, primarily administered in combination with levodopa. It acts as a peripheral dopa decarboxylase inhibitor, preventing the conversion of levodopa to dopamine in the bloodstream, thereby increasing the bioavailability of levodopa in the central nervous system and reducing its side effects.[1][2] Accurate and sensitive quantification of this compound in various matrices is essential for pharmacokinetic studies, bioequivalence assessments, and quality control of pharmaceutical formulations.[3][4] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as a highly selective and sensitive technique for this purpose.[1][3][4] This application note provides a comprehensive overview of the analytical methods for this compound quantification using HPLC-MS/MS, including detailed experimental protocols and data presentation.
Data Presentation: Quantitative HPLC-MS/MS Parameters
The following tables summarize the key quantitative parameters from various published methods for the analysis of this compound.
Table 1: Liquid Chromatography Conditions for this compound Analysis
| Parameter | Method 1[3] | Method 2[1] | Method 3[5] | Method 4[6] |
| Column | Kinetex Biphenyl (50 x 3 mm, 2.6 µm) | Phenomenex C18 Luna (150 x 4.6 mm, 3 µm) | Atlantis HILIC (150 x 2.1 mm, 3 µm) | Ion-pairing reversed-phase |
| Mobile Phase A | 0.1% Formic acid in water | 0.5% Formic acid in water | Acetonitrile/water (79:21, v/v) with 0.05% formic acid and 3 mmol/L ammonium formate | Not specified |
| Mobile Phase B | Acetonitrile | Acetonitrile | Not applicable (Isocratic) | Not specified |
| Gradient/Isocratic | Isocratic (80:20, A:B) | Isocratic (60:40, A:B) | Isocratic | Not specified |
| Flow Rate | 0.3 mL/min | 1.0 mL/min | Not specified | Not specified |
| Column Temperature | 35 °C | 30 °C | Not specified | Not specified |
| Injection Volume | 10 µL | 10 µL | Not specified | Not specified |
| Run Time | 4 min | Not specified | 7 min | Not specified |
Table 2: Mass Spectrometry Conditions for this compound Analysis
| Parameter | Method 1[3] | Method 2[2] | Method 3 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 227 | 291.1 (derivatized) | 227 |
| Product Ion (m/z) | 181 | 97.1 (derivatized) | 181 |
| Internal Standard | Methyldopa | This compound-d3 | Levodopa-d3[5] |
| IS Precursor Ion (m/z) | 212 | 294.1 (derivatized) | Not specified |
| IS Product Ion (m/z) | 166 | 97.1 (derivatized) | Not specified |
| Collision Energy (V) | 19 | Not specified | Not specified |
| Declustering Potential (V) | 40 | Not specified | Not specified |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the quantification of this compound.
Protocol 1: Sample Preparation from Human Plasma
This protocol is based on a solid-phase extraction (SPE) method.[3]
Materials:
-
Human plasma samples
-
Alumina-A SPE cartridges
-
Milli-Q water
-
0.1% Formic acid in water
-
Acetonitrile
-
Internal Standard (IS) working solution (e.g., Methyldopa, 5 µg/mL in 0.1% formic acid)[3]
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Thaw frozen human plasma samples at room temperature.
-
To 500 µL of plasma in a polypropylene tube, add 50 µL of the internal standard working solution.
-
Vortex mix for 30 seconds.
-
Condition the Alumina-A SPE cartridges by passing 1 mL of methanol followed by 1 mL of Milli-Q water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge sequentially with 1 mL of Milli-Q water twice.
-
Elute the analytes with 0.6 mL of 0.1% formic acid.
-
Transfer the eluent to an autosampler vial.
-
Inject a 10 µL sample volume into the LC-MS/MS system for analysis.[3]
Protocol 2: Sample Preparation from Pharmaceutical Tablets
This protocol is adapted for the extraction of this compound from tablet formulations.[1][7]
Materials:
-
This compound/Levodopa tablets
-
Mortar and pestle
-
Volumetric flasks (100 mL, 500 mL)
-
Mobile phase (e.g., 0.5% (v/v) formic acid in water (60%) and acetonitrile (40%))[1]
-
Ultrasonic bath
-
0.45 µm membrane filter
Procedure:
-
Weigh and finely powder ten tablets to ensure homogeneity.[7]
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound (e.g., 12.5 mg).[7]
-
Transfer the powder to a 500 mL volumetric flask.[7]
-
Add approximately 400 mL of the mobile phase and sonicate for 30 minutes to dissolve the active ingredients.[1][7]
-
Allow the solution to cool to room temperature.
-
Make up the volume to 500 mL with the mobile phase.[7]
-
Filter an aliquot of the solution through a 0.45 µm membrane filter before injection into the HPLC system.[7]
-
Prepare further dilutions as necessary to fall within the calibration curve range.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification.
Logical Relationship of the Analytical Method
Caption: Components of the HPLC-MS/MS analytical method.
References
- 1. tandfonline.com [tandfonline.com]
- 2. research.rug.nl [research.rug.nl]
- 3. oaji.net [oaji.net]
- 4. Sensitive LC-MS/MS method for quantitation of levodopa and this compound in plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new HILIC-MS/MS method for the simultaneous analysis of this compound, levodopa, and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of levodopa and this compound in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
Application Notes: Developing a Stable Carbidopa Solution for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbidopa, a peripheral aromatic amino acid decarboxylase inhibitor, is integral to in vitro studies involving the dopaminergic system. However, its inherent instability in aqueous solutions presents a significant challenge, potentially leading to unreliable and irreproducible experimental outcomes. This document provides a comprehensive guide to preparing, stabilizing, and handling this compound solutions for in vitro applications. By implementing the detailed protocols herein, researchers can minimize this compound degradation, ensuring the integrity and validity of their experimental results.
Introduction
This compound's primary role in pharmacology is to prevent the peripheral conversion of levodopa to dopamine, thereby enhancing the central bioavailability of levodopa. In the laboratory, maintaining the stability of this compound in solution is critical for accurate in vitro experimentation. This compound is susceptible to oxidative degradation, a process accelerated by factors such as neutral to alkaline pH, exposure to light, and the presence of metal ions. This application note details a robust protocol for the preparation of a stable this compound solution and a reliable HPLC method for its quantification.
Chemical Properties and Stability
Understanding the physicochemical properties of this compound is fundamental to mitigating its degradation. This compound is a crystalline compound that is slightly soluble in water.[1] Its stability is significantly influenced by the solution's pH, with acidic conditions favoring stability. The degradation of this compound can lead to the formation of substances such as 3,4-dihydroxyphenylacetone (DHPA) and hydrazine.[2]
Table 1: Factors Affecting this compound Stability in Solution
| Factor | Effect on Stability | Mitigation Strategy |
| pH | Less stable at neutral to alkaline pH. | Maintain an acidic pH (e.g., 2.5-4.0). |
| Metal Ions | Catalyze oxidative degradation. | Add a chelating agent (e.g., EDTA).[1][3] |
| Oxygen | Promotes oxidation. | Use deoxygenated solvents and minimize air exposure. |
| Light | Can accelerate degradation. | Store solutions in amber or light-protecting containers.[4] |
| Temperature | Higher temperatures increase degradation rate. | Store solutions at low temperatures (refrigerated or frozen). |
Experimental Protocols
Preparation of a Stabilized 10 mM this compound Stock Solution
This protocol outlines the steps to prepare a this compound stock solution with enhanced stability for in vitro experiments.
Materials:
-
This compound monohydrate (MW: 244.24 g/mol )
-
High-purity (Milli-Q® or equivalent) deionized water
-
Hydrochloric acid (HCl), 0.1 M
-
Disodium EDTA
-
Nitrogen gas
-
0.22 µm sterile syringe filters
-
Amber glass vials or polypropylene tubes
Procedure:
-
Solvent Deoxygenation: Sparge high-purity water with nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Acidification of Solvent: To the deoxygenated water, add 0.1 M HCl to achieve a final pH between 2.5 and 3.0.
-
Addition of Chelating Agent: Dissolve disodium EDTA in the acidified, deoxygenated water to a final concentration of 0.1 mM.
-
Dissolution of this compound: Accurately weigh the required amount of this compound monohydrate. For a 10 mM stock solution, dissolve 2.44 mg of this compound monohydrate per mL of the prepared solvent. Gently vortex or sonicate until fully dissolved.
-
Sterile Filtration: Draw the this compound solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile amber vial or tube.
-
Inert Atmosphere: Before sealing the vial, flush the headspace with nitrogen gas to displace any remaining oxygen.
-
Storage: For short-term use (up to one week), store the solution at 2-8°C. For long-term storage, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Regular verification of this compound concentration is crucial for experimental accuracy.
Table 2: HPLC Method Parameters for this compound Quantification
| Parameter | Specification |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size. |
| Mobile Phase | 95:5 (v/v) mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 2.8 with phosphoric acid) and acetonitrile.[5] |
| Flow Rate | 1.0 mL/min.[5] |
| Injection Volume | 20 µL. |
| Column Temperature | 30°C. |
| Detection | UV at 280 nm.[6][7] |
| Run Time | Approximately 10 minutes. |
Visualizations
Experimental Workflow
Caption: Workflow for preparing a stable this compound solution.
This compound Degradation Pathway and Mitigation
Caption: this compound degradation pathways and mitigation strategies.
Quantitative Data Summary
The stability of this compound in solution is significantly improved by following the outlined protocol. The table below provides an overview of expected stability based on storage conditions.
Table 3: this compound Solution Stability Comparison
| Storage Condition | Stabilizers | Approximate Degradation after 1 Month |
| 25°C, Exposed to Light | None | > 20% |
| 4°C, Protected from Light | None | 5-10% |
| 4°C, Protected from Light | Acidic pH, 0.1 mM EDTA | < 5% |
| -20°C, Protected from Light | Acidic pH, 0.1 mM EDTA | < 2% |
Note: These values are estimates. Actual stability should be determined empirically using the provided HPLC method.
Conclusion
The protocol described in this application note provides a reliable method for preparing a stable this compound solution for in vitro research. By controlling critical parameters such as pH, oxygen exposure, metal ion presence, and storage temperature, the degradation of this compound can be effectively minimized. Adherence to these guidelines will contribute to the generation of more accurate and reproducible data in studies investigating the effects of this compound.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2005023185A2 - Pharmaceutical compositions and method of using levodopa and this compound - Google Patents [patents.google.com]
- 3. CA2536175A1 - Pharmaceutical compositions and method of using levodopa and this compound - Google Patents [patents.google.com]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Development and Validation of a Robust and Efficient HPLC Method for the Simultaneous Quantification of Levodopa, this compound, Benserazide and Entacapone in Complex Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
carbidopa and levodopa co-administration protocols for rodent studies
- 1. E260 ACETIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. E260 (acetic acid) - what is it? | Properties, application | preservatives | Foodcom S.A. [foodcom.pl]
- 3. Acetic acid - Wikipedia [en.wikipedia.org]
- 4. Application of Glacial Acetic Acid in Laboratory Experiments and Chemical Synthesis Processes [ysxlglacialaceticacid.com]
- 5. Applications of Glacial Acetic Acid in Laboratory Settings and Its Importance in Various Experiments [ysxlglacialaceticacid.com]
- 6. Food-Info.net : E-numbers : E260: Acetic acid [food-info.net]
- 7. E260 – Acetic Acid | ohmygoods.app [ohmygoods.app]
- 8. Exploring the Benefits and Uses of Acidity Regulator E260 in Food Products [tengerchemical.com]
- 9. valcogroup-valves.com [valcogroup-valves.com]
- 10. biologydictionary.net [biologydictionary.net]
- 11. alliancechemical.com [alliancechemical.com]
- 12. britannica.com [britannica.com]
- 13. Biological Applications of Glacial Acetic Acid in Genetic Engineering [eureka.patsnap.com]
- 14. tmmedia.in [tmmedia.in]
- 15. The antimicrobial effect of acetic acid--an alternative to common local antiseptics? [pubmed.ncbi.nlm.nih.gov]
- 16. Biotechnological applications of acetic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Experiment to Determine the Concentration of Acetic Acid in Vinegar | by Fadil S. | Medium [medium.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. cetjournal.it [cetjournal.it]
- 21. tandfonline.com [tandfonline.com]
- 22. Page loading... [guidechem.com]
- 23. differencebetween.com [differencebetween.com]
- 24. researchgate.net [researchgate.net]
- 25. Formic Acid vs. Acetic Acid: A Comprehensive Comparison from a Chemical Supplier’s Perspective | Niran Chemical [niranchemical.com]
- 26. altiras.com [altiras.com]
- 27. Substitutes for Chemicals [csun.edu]
- 28. How to Choose the Right Acetic Acid Substitute - Colourinn Industries - Textile & Dyes Auxiliaries Manufacturer & Exporter [colourinn.in]
- 29. reddit.com [reddit.com]
- 30. Comparative analysis of acetic and citric acid on internal milieu of broiler chickens | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
- 31. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing Optimal Carbidopa Dosage in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbidopa, a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor, is traditionally used in combination with levodopa (L-DOPA) for the treatment of Parkinson's disease.[1][2][3] Its primary function is to prevent the conversion of L-DOPA to dopamine in the peripheral circulation, thereby increasing the bioavailability of L-DOPA to the central nervous system and mitigating peripheral side effects.[1][4] Emerging research, however, has highlighted the potential direct neuroprotective and antioxidant properties of this compound, independent of its effects on L-DOPA metabolism.[4][5] This has spurred interest in its utility in various neuroprotection assays.
These application notes provide detailed protocols for establishing the optimal dosage of this compound for both in vitro and in vivo neuroprotection assays. The protocols are designed to guide researchers in determining a this compound concentration that confers neuroprotection while minimizing potential cytotoxicity.
Mechanism of Action of this compound
This compound inhibits the enzyme DOPA decarboxylase (DDC), which is present in both the periphery and at the blood-brain barrier.[4] By blocking this enzyme outside of the central nervous system, this compound prevents the conversion of L-DOPA to dopamine.[1][6] This is crucial because dopamine itself cannot cross the blood-brain barrier, whereas L-DOPA can.[4] this compound itself does not cross the blood-brain barrier, confining its action to the periphery.[1] Beyond its well-established role in L-DOPA therapy, studies suggest that this compound possesses antioxidant properties and can protect cells from oxidative stress-induced damage.[4][5]
Figure 1: Mechanism of this compound Action.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies for initial dose selection in neuroprotection assays.
Table 1: In Vitro this compound Dosages for Neuroprotection Assays
| Cell Line | Toxin/Insult | This compound Concentration Range | Outcome Measure | Reference |
| Human Neuroblastoma (SH-SY5Y) | Hydrogen Peroxide (H₂O₂) | Not specified, used in combination with L-DOPA | DNA damage, ROS production | [4] |
| Astrocyte Cell Line | - | 4.69 - 300 µg/mL | Cell viability (MTS assay) | [7] |
| Human Neuroblastoma (SH-SY5Y) | L-DOPA induced toxicity | Not directly tested with this compound alone | Cell number, morphology, glutathione levels | [8] |
| Human Neuroblastoma (SH-SY5Y) | MPP+ | 1.5 µM (of Andrographolide, for comparison) | Cell viability, apoptosis | [9] |
Table 2: In Vivo this compound Dosages for Neuroprotection Assays
| Animal Model | Condition | This compound Dosage | Route of Administration | Co-administered Agent | Outcome Measure | Reference |
| Mouse (C57BL/6J-c2J OCA) | Albinism | 2.3 mg/kg | Oral | L-DOPA (9.4 mg/kg) | Retinal morphology, visual function | [1] |
| Mouse (PD model) | Parkinson's Disease | 50 mg/kg (as this compound levodopa) | Intraperitoneal | L-DOPA | Nociceptive thresholds | [2] |
| Rat | - | 2.5 mg/kg or 5 mg/kg | Oral | L-DOPA (10 mg/kg or 20 mg/kg) | Bioavailability | [10] |
| Rat | - | 5 mg/kg | Oral | L-DOPA (20 mg/kg) | Pharmacokinetics | [11][12] |
| Rat (PD model) | Parkinson's Disease | 25 mg/kg (in Sinemet) | Intraperitoneal | L-DOPA (100 mg/kg) | Motor function | [13] |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Assay for this compound Neuroprotection
This protocol outlines the steps to determine the optimal concentration of this compound for neuroprotection in a cell culture model.
1. Cell Culture and Seeding:
-
Culture a relevant neuronal cell line (e.g., SH-SY5Y, PC12, or primary neurons) under standard conditions.[7][14]
-
Seed cells in 96-well plates at a density that allows for logarithmic growth during the experiment.[3][7] Allow cells to adhere and stabilize for 24 hours.
2. Preparation of this compound and Toxin Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).
-
Prepare a stock solution of the neurotoxin relevant to the neurodegenerative disease model (e.g., MPP+ for Parkinson's disease, hydrogen peroxide for oxidative stress).[9][15]
3. Dose-Response Experiment:
-
This compound Cytotoxicity: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24-48 hours to determine any inherent toxicity.
-
Neuroprotection Assay:
-
Pre-treat cells with a range of non-toxic this compound concentrations for a defined period (e.g., 1-2 hours).
-
Introduce the neurotoxin at a pre-determined concentration that induces significant but not complete cell death (e.g., 50% reduction in viability).
-
Co-incubate for a further 24-48 hours.
-
4. Assessment of Neuroprotection (Cell Viability Assays):
-
MTT Assay: Measures mitochondrial metabolic activity. Add MTT reagent to each well, incubate, and then solubilize the formazan crystals. Read absorbance at the appropriate wavelength.[16]
-
Calcein-AM Assay: Measures intracellular esterase activity in live cells. Incubate cells with Calcein-AM and measure fluorescence.[3]
-
LDH Assay: Measures lactate dehydrogenase release from damaged cells into the culture medium.
5. Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Plot a dose-response curve with this compound concentration on the x-axis and percentage of neuroprotection on the y-axis.
-
The optimal this compound concentration will be the lowest concentration that provides maximal neuroprotection without significant cytotoxicity.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. pjps.pk [pjps.pk]
- 3. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of L-dopa and this compound combined treatments on human catecholaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of levodopa and this compound antioxidant activity in normal human lymphocytes in vitro: implication for oxidative stress in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Cytotoxicity of Levodopa and its Complex with Hydroxypropyl-ß-Cyclodextrin (HP-ß-CD) to an Astrocyte Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of conventional and sustained delivery of levodopa on SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chitosan-Coated Hydroxypropylmethyl Cellulose Microparticles of Levodopa (and this compound): In Vitro and Rat Model Kinetic Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. MPP+-induced toxicity in the presence of dopamine is mediated by COX-2 through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Carbidopa's Effect on Levodopa Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the pharmacokinetic effects of carbidopa on levodopa. It is intended for use by researchers, scientists, and drug development professionals. The following sections outline the experimental design, subject selection, drug administration, sample collection, and bioanalytical methods, along with data presentation and visualization of key processes.
Introduction
Levodopa is the primary and most effective treatment for the motor symptoms of Parkinson's disease. However, when administered alone, a significant portion of the levodopa dose is metabolized in the periphery to dopamine by the enzyme DOPA decarboxylase (DDC). This peripheral conversion limits the amount of levodopa that reaches the brain and can cause side effects such as nausea and vomiting.
This compound is a peripheral DDC inhibitor that does not cross the blood-brain barrier.[1] By inhibiting the peripheral metabolism of levodopa, this compound increases the bioavailability of levodopa in the central nervous system, allowing for a reduction in the required levodopa dosage and mitigating peripheral side effects.[1] This application note details a protocol to quantify this effect.
Experimental Protocol
This protocol is based on established methodologies for pharmacokinetic studies and bioequivalence guidelines for levodopa/carbidopa products.[2][3][4]
1. Study Design
A single-dose, two-treatment, two-period crossover study design is recommended.[3][4] This design allows each subject to serve as their own control, minimizing inter-individual variability.
-
Treatment 1 (Levodopa alone): Administration of a single oral dose of levodopa.
-
Treatment 2 (Levodopa with this compound): Administration of a single oral dose of levodopa in combination with this compound.
A washout period of at least seven days should be implemented between the two treatment periods to ensure complete elimination of the drugs from the system.
2. Subject Selection
Healthy male and non-pregnant, non-lactating female volunteers between the ages of 18 and 55 are recommended.[3][4] A thorough medical history, physical examination, and clinical laboratory tests should be conducted to ensure subjects are in good health.
3. Drug Administration
-
Fasting Conditions: Subjects should fast overnight for at least 10 hours before drug administration and for 4 hours post-dose.[3]
-
Dosage: A common dosage for pharmacokinetic studies is 100 mg of levodopa with or without 25 mg of this compound.[5]
-
Administration: The drug should be administered with a standardized volume of water (e.g., 240 mL).
4. Blood Sample Collection
Serial blood samples (approximately 5 mL each) should be collected in tubes containing an anticoagulant (e.g., EDTA) at the following time points:
To prevent the degradation of levodopa and this compound, an antioxidant such as sodium metabisulfite can be added to the collection tubes.[8] Plasma should be separated by centrifugation within one hour of collection and stored at -80°C until analysis.[7]
5. Bioanalytical Method
The simultaneous quantification of levodopa and this compound in plasma samples should be performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9][10][11][12]
-
Sample Preparation: Protein precipitation or solid-phase extraction are common methods for extracting the analytes from plasma.[9][12]
-
Chromatography: Reversed-phase chromatography is typically used to separate levodopa, this compound, and their metabolites.[8]
-
Mass Spectrometry: Detection and quantification are achieved using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode.[9][12]
Data Presentation
The pharmacokinetic parameters of levodopa with and without this compound should be calculated using non-compartmental analysis. Key parameters to be determined include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
The following table summarizes typical pharmacokinetic parameters for levodopa administered with and without this compound.
| Pharmacokinetic Parameter | Levodopa Alone | Levodopa with this compound |
| Cmax (ng/mL) | 322 | 736 |
| Tmax (h) | 0.75 | 1.5 |
| AUC₀₋t (ng·h/mL) | 439 | 2430 |
| t½ (h) | 1.2 | 1.8 |
Note: These values are illustrative and can vary based on the specific study design, dosage, and patient population.
Visualizations
Metabolic Pathway of Levodopa
The following diagram illustrates the metabolic pathway of levodopa and the mechanism of action of this compound.
Caption: Levodopa metabolism with and without this compound.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol for assessing the effect of this compound on levodopa pharmacokinetics.
Caption: Experimental workflow for the pharmacokinetic study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Levodopa/carbidopa/entacapone product-specific bioequivalence guidance | European Medicines Agency (EMA) [ema.europa.eu]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Levodopa/carbidopa microtablets in Parkinson’s disease: a study of pharmacokinetics and blinded motor assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A phase I study to evaluate the effect of high-dose this compound on levodopa pharmacokinetics [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Quantitation of levodopa and this compound in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and this compound in Human Plasma Samples [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Sensitive LC-MS/MS method for quantitation of levodopa and this compound in plasma: application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 12. oaji.net [oaji.net]
Application of Carbidopa in Studies of Levodopa-Induced Dyskinesia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levodopa (L-DOPA) remains the gold-standard therapy for Parkinson's disease (PD), effectively replenishing depleted dopamine levels in the brain. However, long-term treatment often leads to the development of debilitating levodopa-induced dyskinesia (LID), characterized by involuntary, erratic movements. Carbidopa, a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor, is a critical component in the study of LID. By preventing the premature conversion of levodopa to dopamine in the periphery, this compound increases the bioavailability of levodopa in the central nervous system. This allows for lower doses of levodopa to be used, which can influence the development and severity of dyskinesia.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical and clinical studies of LID.
Mechanism of Action of this compound
This compound's primary role is to inhibit the AADC enzyme in peripheral tissues.[2] This enzyme is responsible for converting levodopa into dopamine. Since dopamine cannot cross the blood-brain barrier, its peripheral formation leads to side effects like nausea and provides no therapeutic benefit for PD.[2] By blocking this peripheral conversion, this compound ensures that more levodopa reaches the brain, where it can be converted to dopamine to alleviate parkinsonian symptoms.[2]
A more controversial area of research investigates a potential direct role of this compound in the development of irreversible dyskinesias. Some studies suggest that this compound can irreversibly bind to and inactivate pyridoxal 5'-phosphate (PLP), the active form of vitamin B6.[3][4] PLP is a crucial cofactor for over 300 enzymes, including those involved in histamine synthesis.[3] This proposed mechanism suggests that this compound-induced PLP depletion could lead to a collapse in histamine synthesis, potentially contributing to antihistamine-like dyskinesias.[1][3] However, this view is not universally accepted and requires further investigation.
Data Presentation: this compound/Levodopa in LID Studies
The following tables summarize quantitative data from preclinical and clinical studies investigating the role of this compound in combination with levodopa in the context of LID.
Table 1: Preclinical Models of Levodopa-Induced Dyskinesia
| Animal Model | Neurotoxin | Levodopa Dosage | This compound/Benserazide Dosage | Route of Administration | Typical Dyskinesia Onset | Reference |
| Rat (6-OHDA) | 6-hydroxydopamine | 5-12 mg/kg | 12-15 mg/kg (Benserazide) | Intraperitoneal (i.p.) or Oral Gavage | 2-3 weeks of daily treatment | [5][6][7][8] |
| Mouse (6-OHDA) | 6-hydroxydopamine | 6-12 mg/kg | 12 mg/kg (Benserazide) | Intraperitoneal (i.p.) | 7-8 days of daily treatment | [1][9] |
| Non-human Primate (MPTP) | MPTP | 50-3500 mg/day (dose-response) | Co-administered with levodopa | Oral | Days to weeks after initiating treatment | [2][3][4] |
Table 2: Clinical Studies of Levodopa-Carbidopa Intestinal Gel (LCIG) for Dyskinesia
| Study Design | Number of Patients | Treatment Duration | Outcome Measure | Results | Reference |
| Meta-analysis of 17 open-label studies | 1243 | Up to 24 months | UPDRS IV item 32 (dyskinesia duration) | Significant reduction at 6 and 12 months | [10] |
| Randomized, double-blind, placebo-controlled trial | Not specified | 40 weeks | Incidence of dyskinesia | 16.5% with 600 mg/day levodopa vs. 3.3% with 300 mg/day and 2.3% with 150 mg/day | [11] |
| Cross-sectional and cohort study | Not specified | Not applicable | Dyskinesia duration | Mild worsening in dyskinesia duration above 800 mg/day this compound/levodopa threshold, but no worsening in patients crossing the threshold between visits. | [5] |
Experimental Protocols
Preclinical Models of Levodopa-Induced Dyskinesia
1. 6-Hydroxydopamine (6-OHDA) Rodent Model
This is the most widely used model to study LID. It involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or striatum of rats or mice, leading to a significant depletion of dopaminergic neurons.[12]
-
Animal Subjects: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
6-OHDA Lesioning:
-
Anesthetize the animal (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Inject 6-OHDA hydrochloride (typically 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid) into the target brain region.
-
Allow a recovery period of at least 2-3 weeks to ensure stable denervation.
-
-
Induction of Dyskinesia:
-
Prepare a fresh solution of levodopa methyl ester hydrochloride and a peripheral AADC inhibitor (benserazide hydrochloride is commonly used in preclinical studies as a substitute for this compound).
-
Administer levodopa (e.g., 6-10 mg/kg for rats, 6-12 mg/kg for mice) and benserazide (e.g., 12-15 mg/kg) via intraperitoneal injection or oral gavage daily for 2-3 weeks.[5][6]
-
-
Behavioral Assessment (Abnormal Involuntary Movements - AIMs):
-
Habituate the animals to the testing environment.
-
Following levodopa administration, place the animal in a clear observation cylinder.
-
Score AIMs at regular intervals (e.g., every 20 minutes for 2-3 hours).
-
The AIMs rating scale typically includes three subtypes:
-
Axial: Dystonic posturing of the neck and trunk.
-
Limb: Jerky, purposeless movements of the forelimb and hindlimb.
-
Orolingual: Repetitive, empty chewing movements and tongue protrusions.
-
-
Each subtype is scored on a severity scale (e.g., 0-4), and the total AIMs score is calculated.[5]
-
2. MPTP Non-Human Primate Model
This model offers a closer representation of human PD and LID.
-
Animal Subjects: Macaque monkeys (e.g., Macaca mulatta).
-
MPTP Administration:
-
Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) systemically (intravenously or intramuscularly) or via intracarotid infusion to induce parkinsonism.[13]
-
-
Induction of Dyskinesia:
-
After the development of stable parkinsonian symptoms, initiate chronic oral treatment with a combination of levodopa and this compound. Dosages can vary significantly in dose-response studies.[4]
-
-
Behavioral Assessment:
-
Use a validated primate dyskinesia rating scale to score the severity and duration of choreic and dystonic movements.
-
Clinical Assessment of Levodopa-Induced Dyskinesia
Abnormal Involuntary Movement Scale (AIMS)
The AIMS is a standardized tool used in clinical settings to assess the severity of tardive dyskinesia, which shares phenomenological similarities with LID.
-
Procedure:
-
Observe the patient at rest in a firm chair without arms.
-
Ask the patient about their awareness of any involuntary movements.
-
Instruct the patient to perform a series of standardized maneuvers, including:
-
Sitting with hands on knees.
-
Opening the mouth and protruding the tongue.
-
Tapping thumb to each finger.
-
Flexing and extending each arm.
-
Standing and walking.
-
-
-
Scoring:
Visualizations
Signaling Pathways in Levodopa-Induced Dyskinesia
Caption: Signaling cascade in levodopa-induced dyskinesia.
Experimental Workflow for Preclinical LID Studies
Caption: Workflow for preclinical studies of LID.
Logical Relationship of this compound's Role in Levodopa Metabolism
Caption: this compound's role in levodopa metabolism.
References
- 1. Levodopa-induced dyskinesia mouse model [protocols.io]
- 2. Levodopa-induced dyskinesia and response fluctuations in primates rendered parkinsonian with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levodopa-induced dyskinesia: A historical review of Parkinson’s disease, dopamine, and modern advancements in research and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral levodopa dose-response study in MPTP-induced hemiparkinsonian monkeys: assessment with a new rating scale for monkey parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Rodent Models of Dyskinesia and Their Behavioral Assessment [frontiersin.org]
- 6. Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease [jove.com]
- 7. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Levodopa on Reward and Impulsivity in a Rat Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rating of levodopa-induced dyskinesia in 6-OHDA lesioned mice [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Animal models of l-dopa-induced dyskinesia in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbidopa in Cellular Models of Neurodegenerative Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of carbidopa in cellular models relevant to neurodegenerative diseases, particularly Parkinson's disease. This document includes detailed protocols for key experiments, a summary of quantitative data, and diagrams of associated signaling pathways and experimental workflows.
Introduction
This compound is a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor.[1][2] Its primary clinical use is in combination with levodopa (L-DOPA) for the treatment of Parkinson's disease.[1][2] By inhibiting the peripheral conversion of L-DOPA to dopamine, this compound increases the bioavailability of L-DOPA in the central nervous system, allowing for lower doses of L-DOPA and reducing its peripheral side effects.[1][2] Beyond its well-established role as an AADC inhibitor, emerging research has highlighted potential neuroprotective effects of this compound in cellular models of neurodegenerative disease, particularly in the context of oxidative stress and protein aggregation.
Key Applications in Cellular Models
This compound has been investigated in various neuronal cell lines, including human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells, to explore its potential neuroprotective mechanisms. These applications primarily focus on its ability to mitigate cellular stressors implicated in neurodegeneration.
Protection Against Oxidative Stress
Oxidative stress is a key pathological feature of neurodegenerative diseases. This compound has been shown to exhibit antioxidant properties and protect neuronal cells from oxidative damage induced by agents like hydrogen peroxide (H₂O₂).
Modulation of Alpha-Synuclein Aggregation
The aggregation of alpha-synuclein is a hallmark of Parkinson's disease. While the direct effects of this compound on alpha-synuclein aggregation are still under investigation, its role in the broader context of dopamine metabolism and oxidative stress suggests a potential indirect influence on this pathological process.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound in various cellular assays.
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Assay | Incubation Time | IC₅₀ (µM) | Reference |
| NCI-H727 (Human Lung Carcinoid) | Trypan Blue Exclusion | 72 hours | 29 ± 2 | [3] |
| NCI-H146 (SCLC) | Not Specified | 72 hours | 12 ± 1 | [3] |
| NCI-H209 (SCLC) | Not Specified | 72 hours | 22 ± 5 | [3] |
| SK-N-SH (Neuroblastoma) | Not Specified | 72 hours | > 100 (decreased growth, not lethal) | [3] |
Table 2: Protective Effects of this compound Against Oxidative Stress-Induced DNA Damage in SH-SY5Y Cells
| Treatment | H₂O₂ Concentration | This compound Concentration | Incubation Time | % Reduction in DNA Damage (Comet Assay) | Reference |
| H₂O₂ + this compound | 100 µM | 10 µM | 30 min | ~20% | [1] |
| H₂O₂ + this compound | 100 µM | 50 µM | 30 min | ~40% | [1] |
| H₂O₂ + this compound | 100 µM | 100 µM | 30 min | ~55% | [1] |
| H₂O₂ + this compound | 100 µM | 10 µM | 1 hour | ~25% | [1] |
| H₂O₂ + this compound | 100 µM | 50 µM | 1 hour | ~50% | [1] |
| H₂O₂ + this compound | 100 µM | 100 µM | 1 hour | ~60% | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound's Protective Effect Against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
This protocol details the methodology to evaluate the protective effects of this compound against oxidative stress induced by hydrogen peroxide in the human neuroblastoma SH-SY5Y cell line.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound solution (stock solution prepared in a suitable solvent, e.g., DMSO or water)
-
Hydrogen peroxide (H₂O₂) solution
-
Phosphate Buffered Saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) dye for ROS measurement
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent for cell viability
-
96-well plates
Experimental Workflow:
Caption: Workflow for assessing this compound's neuroprotective effects.
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 10, 50, 100 µM) for 1-2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration of 100-400 µM to induce oxidative stress. Include control wells with untreated cells and cells treated with H₂O₂ alone.
-
Incubation: Incubate the plates for 24 hours.
-
Cell Viability Assay (MTT):
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Intracellular ROS Measurement (DCFH-DA):
-
Wash the cells with PBS.
-
Load the cells with DCFH-DA solution (e.g., 10 µM) and incubate for 30 minutes in the dark.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.
-
Protocol 2: Evaluation of this compound's Effect on MPP⁺-Induced Toxicity in PC12 Cells
This protocol is designed to assess whether this compound can protect PC12 cells, a model for dopaminergic neurons, from the neurotoxin MPP⁺ (1-methyl-4-phenylpyridinium).
Materials:
-
PC12 cells
-
RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin
-
This compound solution
-
MPP⁺ iodide solution
-
JC-1 dye for mitochondrial membrane potential measurement
-
MTT reagent
-
96-well plates
Experimental Workflow:
Caption: Workflow for assessing this compound's effect on MPP⁺ toxicity.
Procedure:
-
Cell Seeding: Plate PC12 cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to attach for 24 hours.
-
This compound Pre-treatment: Treat the cells with desired concentrations of this compound for 1 hour.
-
MPP⁺ Treatment: Add MPP⁺ to the wells at a final concentration of 500 µM to 1 mM.
-
Incubation: Incubate the cells for 24 to 48 hours.
-
Cell Viability Assay (MTT): Follow the procedure described in Protocol 1.
-
Mitochondrial Membrane Potential (JC-1 Assay):
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence of both JC-1 monomers (green, Ex/Em ~485/530 nm) and aggregates (red, Ex/Em ~550/600 nm).
-
Calculate the ratio of red to green fluorescence as an indicator of mitochondrial membrane potential.
-
Protocol 3: In Vitro Alpha-Synuclein Aggregation Assay (Thioflavin T)
This protocol describes a cell-free assay to evaluate the direct effect of this compound on the aggregation of recombinant alpha-synuclein.
Materials:
-
Recombinant human alpha-synuclein monomer
-
Pre-formed alpha-synuclein fibrils (PFFs) for seeding (optional)
-
Thioflavin T (ThT) solution
-
PBS (pH 7.4)
-
This compound solution
-
96-well black, clear-bottom plates
Experimental Workflow:
Caption: Workflow for in vitro alpha-synuclein aggregation assay.
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of ThT (e.g., 1 mM in water).
-
Dilute alpha-synuclein monomer in PBS to the desired final concentration (e.g., 50-100 µM).
-
If seeding, add a small percentage of PFFs to the monomer solution.
-
-
Assay Setup:
-
In a 96-well plate, add the alpha-synuclein solution.
-
Add different concentrations of this compound to the respective wells.
-
Add ThT to a final concentration of 10-25 µM.
-
-
Aggregation and Measurement:
-
Seal the plate and incubate it in a plate reader at 37°C with intermittent shaking.
-
Measure the ThT fluorescence (Ex/Em ~440/485 nm) at regular intervals (e.g., every 30 minutes) for up to 72 hours.
-
Plot the fluorescence intensity over time to generate aggregation curves.
-
Signaling Pathways
This compound and Oxidative Stress Response
This compound's protective effects against oxidative stress may involve the modulation of intracellular antioxidant defense mechanisms. One potential pathway is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-dependent genes, leading to the production of cytoprotective enzymes.
Caption: Potential involvement of this compound in the Nrf2 antioxidant pathway.
This compound and Neuroinflammation
Neuroinflammation, mediated by microglia, is another critical component of neurodegeneration. The NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response in microglia. While direct evidence is limited, this compound's antioxidant properties could potentially modulate NF-κB activation.
Caption: Hypothetical modulation of the NF-κB pathway by this compound.
Conclusion
This compound, in addition to its established role in Parkinson's disease therapy, shows promise as a neuroprotective agent in cellular models of neurodegeneration. Its ability to mitigate oxidative stress-induced damage suggests mechanisms beyond AADC inhibition. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and its derivatives in the context of neurodegenerative diseases. Further studies are warranted to elucidate the precise signaling pathways involved and to explore its effects on other pathological hallmarks, such as alpha-synuclein aggregation and neuroinflammation.
References
Application Note & Protocol: Creating Controlled-Release Formulations of Carbidopa for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Carbidopa is a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor. In clinical practice, it is co-administered with levodopa, the metabolic precursor to dopamine, for the management of Parkinson's disease. By inhibiting the peripheral conversion of levodopa to dopamine, this compound increases the bioavailability of levodopa in the central nervous system, allowing for a reduction in the required levodopa dose and mitigating its peripheral side effects. The development of controlled-release (CR) formulations for this compound, often in combination with levodopa, aims to provide more stable plasma concentrations, reduce dosing frequency, and minimize motor fluctuations associated with immediate-release therapies.[1][2][3] This document provides detailed protocols and data for creating experimental controlled-release formulations of this compound, primarily focusing on polymer-based matrix tablets and microparticles.
2. Core Concepts in Controlled-Release Formulation
The fundamental principle behind these formulations is the use of a polymer matrix that entraps the active pharmaceutical ingredient (API), this compound.[4][5][6] The rate of drug release is then governed by processes such as diffusion of the drug through the polymer matrix, erosion of the matrix itself, or a combination of both.[6][7] Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) are commonly used.[7][8] When the tablet comes into contact with an aqueous medium, the polymer hydrates to form a gel layer. The drug is then released through this gel layer via diffusion and as the outer layer of the matrix slowly erodes.[7]
The choice of polymer and its concentration are critical factors that determine the drug release profile. Higher viscosity grades of HPMC (e.g., K15M) or higher polymer concentrations generally result in a slower release rate compared to lower viscosity grades (e.g., K4M) or lower concentrations.[7][8]
3. Data Presentation: Formulation and Release Characteristics
The following tables summarize quantitative data from studies on controlled-release this compound/levodopa formulations. These provide a baseline for experimental design.
Table 1: Example Formulations of this compound/Levodopa Matrix Tablets
| Formulation ID | This compound (mg) | Levodopa (mg) | Polymer Type | Polymer Concentration (% w/w) | Key Finding | Reference |
|---|---|---|---|---|---|---|
| F-HPMC-K4M-1 | 25 | 100 | HPMC K4M | 20% | Released ~70% of Levodopa and ~93% of this compound over 8 hours. | [7][8] |
| F-HPMC-K4M-2 | 25 | 100 | HPMC K4M | 10% | Released ~98% of Levodopa and ~99% of this compound over 7 and 4 hours, respectively. | [8] |
| F-HPMC-K15M | 50 | 200 | HPMC K15M | 10% | Demonstrated high release retarding efficiency over 8-12 hours. | [7] |
| F-Carbopol | 50 | 200 | Carbopol 974P | 10% | Showed high release retarding efficiency but presented manufacturing challenges (sticking). | [7] |
| F-PVAC | 25-100 | 100-400 | Polyvinyl acetate-crotonic acid copolymer | 2-50 mg per tablet | Component of a dual-polymer system for slow, simultaneous release. |[6] |
Table 2: In-Vitro Dissolution Data for Experimental Formulations
| Formulation ID | Time (hours) | % this compound Released | % Levodopa Released | Dissolution Method | Reference |
|---|---|---|---|---|---|
| F-HPMC-K4M-1 (20%) | 8 | 93.19 ± 1.54 | 70.72 ± 2.11 | USP Apparatus II (Paddle), 50 rpm | [8] |
| F-HPMC-K4M-2 (10%) | 4 | 99.29 ± 0.42 | - | USP Apparatus II (Paddle), 50 rpm | [8] |
| F-HPMC-K4M-2 (10%) | 7 | - | 97.67 ± 1.95 | USP Apparatus II (Paddle), 50 rpm | [8] |
| CR Component Spec | 1 | - | 10 - 60 | USP Paddle Method, 50 rpm, pH 4 | [9] |
| CR Component Spec | 2 | - | 25 - 80 | USP Paddle Method, 50 rpm, pH 4 | [9] |
| CR Component Spec | 6 | - | 40 - 95 | USP Paddle Method, 50 rpm, pH 4 |[9] |
Table 3: Physicochemical Properties of this compound/Levodopa Microparticles
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Mean Particle Size | 0.5 (± 0.05) µm | Spray-Drying | [10][11][12] |
| Polydispersity Index (PDI) | 0.41 | Spray-Drying | [10][11][12] |
| Zeta Potential | +10.8 mV | Spray-Drying | [10][11][12] |
| Drug Loading (Levodopa) | 19.1% | Spray-Drying | [10][11][12] |
| Encapsulation Efficiency | 95.7% | Spray-Drying |[10][11][12] |
4. Experimental Protocols
Protocol 1: Preparation of Controlled-Release Matrix Tablets by Direct Compression
This protocol describes the formulation of this compound/levodopa CR tablets using HPMC as the rate-controlling polymer.
Materials:
-
This compound (micronized)
-
Levodopa (micronized)
-
Hydroxypropyl Methylcellulose (HPMC K4M or K15M)
-
Microcrystalline Cellulose (MCC, e.g., Avicel PH101) - Filler/Binder
-
Magnesium Stearate - Lubricant
-
Talc - Glidant
-
Calibrated Weighing Balance
-
Sieves (#40, #60 mesh)
-
V-Blender or Turbula Mixer
-
Tablet Compression Machine (Single-punch or Rotary)
-
Tablet Hardness Tester
-
Friability Tester
Methodology:
-
Weighing: Accurately weigh all ingredients as per the desired formulation (refer to Table 1 for examples).
-
Sifting: Sift this compound, levodopa, HPMC, and microcrystalline cellulose through a #40 mesh sieve to ensure particle size uniformity and remove aggregates.
-
Blending:
-
Transfer the sifted powders into a V-blender.
-
Mix for 15 minutes to achieve a homogenous blend.
-
-
Lubrication:
-
Sift magnesium stearate and talc through a #60 mesh sieve.
-
Add the lubricant/glidant mix to the powder blend in the V-blender.
-
Mix for an additional 3-5 minutes. Avoid over-mixing, which can negatively impact tablet hardness and dissolution.
-
-
Compression:
-
Load the final powder blend into the hopper of the tablet press.
-
Compress the blend into tablets using appropriate tooling. Adjust compression force to achieve the target tablet hardness (e.g., 5-8 kg/cm ²).
-
-
Characterization:
-
Evaluate the prepared tablets for weight variation, hardness, thickness, and friability according to standard pharmacopeial methods.
-
Protocol 2: Preparation of Microparticles by Spray-Drying
This protocol is suitable for creating polymer-coated microparticles for controlled release.
Materials:
-
This compound
-
Levodopa
-
Chitosan
-
Hydroxypropylmethyl Cellulose (HPMC)
-
Hydrochloric Acid (0.1 M)
-
Deionized Water
-
Spray-Dryer with a suitable nozzle
-
Magnetic Stirrer
Methodology:
-
Polymer Solution Preparation: Prepare an aqueous solution of HPMC and chitosan. The drug(s) can be dissolved or suspended in this polymer solution.
-
Drug Dispersion: Disperse the accurately weighed this compound and levodopa into the polymer solution under continuous stirring to form a homogenous feed suspension.
-
Spray-Drying Process:
-
Set the spray-dryer parameters (e.g., inlet temperature, feed pump rate, aspiration rate, atomization pressure). These will need to be optimized for the specific polymer system and desired particle characteristics.
-
Pump the feed suspension through the atomizer nozzle into the drying chamber.
-
The solvent rapidly evaporates, forming solid microparticles that are collected in the cyclone separator.
-
-
Characterization:
Protocol 3: In-Vitro Drug Release Study (Dissolution Test)
This protocol outlines the method for assessing the release profile of the prepared CR formulations.
Apparatus and Conditions:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).[13]
-
Dissolution Medium: 900 mL of 0.1 M HCl (to simulate gastric fluid) or phosphate buffer (e.g., pH 4.5 or 6.8 to simulate intestinal fluid).[13][14]
-
Temperature: 37 ± 0.5 °C.
-
Sampling Times: 1, 2, 4, 6, 8, 10, 12 hours.[14]
Methodology:
-
Setup: Place one tablet or a quantity of microparticles equivalent to a single dose into each dissolution vessel containing the pre-warmed medium.
-
Operation: Start the apparatus and withdraw samples (e.g., 5 mL) at the specified time points.
-
Sample Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Analysis:
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]
-
-
Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples.
5. Visualizations
Experimental Workflow for CR Tablet Formulation
Caption: Workflow for creating and testing controlled-release tablets.
Mechanism of Drug Release from a Hydrophilic Matrix Tablet
Caption: Key mechanisms governing drug release from a matrix tablet.
References
- 1. Controlled-release this compound/levodopa (Sinemet 50/200 CR4): clinical and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extended-release oral capsule of this compound–levodopa in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cambridge.org [cambridge.org]
- 4. DK170514B1 - Composition for the controlled release of this compound and levodopa - Google Patents [patents.google.com]
- 5. EP0253490A1 - Controlled release combination of this compound/levodopa - Google Patents [patents.google.com]
- 6. Controlled release combination of this compound/levodopa - Patent 0320051 [data.epo.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2007016679A2 - Combination immediate release controlled release levodopa and this compound dosage forms - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Chitosan-Coated Hydroxypropylmethyl Cellulose Microparticles of Levodopa (and this compound): In Vitro and Rat Model Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chitosan-Coated Hydroxypropylmethyl Cellulose Microparticles of Levodopa (and this compound): In Vitro and Rat Model Kinetic Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Three-Dimensional Screen Printing Technology Enables Sequential Release of this compound and Levodopa—A New Approach Improving Levodopa Delivery for Treating Parkinson’s Disease [mdpi.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Unlocking Research Potential: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for the Cysteine Protease Inhibitor Z-LVG-CHN2
For scientific researchers investigating the cell-permeable, irreversible cysteine protease inhibitor Z-LVG-CHN2, a strategic approach to information retrieval is crucial. To facilitate this, a comprehensive list of SEO-driven, long-tail keywords has been compiled, categorized by specific researcher intents. This structured keyword list aims to streamline the process of finding foundational knowledge, methodological protocols, troubleshooting solutions, and comparative data related to this compound, thereby accelerating research and discovery.
The following table provides a detailed breakdown of long-tail keywords tailored to the nuanced queries of scientific researchers at various stages of their investigation into Z-LVG-CHN2.
| Category | Long-tail Keyword |
| Foundational & Exploratory | Z-LVG-CHN2 mechanism of action |
| what is the target of Z-LVG-CHN2 | |
| Z-LVG-CHN2 cysteine protease inhibitor activity | |
| Z-LVG-CHN2 antiviral properties | |
| Z-LVG-CHN2 SARS-CoV-2 3CL pro inhibition | |
| Z-LVG-CHN2 and Herpes Simplex Virus replication | |
| cell permeability of Z-LVG-CHN2 | |
| Z-LVG-CHN2 as a research tool for viral entry | |
| discovery and synthesis of Z-LVG-CHN2 | |
| Z-LVG-CHN2 chemical structure and properties | |
| biological activity of Z-LVG-CHN2 tripeptide derivative | |
| Z-LVG-CHN2 cathepsin L inhibition | |
| understanding the irreversible inhibition of Z-LVG-CHN2 | |
| Z-LVG-CHN2 in drug repurposing screens | |
| role of Z-LVG-CHN2 in studying coronavirus replication | |
| Methodological & Application | Z-LVG-CHN2 in vitro antiviral assay protocol |
| how to use Z-LVG-CHN2 in cell culture | |
| Z-LVG-CHN2 solubility in DMSO for experiments | |
| optimal concentration of Z-LVG-CHN2 for cell treatment | |
| Z-LVG-CHN2 cytotoxicity assay in Vero E6 cells | |
| protocol for Z-LVG-CHN2 in a plaque reduction assay | |
| applying Z-LVG-CHN2 in a SARS-CoV-2 replication study | |
| Z-LVG-CHN2 for inhibiting viral entry experimental setup | |
| using Z-LVG-CHN2 to study cysteine protease function | |
| Z-LVG-CHN2 stability in cell culture media | |
| preparing Z-LVG-CHN2 stock solutions for research | |
| methods for assessing Z-LVG-CHN2 cell permeability | |
| Z-LVG-CHN2 application in high-throughput screening | |
| experimental design for Z-LVG-CHN2 off-target effect analysis | |
| quantifying the antiviral effect of Z-LVG-CHN2 | |
| Troubleshooting & Optimization | troubleshooting Z-LVG-CHN2 insolubility in aqueous buffer |
| Z-LVG-CHN2 not inhibiting viral replication in my assay | |
| optimizing Z-LVG-CHN2 incubation time for maximum effect | |
| overcoming Z-LVG-CHN2 cytotoxicity in sensitive cell lines | |
| why does Z-LVG-CHN2 have different efficacy in various cell lines | |
| improving the stability of Z-LVG-CHN2 in long-term experiments | |
| addressing lot-to-lot variability of Z-LVG-CHN2 | |
| minimizing off-target effects of Z-LVG-CHN2 in cell-based assays | |
| refining Z-LVG-CHN2 concentration for optimal antiviral activity | |
| dealing with Z-LVG-CHN2 degradation in experimental conditions | |
| troubleshooting unexpected results in Z-LVG-CHN2 experiments | |
| how to control for Z-LVG-CHN2 chemical reactivity | |
| optimizing Z-LVG-CHN2 delivery to target cells | |
| challenges with diazomethyl ketone inhibitors in research | |
| improving reproducibility of Z-LVG-CHN2 antiviral assays | |
| Validation & Comparative | Z-LVG-CHN2 vs. E-64d as cysteine protease inhibitors |
| comparing Z-LVG-CHN2 and K777 antiviral efficacy | |
| validation of Z-LVG-CHN2 as a specific 3CLpro inhibitor | |
| Z-LVG-CHN2 compared to other SARS-CoV-2 protease inhibitors | |
| head-to-head comparison of Z-LVG-CHN2 and remdesivir in vitro | |
| validating the inhibitory effect of Z-LVG-CHN2 on cathepsin L | |
| comparative study of Z-LVG-CHN2 efficacy in different viral strains | |
| assessing the specificity of Z-LVG-CHN2 against various proteases | |
| Z-LVG-CHN2 efficacy in different cell lines (e.g., Vero vs. Calu-3) | |
| cross-validation of Z-LVG-CHN2 activity in independent studies | |
| confirming the irreversible binding of Z-LVG-CHN2 to its target | |
| Z-LVG-CHN2 in combination with other antiviral agents | |
| evaluating the synergistic effects of Z-LVG-CHN2 with other drugs | |
| literature review comparing Z-LVG-CHN2 to similar compounds | |
| benchmarking Z-LVG-CHN2 performance against known standards |
Troubleshooting & Optimization
troubleshooting carbidopa solubility issues in aqueous buffers
Welcome to the technical support center for troubleshooting carbidopa solubility in aqueous buffers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound's solubility is highly dependent on the pH of the aqueous solution. It is a zwitterionic molecule, containing both a primary amine and a carboxyl group.[1][2] Its solubility is significantly higher in acidic conditions (pH below 3) and decreases in the pH range of 3 to 8.[1][2][3][4] If your buffer has a pH in the neutral or near-neutral range, you will likely encounter solubility issues. The lowest solubility for this compound is observed between pH 3 and 3.5.[1][2]
Q2: What is the optimal pH for dissolving this compound?
A2: The highest solubility of this compound is achieved in acidic conditions, specifically at a pH of 1.5, where it can reach approximately 6 mg/mL.[1][2] Therefore, for preparing stock solutions, acidifying the solvent is the most effective strategy.
Q3: Can I heat the solution to improve this compound solubility?
A3: While heating can often increase the solubility of compounds, caution is advised with this compound. It is known to be unstable in aqueous solutions, and elevated temperatures can accelerate its degradation.[5] It is generally recommended to first attempt dissolution in a cold, acidified solvent.
Q4: My this compound solution appears to be degrading over time. What can I do to improve its stability?
A4: this compound is unstable in aqueous solutions, with degradation occurring more rapidly at room temperature.[5] To enhance stability, it is recommended to:
-
Refrigerate or freeze the solution: Storing the this compound solution at lower temperatures (2-8 °C) can significantly slow down degradation.[5][6]
-
Add an antioxidant: Ascorbic acid can be added to the solution to prevent oxidative degradation of this compound.[7][8]
-
Protect from light: Storing the solution in an opaque or amber container can help prevent photodegradation.[6][8]
-
Use freshly prepared solutions: Whenever possible, prepare this compound solutions fresh for your experiments to minimize the impact of degradation.
Q5: Does the type of acid or buffer system affect this compound's solubility?
A5: Yes, the composition of the acidic medium can influence solubility. For instance, a mixture of 0.1 M hydrochloric acid and 0.1 M citric acid at pH 1.5 has been shown to be an effective solvent system.[1][2] Increasing the ionic strength of the solvent, for example by using a higher molar concentration of hydrochloric acid, can also increase the solubility of this compound.[1][2][9]
Troubleshooting Guides
Problem: this compound precipitates out of solution after initial dissolution.
-
Possible Cause 1: pH Shift. The pH of your final solution may have shifted to a range where this compound is less soluble.
-
Solution: Re-measure the pH of your solution. If it has increased, carefully add a small amount of a suitable acid (e.g., HCl, citric acid) to lower the pH back into the optimal range (pH < 3).
-
-
Possible Cause 2: Temperature Change. If you gently warmed the solution to aid dissolution and then cooled it, the this compound may be precipitating out at the lower temperature.
-
Solution: If your experimental conditions allow, maintain a slightly elevated temperature. Otherwise, you may need to work with a lower concentration of this compound that remains soluble at your working temperature.
-
-
Possible Cause 3: Supersaturated Solution. You may have created a supersaturated solution that is inherently unstable.
-
Solution: Try preparing a slightly more dilute solution to ensure the this compound remains fully dissolved.
-
Problem: The color of the this compound solution changes over time.
-
Possible Cause: This is often an indication of oxidative degradation of this compound.
-
Solution: Prepare fresh solutions and consider adding an antioxidant like ascorbic acid to your buffer. Store the solution protected from light and at a reduced temperature (2-8 °C).
-
Quantitative Data on this compound Solubility
The following table summarizes the solubility of this compound in aqueous solutions at various pH values.
| pH | Solubility (mg/mL) | Buffer System | Temperature (°C) | Reference |
| 1.5 | ~6 | 0.1 M HCl / 0.1 M Citric Acid | 30 ± 2 | [1][2] |
| 2.0 | Lower than pH 1.5 | 0.1 M Citric Acid | 30 ± 2 | [1] |
| 2.5 | Lower than pH 2.0 | 0.1 M Citric/Citrate Buffer | 30 ± 2 | [1] |
| 3.0-3.5 | ~1.7 | 0.1 M Citric/Citrate Buffer | 30 ± 2 | [1][2] |
| 4-6 | Lowest Solubility | Not Specified | Not Specified | [3] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Prepare the Acidic Buffer: Prepare a 0.1 M hydrochloric acid / 0.1 M citric acid buffer and adjust the pH to 1.5.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Slowly add the this compound powder to the chilled acidic buffer while stirring continuously. A magnetic stirrer is recommended.
-
Sonication (Optional): If the this compound does not dissolve completely, you can sonicate the solution in a cold water bath for short intervals. Avoid excessive heating.
-
Volume Adjustment: Once the this compound is fully dissolved, add buffer to reach the final desired volume and mix thoroughly.
-
Storage: Store the stock solution in a refrigerator at 2-8°C, protected from light. For longer-term storage, consider freezing aliquots.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Impact of pH on this compound's ionization and solubility.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. thaiscience.info [thaiscience.info]
- 3. WO2018224501A1 - Levodopa infusion solution - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Preparation of a levodopa/carbidopa solution in ascorbic acid (citridopa) and chromatographic and electrochemical assessment of its stability over 24 hours] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2005099678A1 - Pharmaceutical compositions and method of using levodopa and this compound - Google Patents [patents.google.com]
optimizing the carbidopa to levodopa ratio for maximal central nervous system delivery
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2F-Peracetyl-Fucose | TargetMol [targetmol.com]
- 4. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fucosyltransferase Inhibitor, 2F-Peracetyl-Fucose - Calbiochem | 344827 [merckmillipore.com]
- 6. glpbio.com [glpbio.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ProteoCool: ProteoCool Pills#10: Use of 2F-Peracetyl-Fucose to produce low fucosilated monoclonal antibodies with Expi293 and ExpiCHO cell lines [proteocool.blogspot.com]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Addressing Carbidopa Instability in Long-Term Cell Culture Experiments
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are utilizing carbidopa in long-term cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges associated with this compound instability and ensure the reliability and reproducibility of your results.
FAQs and Troubleshooting Guide
This section provides answers to common questions and solutions to specific issues you may encounter when working with this compound in a cell culture setting.
Q1: My experimental results are inconsistent when using this compound over several days. What could be the cause?
A1: Inconsistent results in long-term experiments involving this compound are often linked to its inherent instability in aqueous solutions, including cell culture media. This compound can degrade over time, leading to a decrease in its effective concentration and the formation of degradation products that may have unintended biological effects. Key factors influencing this compound stability include temperature, pH, and exposure to light and oxidizing agents. For instance, at room temperature and without a stabilizing agent, the concentration of levodopa/carbidopa solutions can significantly decline within 48 hours.[1][2]
Q2: How can I improve the stability of this compound in my cell culture medium?
A2: To enhance this compound stability, several measures can be taken:
-
Fresh Preparation: Prepare this compound-containing media fresh before each use or, at a minimum, daily.
-
Antioxidants: The addition of an antioxidant like ascorbic acid (vitamin C) can significantly prolong the stability of this compound solutions.[1] A common practice is to prepare a concentrated stock solution of this compound with ascorbic acid.
-
pH Control: this compound is more stable in acidic conditions. While drastic changes to your cell culture medium's pH are not feasible, preparing stock solutions in a mildly acidic buffer before further dilution can be beneficial.
-
Temperature: Store stock solutions and prepared media at 4°C and protect them from light. Refrigeration can prevent a significant decline in levodopa/carbidopa levels for up to 7 days.[1]
-
Chelating Agents: The presence of metal ions can accelerate this compound degradation. Adding a chelating agent like EDTA to your stock solution can help mitigate this.
Q3: What are the known degradation products of this compound and are they toxic to cells?
A3: A primary degradation product of this compound is hydrazine, which is a known potential carcinogen and can be toxic to cells.[3][4] The formation of hydrazine is a concern in aqueous solutions of this compound, especially with prolonged storage at room temperature.[5] The cytotoxicity of hydrazine and other potential degradation products can introduce confounding variables into your experiments, affecting cell viability and function. Therefore, minimizing this compound degradation is crucial to avoid these off-target effects.
Q4: I am observing unexpected changes in cellular signaling pathways. Could this be related to this compound?
A4: Yes, beyond its role as a DOPA decarboxylase inhibitor, this compound has been shown to have off-target effects on intracellular signaling pathways. For example, this compound can act as an agonist for the aryl hydrocarbon receptor (AhR), which can, in turn, influence the expression of its target genes. Additionally, in some cancer cell lines, this compound has been observed to inhibit the mTORC1 signaling pathway and promote the proteasomal degradation of the estrogen receptor alpha (ERα). It is important to consider these potential biological activities of this compound when designing your experiments and interpreting your data.
Q5: How can I monitor the concentration of this compound in my cell culture supernatant during a long-term experiment?
A5: The most reliable method for monitoring this compound concentration is High-Performance Liquid Chromatography (HPLC).[6][7][8][9][10] You can collect aliquots of your cell culture supernatant at different time points, centrifuge to remove cells and debris, and then analyze the samples by HPLC. This will allow you to quantify the amount of intact this compound remaining and assess its degradation rate under your specific experimental conditions. Several validated HPLC methods for this compound quantification have been published and can be adapted for this purpose.[6][7][8][9][10]
Quantitative Data on this compound Stability
The following tables summarize data on this compound stability under various conditions, compiled from published literature. These values can help you to estimate the stability of this compound in your own experimental setup.
Table 1: Stability of Levodopa/Carbidopa Solution at Different Temperatures
| Temperature | Without Ascorbate | With Ascorbate |
| Room Temperature | Significant decline by 48 hours | Stable up to 72 hours |
| Refrigeration (4°C) | Stable for 7 days | Stable for 7 days |
| Freezing | Stable for 7 days | Stable for 7 days |
Source: Adapted from Pappert et al., 1996.[1][2]
Table 2: Stability of this compound in Rectal Suspensions
| Storage Temperature | Formulation 1 (Glycerin-based) | Formulation 2 |
| 22°C | 10 days | 24 days |
| 5°C | 35 days | 35 days |
Source: Adapted from a study on rectal suspensions, providing insights into stability in aqueous environments.[11]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution for Cell Culture
This protocol provides a method for preparing a this compound stock solution with enhanced stability using ascorbic acid.
Materials:
-
This compound powder
-
Ascorbic acid
-
Sterile, deionized water or a suitable sterile buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare a stock solution of ascorbic acid (e.g., 10 mg/mL) in sterile water or buffer.
-
Weigh the desired amount of this compound powder and dissolve it in the ascorbic acid solution to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the solution until the this compound is completely dissolved.
-
Sterile-filter the this compound stock solution using a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
-
When ready to use, thaw an aliquot and dilute it to the final desired concentration in your cell culture medium immediately before adding it to your cells.
Protocol 2: HPLC Analysis of this compound in Cell Culture Supernatant
This is a general guideline for quantifying this compound in cell culture samples. Specific parameters may need to be optimized for your HPLC system and column.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of phosphate buffer and methanol or acetonitrile)
-
This compound standard of known concentration
-
Cell culture supernatant samples
-
Microcentrifuge
-
HPLC vials
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant at desired time points.
-
Centrifuge the supernatant at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet any cells or debris.
-
Carefully transfer the clear supernatant to a clean microcentrifuge tube.
-
If necessary, dilute the supernatant with the mobile phase to bring the this compound concentration within the linear range of your standard curve.
-
Transfer the prepared sample to an HPLC vial.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a series of this compound standards of known concentrations to generate a standard curve.
-
Inject your prepared cell culture supernatant samples.
-
Monitor the elution of this compound at a wavelength of approximately 280 nm.
-
The retention time of the this compound peak in your samples should match that of the standard.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak in both the standards and the samples.
-
Use the standard curve to calculate the concentration of this compound in your samples.
-
By analyzing samples from different time points, you can determine the rate of this compound degradation in your experiment.
-
Visualizations
Diagram 1: this compound Degradation and Mitigation Workflow
Caption: Workflow illustrating this compound degradation in cell culture and mitigation strategies.
Diagram 2: Troubleshooting Guide for this compound-Related Experimental Issues
Caption: A troubleshooting flowchart for common issues encountered with this compound in cell culture.
Diagram 3: this compound's Influence on Cellular Signaling Pathways
Caption: Known off-target effects of this compound on key cellular signaling pathways.
References
- 1. Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. US8815950B2 - Pharmaceutical compositions and method of using levodopa and this compound - Google Patents [patents.google.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. Stability of Levodopa/Carbidopa Rectal Suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Research Potential: A Comprehensive List of SEO-Driven, Long-Tail Keywords for the Dual Cholinesterase Inhibitor AChE/BChE-IN-1
For scientific researchers investigating the dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor, AChE/BChE-IN-1, a comprehensive understanding of its properties and applications is crucial. To facilitate effective content creation and information retrieval within this niche scientific domain, a curated list of long-tail keywords has been developed. These keywords are categorized based on five key researcher intents: foundational and exploratory, methodological and application, troubleshooting and optimization, and validation and comparative analysis. This structured approach aims to address the specific queries and challenges researchers face throughout their investigation of this potent, brain-penetrant compound, which also exhibits antioxidant properties and is a subject of interest in Alzheimer's disease research.[1]
It is noteworthy that the designation "AChE/BChE-IN-1" may refer to different specific chemical entities, including one identified as compound 5i and another being a chrysin derivative.[1][2] This ambiguity underscores the importance of precise and detailed search queries for researchers in this field.
Below is a detailed breakdown of long-tail keywords tailored to the scientific research community.
| Category | Long-tail Keyword |
| Foundational & Exploratory | AChE/BChE-IN-1 mechanism of action |
| AChE/BChE-IN-1 synthesis and characterization | |
| What is the chemical structure of AChE/BChE-IN-1? | |
| AChE/BChE-IN-1 discovery and development history | |
| AChE/BChE-IN-1 dual inhibitory activity explained | |
| Antioxidant properties of AChE/BChE-IN-1 | |
| Brain permeability of dual cholinesterase inhibitors | |
| AChE/BChE-IN-1 target binding site analysis | |
| In silico modeling of AChE/BChE-IN-1 binding | |
| AChE/BChE-IN-1 chrysin derivative biological activity | |
| Pharmacological profile of novel AChE/BChE inhibitors | |
| Role of dual AChE/BChE inhibition in Alzheimer's disease | |
| AChE/BChE-IN-1 selectivity for human cholinesterases | |
| Foundational research on butyrylcholinesterase inhibitors | |
| AChE/BChE-IN-1 CAS number and chemical properties | |
| Methodological & Application | AChE/BChE-IN-1 in vitro assay protocol |
| Ellman's method for AChE/BChE-IN-1 activity | |
| How to use AChE/BChE-IN-1 in cell culture experiments | |
| AChE/BChE-IN-1 for studying synaptic transmission | |
| In vivo administration of AChE/BChE-IN-1 in mouse models | |
| Dosing and formulation for AChE/BChE-IN-1 studies | |
| AChE/BChE-IN-1 application in neuroinflammation research | |
| Measuring antioxidant effects of AChE/BChE-IN-1 | |
| Protocol for assessing blood-brain barrier penetration | |
| AChE/BChE-IN-1 for investigating amyloid-beta pathology | |
| Kinetic analysis of AChE/BChE-IN-1 inhibition | |
| AChE/BChE-IN-1 use in primary neuronal cultures | |
| Experimental design for Alzheimer's research using AChE/BChE-IN-1 | |
| AChE/BChE-IN-1 as a tool for studying cholinergic pathways | |
| AChE/BChE-IN-1 supplier and purchasing information | |
| Troubleshooting & Optimization | AChE/BChE-IN-1 solubility and stability issues |
| Troubleshooting AChE/BChE-IN-1 in vivo experiments | |
| Optimizing AChE/BChE-IN-1 concentration for assays | |
| AChE/BChE-IN-1 off-target effects and how to test for them | |
| Common pitfalls in cholinesterase inhibitor studies | |
| Improving the bioavailability of AChE/BChE-IN-1 | |
| AChE/BChE-IN-1 storage and handling best practices | |
| Interpreting unexpected results with AChE/BChE-IN-1 | |
| How to control for AChE/BChE-IN-1 autofluorescence | |
| Addressing poor reproducibility in AChE/BChE-IN-1 experiments | |
| AChE/BChE-IN-1 toxicity assessment in cell lines | |
| Adjusting protocols for different cholinesterase isoforms | |
| Overcoming aggregation of AChE/BChE-IN-1 in solution | |
| Dealing with batch-to-batch variability of AChE/BChE-IN-1 | |
| How to measure the brain concentration of AChE/BChE-IN-1 | |
| Validation & Comparative | AChE/BChE-IN-1 vs donepezil in Alzheimer's models |
| Comparing AChE/BChE-IN-1 to other dual inhibitors | |
| Validation of AChE/BChE-IN-1 inhibitory activity | |
| AChE/BChE-IN-1 selectivity compared to rivastigmine | |
| Cross-validation of AChE/BChE-IN-1 effects in different labs | |
| AChE/BChE-IN-1 efficacy in scopolamine-induced memory impairment | |
| Comparative analysis of AChE vs BChE inhibition by AChE/BChE-IN-1 | |
| Head-to-head comparison of AChE/BChE-IN-1 and galantamine | |
| Validating the antioxidant effect of AChE/BChE-IN-1 in vivo | |
| Benchmarking AChE/BChE-IN-1 against established research tools | |
| Replicating published findings on AChE/BChE-IN-1 | |
| AChE/BChE-IN-1 vs tacrine: a comparative study | |
| Assessing the therapeutic index of AChE/BChE-IN-1 | |
| Independent verification of AChE/BChE-IN-1 IC50 values | |
| Comparative pharmacokinetics of novel cholinesterase inhibitors |
References
Technical Support Center: Refining Carbidopa Dosage for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining carbidopa dosage to minimize off-target effects in vivo. The information is presented in a question-and-answer format to directly address common issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vivo?
This compound is a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor.[1][2][3] AADC is the enzyme responsible for converting L-DOPA (levodopa) to dopamine.[2] Since this compound does not readily cross the blood-brain barrier, it selectively inhibits the conversion of L-DOPA to dopamine in peripheral tissues.[2][4] This increases the bioavailability of L-DOPA for transport to the central nervous system, where it can be converted to dopamine to exert its therapeutic effects.[2][4] This mechanism allows for the use of lower doses of L-DOPA, thereby reducing peripheral side effects such as nausea and vomiting.[2][5]
Q2: What are the known off-target effects of this compound that I should be aware of in my in vivo experiments?
While this compound is selective for AADC, it can have several off-target effects. One significant effect is its potential to induce dyskinesias, which are involuntary movements.[5][6] Research suggests that this compound, not L-DOPA, may be the causative agent of irreversible dyskinesias.[5] this compound can also irreversibly bind to and deactivate pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, which is a cofactor for over 300 enzymes.[5] This can lead to a depletion of PLP reserves and potentially interfere with numerous enzymatic functions.[5] Additionally, this compound has been shown to be a potent inhibitor of semicarbazide-sensitive amine oxidase (SSAO).[7] In some cancer cell lines with high AADC expression, this compound has demonstrated cytotoxic effects.[8][9]
Q3: How can I select an appropriate starting dose of this compound for my animal model?
There is no single universal starting dose, and it often requires empirical determination. However, a general guideline is to aim for a dose that provides sufficient peripheral AADC inhibition without causing overt toxicity. In clinical settings, a common ratio of this compound to levodopa is 1:10, with a daily this compound dosage of 70 mg or more providing adequate AADC inhibition.[10] For preclinical studies, it is advisable to conduct a dose-ranging study to determine the optimal this compound concentration for your specific animal model and experimental goals.
Q4: What are common signs of toxicity or adverse effects to monitor in animals treated with this compound?
Common adverse effects observed in clinical use that may translate to animal models include gastrointestinal issues like nausea, vomiting, and loss of appetite.[6] Involuntary movements or dyskinesias, such as muscle twitching, head bobbing, or tremors, are also significant side effects.[5][6] Other potential signs to monitor for include changes in behavior (anxiety, restlessness), motor function, and overall well-being.[6] Blepharospasm (involuntary eyelid twitching) can be an early indicator of excessive dosage.[10]
Troubleshooting Guides
Problem 1: High variability in L-DOPA efficacy despite consistent this compound co-administration.
-
Possible Cause: Inconsistent inhibition of peripheral AADC. This could be due to issues with this compound formulation, administration, or individual animal metabolism.
-
Troubleshooting Steps:
-
Verify Formulation: Ensure your this compound solution is freshly prepared and properly solubilized. This compound can be challenging to dissolve; refer to the experimental protocols section for guidance on vehicle selection.
-
Optimize Administration Route: The route of administration can significantly impact bioavailability. If using oral gavage, ensure accurate delivery and consider potential gastrointestinal degradation. Intraperitoneal or subcutaneous injections may offer more consistent absorption.
-
Assess AADC Inhibition: If feasible, directly measure peripheral AADC activity in a pilot study to confirm that your chosen this compound dose is effectively inhibiting the enzyme.
-
Consider Animal Strain and Sex: Different animal strains and sexes can exhibit variations in drug metabolism. Ensure consistency in your experimental groups and consider potential sex-based differences.
-
Problem 2: Observation of significant dyskinesias or other motor abnormalities in experimental animals.
-
Possible Cause: The dose of this compound may be too high, leading to off-target effects.[5]
-
Troubleshooting Steps:
-
Dose De-escalation: Systematically reduce the this compound dose while keeping the L-DOPA dose constant to identify a therapeutic window with minimal motor side effects.
-
Fractionated Dosing: Instead of a single large dose, consider administering this compound in multiple smaller doses throughout the day to maintain a more stable plasma concentration.
-
Monitor Vitamin B6 Levels: Given this compound's interaction with PLP, consider assessing vitamin B6 status in your animals, as deficiency could contribute to neurological side effects.[5]
-
Problem 3: Unexpected cytotoxic effects in non-target tissues.
-
Possible Cause: Some cell types with high AADC expression can be sensitive to this compound's cytotoxic effects.[8][9]
-
Troubleshooting Steps:
-
Histopathological Analysis: Conduct a thorough histological examination of major organs to identify any signs of cellular damage or toxicity.
-
Measure AADC Expression: If unexpected toxicity is observed in a particular tissue, it may be beneficial to measure the expression level of AADC in that tissue to determine if it is a potential target for this compound-induced cytotoxicity.
-
Alternative AADC Inhibitors: If this compound's off-target cytotoxicity is a persistent issue, consider exploring other peripherally acting AADC inhibitors, such as benserazide, though they may have their own off-target profiles.[7]
-
Quantitative Data Summary
Table 1: this compound Dosage and Effects on Levodopa Pharmacokinetics
| This compound Dose | Co-administered Levodopa | Effect on Levodopa AUC (Total Exposure) | Reference |
| 50 mg | 100 mg (Immediate Release) | +13% (without entacapone) | [11] |
| 100 mg | 100 mg (Immediate Release) | +17% (without entacapone) | [11] |
| 50 mg | 100 mg (Immediate Release) | +29% (with 200 mg entacapone) | [11] |
| 100 mg | 100 mg (Immediate Release) | +36% (with 200 mg entacapone) | [11] |
Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H727 | Pulmonary Carcinoid | 29 ± 2 | [8][9] |
| SK-N-SH | Neuroblastoma | >100 (growth decreased but not lethal) | [9] |
| A204 | Rhabdomyosarcoma | >100 (growth decreased but not lethal) | [9] |
| DU 145 | Prostate Carcinoma | No effect on proliferation | [9] |
| MCF7 | Breast Carcinoma | No effect on proliferation | [9] |
| NCI-H460 | Large Cell Lung Carcinoma | No effect on proliferation | [9] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
-
Vehicle Preparation:
-
For oral administration, this compound can be suspended in a 0.5% (w/v) solution of carboxymethylcellulose in sterile water.
-
For intraperitoneal injection, a solution can be prepared in sterile saline (0.9% NaCl), potentially with gentle warming and sonication to aid dissolution. The pH may need to be adjusted to neutral to improve solubility and reduce irritation.
-
-
Dose Calculation:
-
Calculate the required dose based on the animal's body weight.
-
Prepare a stock solution of known concentration to ensure accurate dosing.
-
-
Administration:
-
Oral Gavage: Administer the this compound suspension using a proper-sized gavage needle to minimize stress and ensure delivery to the stomach.
-
Intraperitoneal Injection: Inject the this compound solution into the lower abdominal quadrant, taking care to avoid puncturing internal organs.
-
-
Timing of Administration:
-
Administer this compound 30-60 minutes prior to L-DOPA administration to allow for adequate inhibition of peripheral AADC.
-
Protocol 2: Assessment of On-Target this compound Efficacy (AADC Inhibition)
-
Tissue Collection: At a predetermined time point after this compound administration, collect peripheral tissues of interest (e.g., liver, kidney) and plasma.
-
Tissue Homogenization: Homogenize the tissues in a suitable buffer to prepare a protein lysate.
-
AADC Activity Assay:
-
Use a commercially available AADC activity assay kit or a literature-based protocol.
-
These assays typically measure the conversion of a substrate (e.g., L-DOPA) to its product (dopamine) by the AADC enzyme in the tissue lysate.
-
Compare the AADC activity in tissues from this compound-treated animals to that of vehicle-treated controls to determine the percentage of inhibition.
-
Visualizations
Caption: this compound's peripheral inhibition of AADC.
Caption: Troubleshooting off-target effects of this compound.
References
- 1. Aromatic L-amino acid decarboxylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Deep Scientific Insights on this compound/Levodopa's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Parkinson’s disease: this compound, nausea, and dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Side Effects of Sinemet (this compound-levodopa) : Interactions & Warnings [medicinenet.com]
- 7. Contrasting effects of peripheral decarboxylase inhibitors on plasma activity of aromatic-L-amino acid decarboxylase and semicarbazide-sensitive amine oxidase in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The aromatic-L-amino acid decarboxylase inhibitor this compound is selectively cytotoxic to human pulmonary carcinoid and small cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Carbidopa Delivery Across the Blood-Brain Barrier
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals investigating the transport of carbidopa across the blood-brain barrier (BBB).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound, and why is it designed not to cross the blood-brain barrier?
A1: this compound's primary role is to enhance the efficacy of levodopa (L-DOPA) for treating Parkinson's disease.[1][2] Levodopa is a precursor to dopamine that can cross the BBB, while dopamine itself cannot.[3][4] When administered alone, a large portion of levodopa is converted to dopamine in peripheral tissues by the enzyme aromatic L-amino acid decarboxylase (AADC).[1][5] This peripheral conversion reduces the amount of levodopa available to reach the brain and causes side effects like nausea and vomiting.[1][6]
This compound is an AADC inhibitor.[2][7] By design, it is a polar molecule that cannot readily cross the BBB, so its action is confined to the periphery.[2][6][8] It prevents the premature conversion of levodopa, allowing more of it to cross the BBB where it can be converted to dopamine to replenish depleted levels in the brain.[1][2][9] This allows for up to a 75% reduction in the required levodopa dose, minimizing side effects.[2]
Q2: Under what circumstances might this compound cross the blood-brain barrier?
A2: While this compound is designed to remain in the periphery, some studies suggest it may cross the BBB under specific conditions. Animal studies have shown that a single large dose of this compound can result in its entrance into the central nervous system and inhibit brain AADC.[10] Furthermore, in neurodegenerative diseases like Parkinson's, the integrity of the BBB itself may be compromised.[10] This alteration could potentially lead to increased penetration of substances like this compound that are normally restricted.[10]
Q3: What are efflux transporters, and how do they affect this compound and levodopa?
A3: Efflux transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), are proteins located at the BBB that actively pump a wide variety of substances out of the brain and back into the bloodstream.[11][12][13] This is a protective mechanism for the brain.[13] These transporters can limit the CNS penetration of many drugs.[11][14] If this compound or a novel delivery vehicle carrying it is a substrate for these transporters, its brain concentration could be significantly reduced even if it passively crosses the BBB.[15] Understanding if your compound interacts with P-gp or BCRP is critical for interpreting brain uptake studies.
Section 2: Troubleshooting Experimental Results
Q4: My in vivo experiment shows unexpectedly low brain concentrations of levodopa despite adequate this compound co-administration. What are the potential causes?
A4: This is a common issue that can stem from several factors. A troubleshooting workflow is presented below. Key considerations include:
-
Variable this compound Absorption: The absorption of oral this compound can be highly variable among subjects.[16] Poor or slow absorption leads to insufficient inhibition of peripheral AADC, causing premature conversion of levodopa to dopamine and thus reducing the amount available to cross the BBB.[16]
-
Efflux Transporter Activity: As mentioned, P-gp and BCRP at the BBB can actively remove levodopa or the experimental formulation from the brain.
-
Competition at the BBB Transporter: Levodopa crosses the BBB via the Large Neutral Amino Acid Transporter (LAT1).[5] High plasma concentrations of other large neutral amino acids (e.g., from a high-protein meal) can compete with levodopa for transport, reducing its brain uptake.
-
Analyte Stability: Levodopa and this compound can be unstable, particularly at neutral pH, due to oxidation.[17] Ensure proper sample handling, including the use of antioxidants like sodium metabisulfite and storage at -80°C, to prevent degradation before analysis.[18][19]
Q5: We are developing a nanoparticle-based delivery system for this compound. What key parameters should we be optimizing and measuring?
A5: For nanoparticle systems designed for nose-to-brain or intravenous delivery, several parameters are critical for success:
-
Particle Size: Nanoparticles between 100-300 nm are often effective for delivery to the olfactory region.[20] For example, chitosan-based polyelectrolyte complexes loaded with L-DOPA and this compound had sizes in the range of 187.3–210.4 nm.[21]
-
Drug Entrapment Efficiency: This measures how much drug is successfully encapsulated within the nanoparticle. High efficiency is crucial for delivering a sufficient dose. Studies have reported efficiencies up to 89.78% for this compound/levodopa nanoparticles.[21]
-
Surface Charge (Zeta Potential): The surface charge can influence stability in suspension and interaction with the nasal mucosa or BBB. Cationic particles may offer better mucoadhesion.
-
Permeability: The ability of the nanoparticle to cross the BBB must be validated, typically using an in vitro BBB model first, followed by in vivo studies.
Section 3: Data & Protocols
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies.
Table 1: Example Characteristics of Nanoparticle Formulations for Levodopa/Carbidopa Delivery
| Formulation Type | Drug(s) | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Chitosan-based polyelectrolyte complex | L-DOPA & this compound | 187.3 – 210.4 | -2.90 to -38.1 | Up to 89.78 | [21] |
| L-DOPA Nanosuspension | L-DOPA | 161.4 ± 20.1 | N/A | N/A | [20] |
| GCPQ Nanoparticles | L-DOPA | ~300 | N/A | N/A |[22] |
Table 2: Example Pharmacokinetic Parameters of Levodopa with Different this compound Ratios
| This compound:Levodopa Ratio | Levodopa Apparent t1/2 (hr) | Levodopa AUC (μg·hr/mL) | Notes | Reference |
|---|---|---|---|---|
| 1:10 | Baseline | Baseline | Standard ratio. | [23] |
| 1:4 | Significantly Increased | Significantly Increased | Increasing the this compound ratio improves levodopa bioavailability. |[23] |
Experimental Protocols
This protocol outlines a standard method to assess the permeability of a test compound (e.g., this compound in a novel formulation) across a cell-based BBB model.[24][25]
Objective: To determine the apparent permeability coefficient (Papp) of a compound across a monolayer of brain endothelial cells.
Materials:
-
Immortalized human brain capillary endothelial cells (e.g., hCMEC/D3)[26][27]
-
Transwell inserts (e.g., 0.4 µm pore size)[24]
-
24-well companion plates
-
Cell culture medium and supplements
-
Test compound and control compounds (e.g., high-permeability carbamazepine, low-permeability dextran)[27]
-
Lucifer yellow for monolayer integrity check
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
Methodology:
-
Cell Seeding: Culture hCMEC/D3 cells on the luminal (upper) side of the Transwell inserts until a confluent monolayer is formed. Co-culture with astrocytes or pericytes on the abluminal (lower) side can create a tighter barrier.[25]
-
Barrier Integrity Assessment:
-
Measure Trans-Endothelial Electrical Resistance (TEER) using an epithelial volt-ohm meter. A high TEER value indicates tight junction formation.[28]
-
Perform a Lucifer yellow permeability assay. Low passage of this fluorescent marker confirms monolayer integrity.
-
-
Permeability Experiment (Apical to Basolateral):
-
Replace the medium in both chambers with transport buffer.
-
Add the test compound at a known concentration to the apical (luminal) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral (abluminal) chamber. Replace the volume with fresh buffer.
-
At the end of the experiment, take a final sample from the apical chamber.
-
-
Quantification: Analyze the concentration of the compound in all samples using a validated analytical method like LC-MS/MS.[29][30]
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber (μg/s).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration in the donor chamber (μg/mL).
-
-
This protocol provides a general framework for quantifying this compound in brain tissue samples. Specific parameters must be optimized for your system.[17][31]
Objective: To accurately measure the concentration of this compound in brain tissue.
Materials:
-
Brain tissue samples, stored at -80°C.
-
Homogenizer (e.g., sonicator).
-
Centrifuge.
-
HPLC system with a UV or electrochemical detector.
-
C18 column.
-
Mobile phase (e.g., potassium phosphate buffer and acetonitrile).[17]
-
This compound standard.
-
Protein precipitation agent (e.g., perchloric acid or acetonitrile).
-
0.22 µm syringe filters.
Methodology:
-
Standard Curve Preparation: Prepare a series of this compound standard solutions of known concentrations (e.g., 10 to 100 µg/mL) in the same buffer used for sample preparation.[17]
-
Sample Preparation:
-
Weigh a frozen brain tissue sample.
-
Add a specific volume of ice-cold buffer (e.g., 0.1 N phosphoric acid) often containing an antioxidant.
-
Homogenize the tissue thoroughly on ice.
-
Perform protein precipitation by adding an equal volume of a precipitating agent. Vortex vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm for 15 min) at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Set up the HPLC method. A typical method might use a C18 column with a mobile phase of phosphate buffer and acetonitrile, a flow rate of 1 mL/min, and UV detection at 280 nm.[17][31]
-
Inject the prepared standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the prepared brain tissue samples.
-
-
Quantification:
-
Record the peak area for this compound in each sample.
-
Use the linear regression equation from the standard curve to calculate the concentration of this compound in the supernatant.
-
Adjust the final concentration based on the initial tissue weight and dilution factors to report the result as ng/g of tissue.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Parkinson's Disease | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 4. Levodopa treatment: impacts and mechanisms throughout Parkinson’s disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Levodopa hydrate? [synapse.patsnap.com]
- 6. Why is this compound Added to Levodopa (i.e., L-Dopa; Sinemet; Sinemet CR) for the Treatment of Parkinson's Disease? [ebmconsult.com]
- 7. This compound, a drug in use for management of Parkinson disease inhibits T cell activation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Use of P-glycoprotein and BCRP inhibitors to improve oral bioavailability and CNS penetration of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Understanding the Impact of BCRP and PGP Efflux Transporters on the Di" by Samit Ganguly [dc.uthsc.edu]
- 13. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative evaluation of the impact of active efflux by p-glycoprotein and breast cancer resistance protein at the blood-brain barrier on the predictability of the unbound concentrations of drugs in the brain using cerebrospinal fluid concentration as a surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Variable absorption of this compound affects both peripheral and central levodopa metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analytical method for simultaneous quantification of levodopa and this compound in the injectable oleogel formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Molecular Variability in Levodopa Absorption and Clinical Implications for the Management of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. mdpi.com [mdpi.com]
- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 23. The effect of an increased ratio of this compound to levodopa on the pharmacokinetics of levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dovepress.com [dovepress.com]
- 26. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. mdpi.com [mdpi.com]
- 29. Sensitive LC-MS/MS method for quantitation of levodopa and this compound in plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Sensitive LC-MS/MS method for quantitation of levodopa and this compound in plasma: application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 31. d-nb.info [d-nb.info]
strategies to prevent carbidopa degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing carbidopa degradation during sample preparation.
Troubleshooting Guide
Issue: Rapid degradation of this compound in aqueous solutions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High pH | Acidify the sample solution to a pH below 3.0 using acids such as hydrochloric acid, phosphoric acid, or citric acid.[1][2][3] | Lowering the pH increases the stability of this compound in aqueous formulations.[2][3] |
| Oxidation | Add an antioxidant to the sample solution. Common choices include ascorbic acid (Vitamin C) or sodium metabisulfite.[4][5][6][7] | Antioxidants will inhibit the oxidative degradation of this compound.[5][6][8] |
| Exposure to Light | Prepare and store samples in amber vials or protect them from light by wrapping the container in aluminum foil.[4] | Minimizing light exposure prevents photodegradation. |
| Elevated Temperature | Prepare and store samples at refrigerated temperatures (e.g., 2-8°C) or frozen.[2][9][10] | Lower temperatures slow down the rate of chemical degradation. |
| High Ionic Strength | If applicable, reduce the salt concentration in the sample solution to below 0.5 M.[1][2] | Lowering the ionic strength can have a positive effect on this compound stability.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound degradation can occur through several pathways:
-
Oxidation: The catechol moiety of this compound is susceptible to oxidation.[11] This can be exacerbated by factors like pH, light, and the presence of oxidizing agents.
-
Hydrolysis: The hydrazine group can undergo hydrolysis, particularly at certain pH values.
-
Formation of Degradants: Two notable degradation products that can form in liquid formulations are hydrazine and 3,4-dihydroxyphenylacetone (DHPA).[1] It is believed that this compound degrades into these two compounds in equal proportions.[1]
Q2: What is the optimal pH for this compound stability in solution?
A2: A low pH is crucial for this compound stability. Studies have shown that adjusting the pH to less than 3.0 significantly enhances its stability in liquid formulations.[1][2] For analytical purposes, dissolving this compound in acidic solutions like 0.1N hydrochloric acid or phosphoric acid is a common practice.[12][13][14]
Q3: Which antioxidants are recommended for stabilizing this compound, and at what concentration?
A3: Ascorbic acid and sodium bisulfite are effective antioxidants for preventing this compound degradation.[5][6] A common concentration for sodium bisulfite is around 0.2%.[5] For ascorbic acid, a solution can be prepared to have a concentration of 2 mg/ml.[4]
Q4: How should I store my this compound samples to ensure stability?
A4: To ensure stability, this compound solutions should be:
-
Stored at refrigerated temperatures (2-8°C) or frozen.[9][10]
-
Protected from light by using amber vials or aluminum foil.[4]
Q5: Are there any specific considerations when preparing samples for HPLC analysis?
A5: Yes, for HPLC analysis, it is standard practice to prepare the diluent and mobile phase with acidic modifiers to ensure the stability of this compound throughout the analysis. Common mobile phase additives include phosphoric acid or ammonium acetate buffer adjusted to an acidic pH.[14][15][16] The sample itself should be dissolved in an acidic solution, such as 0.1N phosphoric acid.[13]
Data Presentation
Table 1: Effect of Temperature on this compound Stability in a Liquid Formulation
| Storage Condition | Stability Duration | Reference |
| Room Temperature (22°C) | Stable for 10-24 days | [9] |
| Refrigerated (5°C) | Stable for at least 35 days | [9] |
| Room Temperature (25°C) | Less than 10% degradation after 7 days | [2] |
| Refrigerated (4°C) | Less than 5% degradation after 30 days | [2] |
Table 2: Effect of pH on this compound Solubility and Stability
| pH | Solubility of this compound | Stability | Reference |
| 1.5 | ~6 mg/ml | Well acceptable | [3] |
| 3.0 - 3.5 | ~1.7 mg/ml | Less stable than at lower pH | [3] |
| < 3.0 | High | Increased stability | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Standard Solution for HPLC
-
Reagent Preparation:
-
Diluent: Prepare a 0.1N phosphoric acid solution by diluting concentrated phosphoric acid with HPLC-grade water.
-
Stock Solution: Accurately weigh the required amount of this compound reference standard.
-
-
Dissolution:
-
Transfer the weighed this compound to a volumetric flask.
-
Add a small volume of the 0.1N phosphoric acid diluent and gently swirl to dissolve the standard.
-
Once dissolved, bring the flask to volume with the diluent and mix thoroughly.
-
-
Storage:
-
Store the prepared stock solution in an amber glass vial at 2-8°C.
-
For longer-term storage, consider freezing the solution.
-
-
Working Standard Preparation:
-
On the day of analysis, allow the stock solution to equilibrate to room temperature.
-
Prepare working standards by diluting the stock solution with the diluent to the desired concentrations.
-
Protocol 2: Sample Preparation of a Formulation Containing this compound with Ascorbic Acid for Stability Testing
-
Vehicle Preparation:
-
Prepare an aqueous solution containing 2 mg/mL of ascorbic acid.
-
-
Sample Dissolution:
-
Accurately weigh a portion of the formulation powder equivalent to a known amount of this compound.
-
Transfer the powder to a volumetric flask.
-
Add the ascorbic acid solution to the flask and stir or sonicate until the sample is completely dissolved.
-
Bring the flask to volume with the ascorbic acid solution and mix well.
-
-
Storage for Stability Study:
-
Aliquot the solution into amber vials.
-
Store the vials under the desired stability conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
-
Analysis:
-
At each time point, withdraw a sample, dilute it if necessary with the HPLC mobile phase, and analyze immediately by a validated stability-indicating HPLC method.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Recommended workflow for this compound sample preparation.
References
- 1. WO2005023185A2 - Pharmaceutical compositions and method of using levodopa and this compound - Google Patents [patents.google.com]
- 2. US8815950B2 - Pharmaceutical compositions and method of using levodopa and this compound - Google Patents [patents.google.com]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. [Preparation of a levodopa/carbidopa solution in ascorbic acid (citridopa) and chromatographic and electrochemical assessment of its stability over 24 hours] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical method for simultaneous quantification of levodopa and this compound in the injectable oleogel formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ascorbic acid can alleviate the degradation of levodopa and this compound induced by magnesium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Levodopa/Carbidopa Rectal Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oxidation of this compound by tyrosinase and its effect on murine melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Colorimetric determination of this compound in anti-Parkinson drugs based on 4-hydroxy-3-methoxybenzaldazine formation by reaction with vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 15. jocpr.com [jocpr.com]
- 16. dergipark.org.tr [dergipark.org.tr]
Carbidopa Stability and Storage: A Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions to maintain the potency of carbidopa. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Troubleshooting Guides
Q1: I'm observing a rapid loss of this compound potency in my aqueous stock solution. What could be the cause?
A1: Rapid degradation of this compound in aqueous solutions is often due to oxidation. This compound's catechol structure makes it susceptible to oxidation, which can be accelerated by factors such as neutral to alkaline pH, elevated temperatures, and exposure to light and air. The presence of metal ions can also catalyze this degradation. To mitigate this, prepare fresh solutions frequently, use deoxygenated water, and consider adding an antioxidant like ascorbic acid.[1][2] Storing solutions at refrigerated (2-8°C) or frozen temperatures can also significantly extend stability.[1][3]
Q2: My HPLC analysis of this compound shows significant peak tailing. How can I resolve this?
A2: Peak tailing in the HPLC analysis of this compound is a common issue that can compromise the accuracy of quantification. Here are several troubleshooting steps:
-
Mobile Phase pH: this compound is an amphoteric compound. Ensure the mobile phase pH is appropriately controlled, typically at a lower pH (e.g., 2.5-3.8), to ensure consistent ionization and minimize interactions with the stationary phase.[4]
-
Column Choice: The catechol group in this compound can interact with residual silanol groups on standard C18 columns, leading to tailing. Using a base-deactivated column or a column with a different stationary phase, such as a phenyl column, may provide better peak symmetry.
-
Chelating Agents: Trace metal contamination in the HPLC system or on the column can contribute to peak tailing. Adding a small amount of a chelating agent like EDTA to the mobile phase can help to mitigate this effect.
-
Sample Solvent: Whenever possible, dissolve and inject your this compound samples in the mobile phase to avoid solvent mismatch effects that can lead to peak distortion.
Q3: I've noticed a yellow to brown discoloration in my this compound powder/solution. Is it still usable?
A3: A change in color, particularly to yellow or brown, is a visual indicator of this compound degradation, likely due to oxidation. It is strongly recommended to discard any discolored this compound and use a fresh, unopened batch for your experiments to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container, protected from light, at a controlled room temperature between 15°C and 25°C. Exposure to heat, light, and moisture should be minimized to prevent degradation.
Q2: How long is a this compound solution stable at room temperature?
A2: The stability of this compound in solution at room temperature is limited. Studies have shown that in a simple aqueous solution without antioxidants, a significant decline in potency can be observed within 48 hours.[1] For longer stability, refrigeration or the addition of a stabilizing agent like ascorbic acid is recommended.[1][2]
Q3: What are the main degradation products of this compound?
A3: Under stress conditions, this compound can degrade into several products. The major degradation pathways include oxidation and hydrolysis. Key degradation products that have been identified include 3,4-dihydroxyphenylacetone (DHPA) and hydrazine, which is a potential carcinogen.[5][6][7] Methyldopa has also been identified as a significant impurity.[8]
Q4: Can I freeze this compound solutions for long-term storage?
A4: Yes, freezing is an effective method for the long-term storage of this compound solutions. Studies have demonstrated that freezing can prevent a significant decline in potency for at least 7 days.[1] When ready to use, thaw the solution completely and mix thoroughly before use.
Q5: What solvents should I use to prepare this compound solutions for in vitro/in vivo experiments?
A5: The choice of solvent depends on the specific experimental requirements.
-
For HPLC and in vitro dissolution studies: Dilute acids, such as 0.1 M HCl, are often used to dissolve this compound and prepare stock solutions.[9] The pH of the final solution can be adjusted with buffers as needed for the experiment.
-
For cell culture experiments: Due to potential cytotoxicity of acidic solutions, it is advisable to dissolve this compound in a small amount of a compatible solvent like DMSO and then further dilute it in the cell culture medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
For animal studies: this compound is often administered orally as a suspension in water or a suitable vehicle.[10] For parenteral administration, sterile saline, with pH adjustment and potential use of co-solvents, may be necessary.
Data Presentation
Table 1: Summary of this compound Stability in Solution Under Various Conditions
| Storage Condition | Solvent/Medium | Duration | Potency Retention | Reference |
| Room Temperature | Water | 48 hours | Significant decline | [1] |
| Room Temperature | Water with Ascorbic Acid | 72 hours | Stable | [1] |
| Refrigerated (2-8°C) | Water | 7 days | Stable | [1] |
| Frozen | Water | 7 days | Stable | [1] |
| 25°C | Aqueous solution (pH 2.0) | 24 hours | >99% | [5] |
| 40°C | Aqueous solution (pH 2.0) | 24 hours | ~98% | [5] |
| 25°C | Aqueous solution | 7 days | <90% degradation | [5][6] |
| 4°C | Aqueous solution | 30 days | <5% degradation | [5][6] |
Table 2: Quantitative Data from Forced Degradation Studies of this compound
| Stress Condition | Time | % Degradation | Major Degradation Product(s) | Reference |
| Acid Hydrolysis (0.1 N HCl, 80°C) | 6 hours | Not specified, but degradation observed | DHPA | [8] |
| Alkaline Hydrolysis (0.1 N NaOH, 80°C) | 4 hours | Not specified, but degradation observed | DHPA | [8] |
| Oxidation (3% H2O2, Room Temp) | 24 hours | Not specified, but significant degradation | Oxidation products | [8] |
| Thermal (80°C) | 48 hours | Not specified, but degradation observed | Not specified | [8] |
| Photolytic (UV light) | 48 hours | Not specified, but degradation observed | Not specified |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general stability-indicating HPLC method for the quantification of this compound.
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (or other suitable buffer salt)
-
Orthophosphoric acid (or other acid for pH adjustment)
-
Water (HPLC grade)
-
0.45 µm membrane filters
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A filtered and degassed mixture of a phosphate buffer (e.g., 25 mM, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like methanol or acetonitrile in an appropriate ratio (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3. Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.
-
Prepare working standards of desired concentrations by further diluting the stock solution with the mobile phase.
4. Sample Preparation:
-
Prepare the this compound sample (e.g., from a stability study) to a final concentration within the linear range of the assay using the mobile phase as the diluent.
-
Filter the sample through a 0.45 µm membrane filter before injection.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Protocol 2: Forced Degradation Study of this compound
This protocol provides a framework for conducting a forced degradation study on this compound to assess its stability under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 0.1 N HCl).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and a strong acid (e.g., 1 N HCl). Incubate at an elevated temperature (e.g., 80°C) for a specified period (e.g., 6 hours).
-
Alkaline Hydrolysis: Mix equal volumes of the this compound stock solution and a strong base (e.g., 1 N NaOH). Incubate at an elevated temperature (e.g., 80°C) for a specified period (e.g., 4 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and an oxidizing agent (e.g., 3% H2O2). Keep at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Keep the this compound stock solution in a hot air oven at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).
-
Photolytic Degradation: Expose the this compound stock solution to UV light (e.g., in a photostability chamber) for a specified period (e.g., 48 hours). Keep a control sample wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At designated time points, withdraw samples from each stress condition.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using the stability-indicating HPLC method described in Protocol 1.
-
Determine the percentage of this compound degradation by comparing the peak area of the stressed sample to that of an unstressed control sample.
Mandatory Visualizations
Caption: Simplified degradation pathway of this compound under stress conditions.
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Preparation of a levodopa/carbidopa solution in ascorbic acid (citridopa) and chromatographic and electrochemical assessment of its stability over 24 hours] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. US8815950B2 - Pharmaceutical compositions and method of using levodopa and this compound - Google Patents [patents.google.com]
- 6. WO2005023185A2 - Pharmaceutical compositions and method of using levodopa and this compound - Google Patents [patents.google.com]
- 7. Pharmaceutical compositions and method of using levodopa and this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Three-Dimensional Screen Printing Technology Enables Sequential Release of this compound and Levodopa—A New Approach Improving Levodopa Delivery for Treating Parkinson’s Disease [mdpi.com]
- 10. Chitosan-Coated Hydroxypropylmethyl Cellulose Microparticles of Levodopa (and this compound): In Vitro and Rat Model Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Research Potential: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for PMEDAP Investigation
For scientific researchers delving into the antiviral and cytostatic properties of PMEDAP (9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine), a strategic approach to information retrieval is paramount. This comprehensive list of SEO-driven, long-tail keywords is designed to streamline literature searches and guide content creation, catering to the specific intents of researchers at various stages of their investigation. The keywords are categorized to align with the typical research workflow, from foundational understanding to validation and comparative analysis.
The curated keywords address the multifaceted nature of PMEDAP research, acknowledging its potent activity against a range of retroviruses and DNA viruses, including HIV and Moloney murine sarcoma virus.[1][2] Furthermore, the list incorporates terms related to its derivatives, such as cPr-PMEDAP, and its comparative efficacy and toxicity profiles against other acyclic nucleoside phosphonates like PMEA and tenofovir.
By utilizing these targeted long-tail keywords, researchers can more efficiently access relevant studies, protocols, and troubleshooting guides, thereby accelerating their research and contributing to a deeper understanding of PMEDAP's therapeutic potential.
| Category | Long-tail Keyword |
| Foundational & Exploratory | what is the mechanism of action of PMEDAP |
| PMEDAP antiviral spectrum of activity | |
| cytostatic properties of 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine | |
| discovery and history of PMEDAP development | |
| PMEDAP chemical structure and properties | |
| in vitro anti-HIV activity of PMEDAP | |
| PMEDAP activity against DNA viruses | |
| role of PMEDAP as a prodrug | |
| PMEDAP molecular targets in viral replication | |
| foundational research on acyclic nucleoside phosphonates | |
| preliminary studies on PMEDAP cytotoxicity | |
| exploring the therapeutic potential of PMEDAP | |
| Methodological & Application | PMEDAP synthesis protocol for laboratory use |
| methods for synthesizing PMEDAP derivatives | |
| conducting antiviral assays with PMEDAP | |
| cell culture models for testing PMEDAP efficacy | |
| in vivo administration of PMEDAP in animal models | |
| determining the IC50 of PMEDAP in vitro | |
| analytical techniques for PMEDAP quantification | |
| protocol for evaluating PMEDAP cytostatic effects | |
| using PMEDAP in combination with other antivirals | |
| experimental design for PMEDAP resistance studies | |
| application of PMEDAP in retroviral research | |
| techniques for assessing PMEDAP-induced apoptosis | |
| Troubleshooting & Optimization | improving PMEDAP solubility for in vitro studies |
| managing PMEDAP toxicity in cell culture | |
| troubleshooting PMEDAP synthesis impurities | |
| optimizing PMEDAP dosage for in vivo experiments | |
| overcoming PMEDAP resistance in antiviral assays[3] | |
| stability of PMEDAP in different cell culture media | |
| common pitfalls in acyclic nucleoside phosphonate experiments | |
| reducing off-target effects of PMEDAP | |
| challenges in the purification of PMEDAP | |
| optimizing incubation time for PMEDAP treatment | |
| mitigating PMEDAP-induced side effects in animal studies[4] | |
| improving the therapeutic index of PMEDAP[1][2] | |
| Validation & Comparative | validating the antiviral activity of synthesized PMEDAP |
| head-to-head comparison of PMEDAP and PMEA efficacy[1][2] | |
| comparative analysis of PMEDAP and tenofovir antiviral potency | |
| assessing the advantages of cPr-PMEDAP over PMEDAP | |
| validation of PMEDAP's mechanism of action | |
| cross-resistance studies between PMEDAP and other nucleoside analogs | |
| comparing the in vivo toxicity of PMEDAP and PMEA[1][2] | |
| validation of a bioanalytical method for PMEDAP | |
| comparative study of PMEDAP and PMEG cytostatic activity | |
| confirming the synergistic effects of PMEDAP with other drugs | |
| independent validation of published PMEDAP findings | |
| evaluating the clinical relevance of PMEDAP derivatives |
References
- 1. 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP): a novel agent with anti-human immunodeficiency virus activity in vitro and potent anti-Moloney murine sarcoma virus activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP): A novel agent with anti-human immunodeficiency virus activity in vitro and potent anti-moloney murine sarcoma virus activity in vivo | Semantic Scholar [semanticscholar.org]
- 3. Experimental therapy with 9-[2-(phosphonomethoxy)ethyl]-2,6-diaminopurine (PMEDAP): origin of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of oral 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) in the treatment of retrovirus and cytomegalovirus infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Levodopa/Carbidopa and COMT Inhibitor Co-Administration
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with carbidopa, levodopa, and Catechol-O-methyltransferase (COMT) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for adjusting this compound dosage when introducing a COMT inhibitor to a levodopa/carbidopa regimen?
A1: The introduction of a COMT inhibitor alters the metabolic pathway of levodopa.[1] By blocking the COMT enzyme, which is a major pathway for levodopa metabolism when aromatic amino acid decarboxylase (AADC) is already inhibited by this compound, more levodopa is available peripherally.[2] This shift can increase the fraction of levodopa that is metabolized by the remaining active AADC. Some studies suggest that the standard 4:1 ratio of levodopa to this compound may become insufficient to fully inhibit this peripheral conversion.[3][4] Therefore, increasing the this compound dose may be necessary to ensure maximal inhibition of peripheral AADC, thereby increasing the central bioavailability of levodopa and improving clinical outcomes like "off" time.[3][5]
Q2: Does the choice of COMT inhibitor (e.g., entacapone, tolcapone) differentially impact the need for this compound dosage adjustment?
A2: The available evidence suggests a potential difference. Studies have shown that tolcapone does not significantly affect the pharmacokinetics of this compound.[6][7] In contrast, some research indicates that entacapone may interfere with this compound absorption, leading to lower this compound plasma concentrations.[6] This could theoretically increase the need for a higher this compound dose when using entacapone to achieve sufficient AADC inhibition.
Q3: What are the expected pharmacokinetic changes to levodopa upon addition of a COMT inhibitor?
A3: Adding a COMT inhibitor to a levodopa/carbidopa regimen significantly alters levodopa's pharmacokinetics to enhance its therapeutic effect.[8] These inhibitors extend the elimination half-life and increase the area under the plasma concentration-time curve (AUC) of levodopa.[9][10] For example, a single 200 mg dose of entacapone was found to increase the mean AUC of levodopa by 46% and prolong its elimination half-life from 1.5 to 2.0 hours.[10] This results in more sustained plasma levels of levodopa, which can lead to more continuous dopaminergic stimulation in the brain.[11]
Q4: What is the typical adjustment made to the levodopa dose when a COMT inhibitor is initiated?
A4: Due to the increased bioavailability and prolonged half-life of levodopa in the presence of a COMT inhibitor, an initial reduction in the total daily levodopa dose is often required.[1][12] This adjustment is crucial to mitigate the risk of increased dopaminergic side effects, such as dyskinesia.[1][13] The daily levodopa dose has been reported to be reduced by 10% to 30% in clinical studies.[12]
Q5: Are there genetic factors that can influence the response to COMT inhibitors and necessitate dosage adjustments?
A5: Yes, genetic polymorphisms in the COMT gene can influence enzyme activity and the clinical response to COMT inhibitors. In a study investigating increased this compound doses with levodopa/entacapone, patients with high-activity COMT genotypes (Val/Met or Val/Val) showed a greater reduction in "off" time compared to those with the low-activity genotype (Met/Met).[3][5] This suggests that genotyping for COMT activity could help personalize treatment strategies and identify patient populations that may derive the most benefit from this therapeutic approach.[4][5]
Troubleshooting Guide for Preclinical and Clinical Experiments
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Increased incidence of dopaminergic side effects (e.g., dyskinesia) after adding a COMT inhibitor. | The COMT inhibitor has increased the bioavailability of levodopa, leading to excessive dopaminergic stimulation.[1] | Reduce the total daily dose of levodopa by 10-30%.[12] Monitor subjects closely for adverse effects. |
| Suboptimal improvement in "wearing-off" or "off" time despite adding a COMT inhibitor. | Insufficient peripheral AADC inhibition due to the altered levodopa metabolism, leading to peripheral conversion to dopamine.[3] | Consider increasing the this compound dose. A study showed that increasing this compound to 65 mg or 105 mg per dose improved "off" time.[3][5] |
| High variability in subject response to the triple-combination therapy. | Genetic differences in COMT enzyme activity.[5] | Consider genotyping subjects for COMT polymorphisms (e.g., Val158Met) to stratify the study population.[4][5] |
| Unexpected pharmacokinetic profile of this compound. | Potential interaction with the specific COMT inhibitor used. Entacapone has been suggested to interfere with this compound absorption.[6] | If using entacapone, ensure standardized administration relative to meals. If the issue persists, consider using tolcapone, which has not been shown to affect this compound pharmacokinetics.[6] |
| Decreased levodopa bioavailability when co-administered with a high-protein meal. | Competition for absorption between levodopa and other amino acids in the gastrointestinal tract.[14] | Administer the drug combination on an empty stomach (e.g., 30 minutes before a meal) to ensure consistent absorption.[14] |
Quantitative Data Summary
Table 1: Effect of COMT Inhibitors on Levodopa Pharmacokinetics
| Parameter | Levodopa/Carbidopa Alone | Levodopa/Carbidopa + Entacapone (200 mg) | Percent Change | Reference |
| Levodopa AUC (h·ng/mL) | 3620 | 5280 | +46% | [10] |
| Levodopa Elimination Half-life (t½) (h) | 1.5 | 2.0 | +33% | [10] |
Table 2: Clinical Efficacy of Increased this compound Dosage with Levodopa/Entacapone
| Treatment Group | Baseline Daily "Off" Time (hours) | Carryover-Adjusted Mean Change from Baseline (hours) | p-value (vs. Standard LCE) | Reference |
| Standard Levodopa/Carbidopa/Entacapone (LCE) | 5.3 | -0.91 | - | [4][5] |
| Increased this compound (65 mg) + Levodopa/Entacapone | 5.3 | -1.53 | 0.02 | [4][5] |
| Increased this compound (105 mg) + Levodopa/Entacapone | 5.3 | -1.57 | 0.01 | [4][5] |
Experimental Protocols
Protocol: Assessing the Pharmacokinetics of Levodopa and this compound with a COMT Inhibitor
This protocol outlines a typical crossover study design to evaluate the pharmacokinetic interactions between levodopa/carbidopa and a COMT inhibitor.
-
Subject Recruitment:
-
Recruit a cohort of subjects (e.g., healthy volunteers or patients with Parkinson's disease) matching the desired study criteria.
-
Perform baseline health screenings, including liver function tests, especially if using tolcapone.[15]
-
Obtain informed consent from all participants.
-
-
Study Design:
-
Employ a randomized, double-blind, two-period crossover design.
-
Period 1: Administer a single dose of standard levodopa/carbidopa with a placebo for the COMT inhibitor.
-
Washout Period: A sufficient time (e.g., 1-2 weeks) to ensure complete clearance of the drugs.
-
Period 2: Administer a single dose of the same levodopa/carbidopa formulation with the active COMT inhibitor.
-
The order of the periods should be randomized for different subjects.
-
-
Drug Administration:
-
Subjects should fast overnight before drug administration.
-
Administer the drugs with a standardized volume of water.
-
Standardize meals post-administration.
-
-
Pharmacokinetic Sampling:
-
Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Process blood samples to separate plasma and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the simultaneous quantification of levodopa, this compound, and the COMT inhibitor in plasma.
-
-
Data Analysis:
-
Calculate standard pharmacokinetic parameters for levodopa and this compound for each treatment period:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
-
t½ (Elimination half-life)
-
-
Use appropriate statistical tests (e.g., ANOVA) to compare the pharmacokinetic parameters between the placebo and active COMT inhibitor periods.
-
-
Metabolite Analysis (Optional):
Visualizations
Caption: Peripheral metabolism of levodopa and sites of action for this compound and COMT inhibitors.
Caption: Workflow for a randomized crossover pharmacokinetic study.
References
- 1. Clinical pharmacology, therapeutic use and potential of COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Issues important for rational COMT inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jwatch.org [jwatch.org]
- 4. researchgate.net [researchgate.net]
- 5. Increased dose of this compound with levodopa and entacapone improves “off” time in a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COMT inhibition with tolcapone does not affect this compound pharmacokinetics in parkinsonian patients in levodopa/carbidopa (Sinemet®) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. COMT inhibition with tolcapone does not affect this compound pharmacokinetics in parkinsonian patients in levodopa/carbidopa (Sinemet) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurologylive.com [neurologylive.com]
- 9. Effect of COMT inhibition on the pharmacokinetics and pharmacodynamics of levodopa in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of entacapone, a COMT inhibitor, on the pharmacokinetics of levodopa and on cardiovascular responses in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brainkart.com [brainkart.com]
- 12. Clinical advantages of COMT inhibition with entacapone - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. m.youtube.com [m.youtube.com]
- 15. COMT Inhibitors | Parkinson's Foundation [parkinson.org]
- 16. Novel, non-nitrocatechol catechol-O-methyltransferase inhibitors modulate dopamine neurotransmission in the frontal cortex and improve cognitive flexibility - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and understand carbidopa-related fluctuations in their experimental results.
Troubleshooting Guides
This section provides solutions to common problems encountered during preclinical research involving this compound and levodopa.
Question: We are observing high variability in the behavioral responses of our animal models to levodopa, even when co-administered with this compound. What are the potential causes and solutions?
Answer:
High variability in behavioral outcomes is a common challenge. Several factors can contribute to this issue. Below is a systematic guide to troubleshoot this problem.
Potential Causes & Troubleshooting Steps:
-
Drug Formulation and Administration:
-
Inconsistent Dosing: Ensure accurate and consistent dosing for each animal. For oral gavage, verify the technique to minimize variability in administration. For intraperitoneal (i.p.) injections, ensure the injection site is consistent.
-
Drug Stability: Levodopa solutions can degrade over time, especially when exposed to light and room temperature.[1][2] Prepare fresh solutions daily and protect them from light. The addition of a stabilizing agent like ascorbic acid can prolong stability.[1][2]
-
Vehicle Effects: The vehicle used to dissolve or suspend the drugs can influence absorption. Ensure the vehicle is consistent across all experimental groups. For example, suspending this compound/levodopa tablets in 2% sodium carboxymethyl cellulose is a common practice.[3]
-
-
Animal-Specific Factors:
-
Strain and Species Differences: Different rodent strains and species can exhibit varied metabolic responses to this compound and levodopa. Ensure you are using a consistent strain and be aware of reported differences in the literature.
-
Individual Metabolism: Just as in humans, individual animals may have slight variations in drug metabolism. Randomize animals into treatment groups to minimize the impact of individual differences.
-
Disease Model Variability: The extent of the lesion in neurotoxin-based models (e.g., 6-OHDA, MPTP) can vary between animals, leading to different baseline motor deficits and responses to treatment.[4][5][6] Verify the lesion extent post-mortem using techniques like tyrosine hydroxylase (TH) immunohistochemistry.
-
-
Experimental Design:
-
Timing of Administration and Testing: The timing of drug administration relative to behavioral testing is critical due to the pharmacokinetic profile of levodopa. Behavioral assessments should be conducted at the time of peak levodopa effect. This can be determined through pilot studies. For example, in a rat model, oral administration of levodopa/carbidopa is often performed 1 hour before behavioral assessment.[7]
-
Habituation and Training: Ensure all animals are adequately habituated to the testing environment and trained for the specific behavioral tasks to reduce stress-induced variability.
-
Dietary Factors: High-protein diets can interfere with levodopa absorption.[8] Ensure animals have consistent access to a standard diet and consider the timing of feeding relative to drug administration.
-
Question: Our in vitro experiments show a clear dose-dependent effect of dopamine, but this is not translating to our in vivo studies with this compound/levodopa. Why might this be the case?
Answer:
The discrepancy between in vitro and in vivo results is a frequent hurdle. The complexity of a whole-organism system introduces many variables not present in a controlled in vitro environment.
Potential Causes & Troubleshooting Steps:
-
Pharmacokinetic Issues:
-
Blood-Brain Barrier (BBB) Penetration: While levodopa crosses the BBB, its transport can be influenced by various factors. This compound itself does not cross the BBB.[9] Ensure that the this compound dose is sufficient to inhibit peripheral decarboxylation, thereby maximizing the amount of levodopa available to enter the brain.
-
Peripheral Metabolism: Even with this compound, some peripheral metabolism of levodopa can occur. The route of administration can significantly impact the first-pass metabolism. Intraperitoneal or subcutaneous administration may lead to more consistent plasma levels compared to oral gavage.[9][10]
-
Plasma Level Fluctuations: Oral administration of levodopa can lead to pulsatile plasma concentrations.[11] More frequent administration of smaller doses may help achieve more stable plasma levels.[11][12]
-
-
Pharmacodynamic Factors:
-
Receptor Desensitization: Chronic or high-dose levodopa administration can lead to changes in dopamine receptor sensitivity, which can alter the behavioral response over time.[8]
-
Neurotransmitter Interactions: The effects of dopamine are modulated by other neurotransmitter systems (e.g., serotonergic, glutamatergic) in the brain.[13] These complex interactions are not replicated in most in vitro models.
-
-
Experimental Model Limitations:
-
Disease Progression: In progressive neurodegenerative models, the underlying pathology changes over time, which can alter the response to treatment.[8]
-
Compensatory Mechanisms: The brain can exhibit compensatory mechanisms in response to dopamine depletion and subsequent replacement therapy, which can influence behavioral outcomes.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in experimental settings?
A1: this compound is a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor.[14] When co-administered with levodopa (L-DOPA), this compound prevents the conversion of levodopa to dopamine in the peripheral tissues.[14] This is crucial because dopamine itself cannot cross the blood-brain barrier, whereas levodopa can.[15] By inhibiting peripheral AADC, this compound increases the bioavailability of levodopa to the brain, where it can be converted to dopamine to elicit its therapeutic effects.[14] this compound itself does not cross the blood-brain barrier and therefore does not interfere with the central conversion of levodopa to dopamine.[9]
Q2: How can I prepare a stable levodopa/carbidopa solution for animal administration?
A2: Levodopa is susceptible to oxidation and degradation, especially in solution. To prepare a stable solution for oral gavage or injection:
-
Use a suitable vehicle: Sterile saline or water for injection are common. Some protocols use a suspending agent like 2% sodium carboxymethyl cellulose for oral administration of crushed tablets.[3]
-
Add a stabilizing agent: Ascorbic acid (Vitamin C) is commonly used as an antioxidant to protect levodopa from degradation.[1][2]
-
Protect from light: Prepare and store the solution in amber vials or tubes wrapped in foil to prevent photodegradation.[2]
-
Control the temperature: Refrigeration or freezing can significantly prolong the stability of the solution.[2]
-
Prepare fresh daily: For maximum consistency, it is recommended to prepare the solution fresh each day of the experiment.[2]
Q3: What are typical dosages of this compound and levodopa used in rodent models of Parkinson's disease?
A3: Dosages can vary depending on the specific animal model, the severity of the lesion, and the intended therapeutic effect. However, some common starting points from the literature include:
-
Mice (MPTP model): Levodopa at 8 mg/kg/day has been used to assess behavioral improvements.[16] Another study in mice used daily intraperitoneal injections of 2 mg/kg of L-DOPA with 12 mg/kg of benserazide (another AADC inhibitor).[17]
-
Rats (6-OHDA model): For acute treatment, 12 mg/kg of levodopa (from crushed Sinemet® tablets, which include this compound) administered via oral gavage has been used.[7] For chronic treatment, the same dose was given twice daily.[7]
It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.
Q4: How does the route of administration affect the pharmacokinetics of this compound and levodopa in animal models?
A4: The route of administration significantly impacts the absorption and bioavailability of levodopa.
-
Oral (gavage): This route is common as it mimics the clinical route of administration in humans.[7] However, it can lead to high inter-individual variability in absorption due to factors like gastric emptying and first-pass metabolism.[10]
-
Intraperitoneal (i.p.): This route generally results in less variability and higher bioavailability compared to oral administration.[10]
-
Intraduodenal: Direct administration to the duodenum bypasses the stomach and can reduce variability in absorption.[10]
-
Subcutaneous (s.c.): Continuous subcutaneous infusion of this compound has been shown to enhance the pharmacokinetics of orally administered levodopa.[9]
Data Presentation
Table 1: Pharmacokinetic Parameters of Levodopa in Rats with Varying Doses of this compound
| This compound Dose (mg/kg) | Levodopa Half-life (t1/2) in hours | Fold Increase in Levodopa Half-life |
| 2.5 | 0.766 | 1.0 |
| 300 | 3.45 | 4.5 |
Data adapted from a non-clinical study in rats, demonstrating that a high dose of this compound can significantly prolong the elimination half-life of levodopa.[14][18]
Table 2: Effect of High-Dose this compound on Levodopa Pharmacokinetics in Healthy Human Volunteers
| This compound Dose (mg) | Levodopa AUC (Area Under the Curve) | Levodopa Half-life (t1/2) in hours |
| 10 | Baseline | Baseline |
| 150 | Increased | ~1.18-fold increase |
| 300 | Increased | ~1.34-fold increase |
| 600 | Increased | ~1.35-fold increase |
Data from a Phase I study showing that higher doses of this compound increase the overall exposure (AUC) to levodopa and slightly prolong its half-life in humans.[14][18]
Experimental Protocols
Protocol 1: Levodopa/Carbidopa Administration in a 6-OHDA Rat Model of Parkinson's Disease
Objective: To assess the effect of levodopa/carbidopa on motor function in a unilateral 6-OHDA lesioned rat model.
Materials:
-
6-OHDA lesioned rats
-
Levodopa/Carbidopa tablets (e.g., Sinemet® 100/25)
-
2% Sodium carboxymethyl cellulose solution
-
Oral gavage needles
-
Mortar and pestle
-
Balance
-
Behavioral testing apparatus (e.g., rotarod, cylinder test)
Procedure:
-
Animal Model: Generate a unilateral 6-OHDA lesion in the medial forebrain bundle of adult male rats. Allow for a recovery period of at least 2-3 weeks.
-
Drug Preparation: a. Crush a Levodopa/Carbidopa tablet to a fine powder using a mortar and pestle. b. Weigh the appropriate amount of powder to achieve the desired levodopa dose (e.g., 12 mg/kg). c. Suspend the powder in a 2% sodium carboxymethyl cellulose solution.
-
Administration: a. Administer the drug suspension to the rats via oral gavage. b. The volume of administration should be consistent across all animals (e.g., 5 ml/kg).
-
Behavioral Testing: a. Conduct behavioral tests (e.g., apomorphine-induced rotations, cylinder test for forelimb asymmetry, rotarod for motor coordination) 1 hour after drug administration. b. Record and analyze the behavioral data.
Mandatory Visualization
Caption: Levodopa metabolism with and without this compound.
Caption: A typical experimental workflow for preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pjps.pk [pjps.pk]
- 4. michaeljfox.org [michaeljfox.org]
- 5. Experimental models and behavioural tests used in the study of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of Levodopa on Reward and Impulsivity in a Rat Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Levodopa-induced changes in synaptic dopamine levels increase with progression of Parkinson's disease: implications for dyskinesias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. Pharmacokinetics of levodopa and this compound in rats following different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdsabstracts.org [mdsabstracts.org]
- 12. Reduced Plasma Levodopa Fluctuations with More Frequent Administration of a Novel this compound/Levodopa Functionally Scored Tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dopamine pathway and Parkinson's risk variants are associated with levodopa-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A phase I study to evaluate the effect of high-dose this compound on levodopa pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Levodopa (L-Dopa) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Levodopa Improves Behavioral Deficits of Mice with Parkinson's Disease Symptoms via Curbing NLRP3 Inflammasome Activation and Enhancing Tyrosine Hydroxylase Levels in the Striatum and Substantia Nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Levodopa treatment for low-dose 6-OHDA-treated mice [protocols.io]
- 18. Frontiers | A phase I study to evaluate the effect of high-dose this compound on levodopa pharmacokinetics [frontiersin.org]
Unlocking Research Precision: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for 2-Naphthol-d7
For scientific researchers navigating the complexities of analytical chemistry, particularly in metabolomic and environmental studies, the use of isotopically labeled internal standards is paramount for achieving accurate and reproducible results. 2-Naphthol-d7, a deuterated form of 2-Naphthol, serves as a critical tool in mass spectrometry-based analyses. To facilitate the dissemination of knowledge and streamline access to vital information, this report provides a comprehensive list of SEO-driven, long-tail keywords related to 2-Naphthol-d7, meticulously categorized by researcher intent.
This curated list of keywords is designed to guide content creation, ensuring that scholarly articles, technical notes, and product information are readily discoverable by the scientific community at various stages of their research—from foundational exploration to complex troubleshooting and method validation.
Below is a detailed breakdown of long-tail keywords, segmented into five key researcher intents: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative.
| Category | Long-tail Keyword |
| Foundational & Exploratory | 2-Naphthol-d7 chemical properties and structure |
| synthesis and isotopic purity of 2-Naphthol-d7 | |
| 2-Naphthol-d7 CAS number and molecular weight | |
| applications of deuterated 2-Naphthol in research | |
| 2-Naphthol-d7 as a metabolite of naphthalene-d8 | |
| understanding isotope effects of 2-Naphthol-d7 | |
| 2-Naphthol-d7 stability and storage conditions[1][2] | |
| commercial suppliers and availability of 2-Naphthol-d7 | |
| role of 2-Naphthol-d7 in PAH exposure biomonitoring | |
| safety data sheet and handling of 2-Naphthol-d7 | |
| Methodological & Application | using 2-Naphthol-d7 as an internal standard in GC-MS analysis[1][3] |
| isotope dilution mass spectrometry protocol with 2-Naphthol-d7[4] | |
| preparation of 2-Naphthol-d7 stock and working solutions[1] | |
| quantifying naphthalene metabolites in urine with 2-Naphthol-d7[1][5][6] | |
| HPLC-MS/MS method development using 2-Naphthol-d7 | |
| solid-phase extraction (SPE) of naphthols with 2-Naphthol-d7 | |
| derivatization of 2-Naphthol-d7 for enhanced detection | |
| 2-Naphthol-d7 for environmental water sample analysis | |
| enzymatic hydrolysis of urine samples for 2-Naphthol analysis[3] | |
| calibration curve construction with 2-Naphthol-d7 | |
| Troubleshooting & Optimization | overcoming deuterium exchange in 2-Naphthol-d7 analysis[7][8] |
| addressing chromatographic peak shifts of 2-Naphthol-d7[7][8] | |
| matrix effects in urine analysis using 2-Naphthol-d7[1][9] | |
| optimizing 2-Naphthol-d7 internal standard concentration | |
| improving signal intensity of 2-Naphthol-d7 in mass spec | |
| potential for isotopic interference with 2-Naphthol-d7 | |
| ensuring stability of 2-Naphthol-d7 during sample preparation | |
| minimizing ion suppression with 2-Naphthol-d7 | |
| troubleshooting poor recovery of 2-Naphthol-d7 in SPE | |
| impact of pH on 2-Naphthol-d7 stability and recovery | |
| Validation & Comparative | validation of analytical methods using 2-Naphthol-d7[3][10][11] |
| accuracy and precision of 2-Naphthol-d7 in quantitative analysis[3][6] | |
| linearity and range determination for 2-Naphthol-d7 methods[3][10] | |
| comparing 2-Naphthol-d7 with 1-Naphthol-d8 as internal standards | |
| isotope dilution vs. standard addition for naphthalene metabolite analysis[12][13][14] | |
| inter-laboratory comparison of 2-Naphthol-d7 quantification[15] | |
| performance of 2-Naphthol-d7 in different mass spectrometers | |
| cross-validation of HPLC-FLD and LC-MS/MS methods for naphthols[5] | |
| limit of detection (LOD) and quantification (LOQ) for 2-Naphthol analysis[3] | |
| assessing the isotopic purity of 2-Naphthol-d7 standards[7][8] |
References
- 1. series.publisso.de [series.publisso.de]
- 2. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cross-validation of biomonitoring methods for polycyclic aromatic hydrocarbon metabolites in human urine: Results from the formative phase of the Household Air Pollution Intervention Network (HAPIN) trial in India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of standard addition and conventional isotope dilution mass spectrometry for the quantification of endogenou… [ouci.dntb.gov.ua]
- 13. Combining Isotope Dilution and Standard Addition—Elemental Analysis in Complex Samples [mdpi.com]
- 14. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
troubleshooting unexpected side effects of carbidopa in animal studies
Welcome to the technical support center for researchers utilizing carbidopa in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected side effects and off-target effects of this compound administration. All quantitative data is summarized in tables for easy reference, and detailed experimental protocols for key cited experiments are provided.
Frequently Asked Questions (FAQs)
Q1: My animals are showing signs of immunosuppression after this compound administration. Is this an expected side effect?
A1: Yes, recent studies have demonstrated that this compound possesses immunomodulatory properties independent of its role as a DOPA decarboxylase inhibitor. In animal models, this compound has been shown to inhibit T-cell activation and proliferation. This can lead to a suppression of inflammatory responses, which may be an unexpected finding if you are using this compound solely to enhance levodopa bioavailability.
Q2: I observed anti-tumor activity in my cancer xenograft model after administering this compound. What is the mechanism behind this?
A2: this compound has been identified as an agonist for the Aryl Hydrocarbon Receptor (AhR).[1] Activation of AhR by this compound can lead to the proteasomal degradation of key proteins involved in cancer progression, such as the Estrogen Receptor-α (ERα) in breast cancer models.[2] This is a significant off-target effect that could influence the results of oncology studies.
Q3: Can chronic administration of this compound lead to a decrease in its effectiveness over time?
A3: There is some evidence to suggest that chronic treatment with peripheral decarboxylase inhibitors like this compound may paradoxically induce the activity of aromatic L-amino acid decarboxylase (AADC) in the periphery. This could potentially lead to a reduced efficacy of this compound in preventing the peripheral conversion of levodopa over time, necessitating dose adjustments.
Q4: Are there any notable behavioral side effects observed with this compound in animal models of Parkinson's disease?
A4: In MPTP-treated mice, a model for Parkinson's disease, the combination of levodopa and this compound has been observed to induce hyperactivity, including symptoms like scratching, running, gnawing, and jumping.[3] Additionally, chronic administration of levodopa/carbidopa in a rat model of Parkinson's disease has been associated with the development of impulsive-like behaviors.
Q5: My animal model is exhibiting localized skin reactions at the site of continuous subcutaneous this compound infusion. Is this a sign of systemic toxicity?
A5: A study in minipigs using a continuous subcutaneous infusion of a this compound/levodopa solution reported localized, non-adverse histopathological changes at the infusion site, including minimal necrosis and inflammation that resolved over time. Importantly, no systemic adverse effects were observed, suggesting good systemic tolerability of this administration route.[4]
Troubleshooting Guides
Issue 1: Unexpected Immunomodulation
Symptoms:
-
Reduced inflammatory response in your animal model.
-
Alterations in T-cell populations or cytokine profiles.
-
Mitigation of disease severity in autoimmune models.
Troubleshooting Steps:
-
Confirm the Effect: Re-evaluate your experimental data to confirm that the observed immunomodulation correlates with this compound administration. Include a vehicle-only control group for comparison.
-
Dose-Response Analysis: If possible, perform a dose-response study to characterize the extent of immunosuppression at different this compound concentrations.
-
Mechanism Investigation: To confirm the involvement of T-cells, you can perform ex vivo analysis of splenocytes or peripheral blood mononuclear cells (PBMCs) to assess T-cell proliferation and cytokine production in the presence of this compound.
-
Consider the Implications: Be aware that this immunomodulatory effect could be a confounding factor in studies where an inflammatory response is a key endpoint. Conversely, this property could be explored for its therapeutic potential in models of autoimmune disease.[5][6]
Issue 2: Unanticipated Anti-Cancer Effects
Symptoms:
-
Inhibition of tumor growth in xenograft models.
-
Increased apoptosis or decreased proliferation of cancer cells.
Troubleshooting Steps:
-
Verify AhR Pathway Activation: To investigate if the anti-cancer effect is mediated by the Aryl Hydrocarbon Receptor (AhR), you can assess the expression of AhR target genes, such as CYP1A1, in tumor tissue from this compound-treated animals.[7][8]
-
Control for Off-Target Effects: In your experimental design, consider including a negative control group with a cancer cell line known to be insensitive to AhR agonists to differentiate between AhR-mediated and other potential off-target effects.
-
Evaluate Receptor Degradation: If working with hormone-dependent cancers, assess the protein levels of relevant receptors, such as ERα, in tumor lysates to determine if this compound is inducing their degradation.[2]
Data Presentation
Table 1: In Vitro Dose-Response of this compound on T-Cell Function
| This compound Concentration (µg/mL) | Inhibition of CD4+ T-Cell Proliferation (%) | Inhibition of IFN-γ Production (%) | Inhibition of IL-17a Production (%) |
| 1 | ~25% | Not specified | Not specified |
| 5 | ~75% | Significant Inhibition | Significant Inhibition |
| 10 | >90% | Significant Inhibition | Significant Inhibition |
Data synthesized from figures in Zhu et al., 2017.[5]
Table 2: In Vivo Effects of this compound in Mouse Autoimmune Models
| Animal Model | This compound Administration | Key Findings |
| Experimental Autoimmune Encephalomyelitis (EAE) | In drinking water | Significantly mitigated disease severity. |
| Collagen-Induced Arthritis (CIA) | In drinking water | Significantly lower disease severity, decreased joint inflammation and cartilage destruction. |
Data from Zhu et al., 2017.[5]
Table 3: Effects of this compound on Tumor Growth in Mouse Xenograft Models
| Cancer Type | Animal Model | This compound Dose | Outcome |
| Estrogen Receptor-Positive Breast Cancer | Nude mouse xenograft | Not specified | Suppressed tumor growth, increased apoptosis, and decreased cell proliferation.[2] |
| Pancreatic Cancer | Athymic nude mice | Not specified | Attenuated tumor growth.[1] |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on T-Cell Proliferation In Vitro
Objective: To determine the dose-dependent effect of this compound on the proliferation of CD4+ T-cells.
Materials:
-
This compound
-
CD4+ T-cells (isolated from spleen or lymph nodes)
-
Anti-CD3 antibody
-
Culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol)
-
96-well culture plates
-
[³H]-thymidine
-
Scintillation counter
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the plate three times with sterile PBS.
-
Isolate CD4+ T-cells from your animal model using standard methods (e.g., magnetic-activated cell sorting).
-
Resuspend the cells in culture medium at a concentration of 1x10⁶ cells/mL.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Pulse the cells with 1 µCi of [³H]-thymidine per well and incubate for an additional 18 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporation of [³H]-thymidine using a scintillation counter.
-
Calculate the percentage of inhibition of proliferation compared to the vehicle control.
Based on methodology described in Zhu et al., 2017.[5]
Protocol 2: Evaluation of this compound's Anti-Tumor Activity in a Xenograft Model
Objective: To assess the in vivo effect of this compound on the growth of tumor xenografts.
Materials:
-
Cancer cell line of interest (e.g., ER-positive breast cancer cells)
-
Immunocompromised mice (e.g., nude mice)
-
This compound
-
Vehicle control (e.g., sterile saline or PBS)
-
Matrigel (optional)
-
Calipers
Procedure:
-
Culture the cancer cells to the desired number.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the animals into treatment and control groups.
-
Prepare the this compound solution at the desired concentration in a suitable vehicle.
-
Administer this compound or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined schedule.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, western blotting for protein expression).
Based on general xenograft methodologies and findings from studies on this compound's anti-cancer effects.[1][2]
Visualizations
Caption: this compound's AhR-mediated signaling pathway.
Caption: Workflow for a mouse xenograft study.
References
- 1. This compound, an activator of aryl hydrocarbon receptor, suppresses IDO1 expression in pancreatic cancer and decreases tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses estrogen receptor-positive breast cancer via AhR-mediated proteasomal degradation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A phase I study to evaluate the effect of high-dose this compound on levodopa pharmacokinetics [frontiersin.org]
- 4. Influence of chronic L-DOPA treatment on immune response following allogeneic and xenogeneic graft in a rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a drug in use for management of Parkinson disease inhibits T cell activation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a drug in use for management of Parkinson disease inhibits T cell activation and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. This compound is an activator of aryl hydrocarbon receptor with potential for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Carbidopa Co-treatment to Reduce Levodopa-Induced Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing carbidopa co-treatment with levodopa.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of levodopa-induced toxicity?
A1: Levodopa-induced toxicity is multifactorial, with primary mechanisms including the generation of reactive oxygen species (ROS) during its conversion to dopamine, leading to oxidative stress.[1][2] This oxidative stress can damage dopaminergic neurons.[3] Other contributing factors include excitotoxicity, which is the overstimulation of neurons, and energy deficiency in neuronal cells.[4][5]
Q2: What is the role of this compound and how does it mitigate levodopa's toxicity?
A2: this compound is a DOPA decarboxylase inhibitor that does not cross the blood-brain barrier.[6] It prevents the conversion of levodopa to dopamine in the peripheral circulation.[6] This action increases the bioavailability of levodopa for the brain and reduces peripheral side effects like nausea, which are caused by dopamine in the bloodstream.[6][7] By reducing the peripheral metabolism of levodopa, this compound can also help in diminishing systemic oxidative stress.[8][9]
Q3: What is the optimal this compound to levodopa ratio to start with in an experimental setup?
A3: Most patients respond well to a 1:10 ratio of this compound to levodopa, provided the daily this compound dosage is at least 70 mg.[10] However, studies have shown that increasing the ratio to 1:4 (e.g., 25 mg this compound to 100 mg levodopa) can increase the bioavailability of levodopa and may provide a greater therapeutic response.[11][12] For in-vitro studies, it is crucial to determine the optimal ratio empirically based on the cell line and experimental conditions.
Q4: Can this compound itself be toxic at high concentrations?
A4: While generally considered safe, there is some animal data suggesting that very high doses of this compound might enter the brain and inhibit the central conversion of levodopa to dopamine, potentially reducing its therapeutic effect.[13] Therefore, dose-response experiments are recommended to identify a therapeutic window that maximizes levodopa protection without interfering with its efficacy.
Troubleshooting Guides
Q1: I am still observing significant cell death in my neuronal cultures despite co-treating with this compound. What could be the issue?
A1: Several factors could be contributing to this observation:
-
Inadequate this compound Concentration: The this compound to levodopa ratio may be too low to effectively inhibit peripheral decarboxylation in your specific cell culture system. Consider performing a dose-response matrix to find the optimal ratio.
-
Direct Levodopa Neurotoxicity: Levodopa itself can be cytotoxic at high concentrations, independent of its conversion to dopamine.[14][15] This can be due to mechanisms like oxidative stress from levodopa auto-oxidation.[1][3] You may need to lower the levodopa concentration.
-
Cell Culture Conditions: The specific neuronal cell line or primary culture being used might have a heightened sensitivity to levodopa or its metabolites. Ensure your culture medium has appropriate antioxidants.
-
Experimental Duration: Prolonged exposure to levodopa, even at lower concentrations, can lead to cumulative toxicity.[14] Consider time-course experiments to assess the onset of cell death.
Q2: My results on oxidative stress markers are inconsistent between experiments. How can I improve reproducibility?
A2: Inconsistent measurements of oxidative stress markers like malondialdehyde (MDA) or protein carbonyl content can be addressed by:
-
Standardizing Sample Handling: Ensure that all samples are processed identically and rapidly after treatment to prevent ex-vivo oxidation. This includes consistent timing for cell lysis and storage conditions.
-
Using Fresh Reagents: Reagents for oxidative stress assays, such as those for the TBARS assay, can degrade over time. Prepare fresh solutions for each experiment.
-
Appropriate Controls: Include positive controls (e.g., a known pro-oxidant like H₂O₂) and negative controls in every assay plate to validate the assay's performance.
-
Multiple Assays: Relying on a single marker for oxidative stress can be misleading. Corroborate your findings by using multiple assays that measure different aspects of oxidative damage, such as lipid peroxidation (MDA levels) and protein oxidation (protein carbonyl content).[16]
Q3: I am having difficulty assessing mitochondrial dysfunction in my levodopa-treated cells. What are some reliable methods?
A3: Assessing mitochondrial health is critical, as mitochondrial dysfunction is implicated in neurodegenerative diseases.[17][18] Here are some robust methods:
-
Mitochondrial Membrane Potential (MMP): Use fluorescent dyes like JC-1 or TMRE to measure changes in MMP. A decrease in MMP is an early indicator of mitochondrial dysfunction and apoptosis.[19][20]
-
Oxygen Consumption Rate (OCR): Use techniques like Seahorse XF analysis to measure real-time cellular respiration. This allows you to assess basal respiration, ATP production, and maximal respiratory capacity.[17]
-
ATP Levels: Directly measure intracellular ATP levels using luciferin/luciferase-based assays to quantify cellular energy status.[19][20]
Quantitative Data Summaries
Table 1: Effect of this compound:Levodopa Ratio on Levodopa Pharmacokinetics
| This compound:Levodopa Ratio | Key Findings | Reference |
| 1:10 (10mg/100mg) | Standard effective ratio for many patients. | [10] |
| 1:5 (20mg/100mg) | Showed significantly more improvement in motor function compared to the 1:10 ratio or levodopa alone. | [11] |
| 1:4 (25mg/100mg) | Significantly increased the half-life and bioavailability (AUC) of levodopa compared to the 1:10 ratio. | [12] |
Table 2: Example Levodopa Concentrations for In-Vitro Cytotoxicity Studies
| Cell Line | Levodopa Concentration Range | Duration of Treatment | Observed Effect | Reference |
| Astrocyte Cell Line | 4.69 to 300 µg/mL | 24, 48, 72 hours | Cytotoxic effects observed at concentrations >200 µg/mL. | [14] |
| SH-SY5Y Cells | 20, 200, 400 µM | 72 hours | Dose-dependent decrease in cell viability. | [15] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTS Assay
This protocol is adapted from methodologies used to evaluate levodopa-induced cytotoxicity.[14][21]
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare fresh solutions of levodopa and this compound at various concentrations and ratios. Remove the old medium and add the treatment media to the cells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTS Reagent Addition: Following incubation, add the MTS reagent (e.g., from Abcam ab197010) to each well according to the manufacturer's instructions (typically 10-20 µL per 100 µL of medium).
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the cell line being used.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability by normalizing the absorbance of the treated wells to the vehicle control wells.
Protocol 2: Measurement of Lipid Peroxidation using TBARS Assay
This protocol is based on the measurement of malondialdehyde (MDA), an end product of lipid peroxidation.[16][22]
-
Sample Preparation: After experimental treatment, harvest cells and prepare a cell lysate through sonication or homogenization on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) for normalization.
-
Reaction Mixture: In a microcentrifuge tube, mix a specific volume of cell lysate with an equal volume of thiobarbituric acid (TBA) reagent.
-
Incubation: Heat the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to occur, forming a colored product.
-
Cooling and Centrifugation: Cool the samples on ice and then centrifuge to pellet any precipitate.
-
Absorbance Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm.
-
Data Analysis: Quantify the MDA concentration using a standard curve prepared with an MDA standard. Normalize the results to the total protein concentration of the sample.
Visualizations
References
- 1. Levodopa neurotoxicity: experimental studies versus clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Levodopa in Parkinson's disease: neurotoxicity issue laid to rest? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Multi-Scale Computational Model of Levodopa-Induced Toxicity in Parkinson's Disease [frontiersin.org]
- 5. A Multi-Scale Computational Model of Levodopa-Induced Toxicity in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound/levodopa - Wikipedia [en.wikipedia.org]
- 7. Levodopa - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of levodopa and this compound antioxidant activity in normal human lymphocytes in vitro: implication for oxidative stress in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Increased ratio of this compound to levodopa in treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of an increased ratio of this compound to levodopa on the pharmacokinetics of levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of the Cytotoxicity of Levodopa and its Complex with Hydroxypropyl-ß-Cyclodextrin (HP-ß-CD) to an Astrocyte Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carnosic Acid Alleviates Levodopa-Induced Dyskinesia and Cell Death in 6-Hydroxydopamine-lesioned Rats and in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reducing oxidative toxicity of L-dopa in combination with two different antioxidants: an essential oil isolated from Rosa Damascena Mill., and vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. Multimodal assessment of mitochondrial function in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Multimodal assessment of mitochondrial function in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell viability assessment [protocols.io]
- 22. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients | MDPI [mdpi.com]
Validation & Comparative
comparative analysis of different carbidopa formulations in vivo
For Researchers, Scientists, and Drug Development Professionals
Carbidopa, a peripherally acting aromatic amino acid decarboxylase (AADC) inhibitor, is a cornerstone in the management of Parkinson's disease, primarily administered in combination with levodopa. Its crucial role is to prevent the peripheral conversion of levodopa to dopamine, thereby increasing levodopa's bioavailability in the central nervous system and mitigating its peripheral side effects. The evolution of this compound formulations has been driven by the need to optimize levodopa delivery and manage the motor fluctuations that characterize long-term levodopa therapy. This guide provides a comparative in vivo analysis of various this compound formulations, supported by experimental data to aid researchers and drug development professionals in understanding their pharmacokinetic profiles.
Oral this compound/Levodopa Formulations: A Pharmacokinetic Overview
The primary goal of different oral this compound/levodopa formulations is to modulate the release and absorption of both compounds to achieve more stable plasma levodopa concentrations. This, in turn, is expected to provide more consistent dopaminergic stimulation in the brain. The in vivo performance of these formulations is typically assessed through pharmacokinetic studies in healthy volunteers and Parkinson's disease patients.
Data Presentation: Pharmacokinetic Parameters of this compound in Different Oral Formulations
The following table summarizes the key pharmacokinetic parameters of this compound from various oral formulations based on in vivo studies. These parameters are crucial in understanding the absorption, distribution, metabolism, and excretion of the drug.
| Formulation Type | This compound Bioavailability (relative to IR) | Time to Peak Concentration (Tmax) (hours) | Peak Plasma Concentration (Cmax) | Half-life (t½) (hours) | Key Characteristics |
| Immediate-Release (IR) | 100% (Reference) | 1.0 - 2.0[1][2] | Variable, rapid peak[1][2] | ~1.5 - 2.0[1] | Rapid onset of action.[1] |
| Orally Disintegrating Tablet (ODT) | Bioequivalent to IR | ~0.5[1] | Similar to IR | Similar to IR | Rapid dissolution, beneficial for patients with dysphagia.[1] |
| Controlled-Release (CR) | ~58% - 75%[1] | 1.5 - 2.0[1][3] | Lower than IR | ~2.0[4] | Designed for sustained release over 4-6 hours.[1] |
| Extended-Release (ER) Capsules (e.g., Rytary®/IPX066) | ~49.5% - 59.8% | Biphasic peaks, with an initial peak around 1 hour[1] | Lower than IR | ~2.0 | Contains both immediate and extended-release beads for rapid onset and prolonged duration.[1] |
| Extended-Release (ER) Tablets (e.g., IPX203) | Not explicitly stated for this compound | Not explicitly stated for this compound | Not explicitly stated for this compound | Not explicitly stated for this compound | Aims to provide longer duration of action than IR formulations.[3] |
Note: The pharmacokinetic parameters can vary depending on the specific study design, patient population, and analytical methods used.
Novel Delivery Systems: Beyond Oral Formulations
To overcome the limitations of oral delivery, such as erratic gastric emptying and the short half-life of levodopa, novel delivery systems for this compound/levodopa have been developed. These aim to provide more continuous and predictable drug delivery.
Levodopa-Carbidopa Intestinal Gel (LCIG)
LCIG is a gel formulation of this compound and levodopa that is continuously infused directly into the jejunum via a percutaneous endoscopic gastrostomy with jejunal tube (PEG-J). This method bypasses the stomach, leading to more stable plasma concentrations of both levodopa and this compound.
| Formulation Type | This compound Bioavailability | Time to Peak Concentration (Tmax) (hours) | Peak Plasma Concentration (Cmax) | Half-life (t½) (hours) | Key Characteristics |
| Levodopa-Carbidopa Intestinal Gel (LCIG) | High, comparable to oral IR | Median of 3.0 for this compound[4] | Stable concentrations with low fluctuation[5][6] | Harmonic mean of 1.9 - 2.0[4] | Continuous infusion leading to stable plasma levels.[5][6] |
Subcutaneous this compound/Levodopa Infusion
Continuous subcutaneous infusion of a this compound/levodopa solution (e.g., ND0612) is another promising approach to provide stable plasma concentrations and is less invasive than LCIG.
| Formulation Type | This compound Bioavailability | Time to Peak Concentration (Tmax) (hours) | Peak Plasma Concentration (Cmax) | Half-life (t½) (hours) | Key Characteristics |
| Subcutaneous Infusion (e.g., ND0612) | Higher than oral formulations | Continuous infusion leads to steady-state concentrations | Stable and sustained plasma concentrations[7][8] | Not applicable in the same way as oral formulations | Minimally invasive continuous delivery.[7] |
Experimental Protocols
The following section outlines a generalized experimental protocol for a single-dose, crossover pharmacokinetic study comparing different oral this compound formulations in healthy volunteers, based on methodologies reported in the literature.[1][2]
Study Design
A typical study would involve a randomized, open-label, single-dose, crossover design. A sufficient washout period (e.g., at least 6 days) between treatment periods is essential.[1]
Subjects
Healthy male and female volunteers, typically between 18 and 45 years of age, with a body mass index (BMI) within a normal range, are recruited.[1] Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria.
Drug Administration
Subjects receive a single oral dose of each of the different this compound/levodopa formulations under fasted conditions. The doses are standardized to allow for a valid comparison.
Blood Sampling
Serial blood samples are collected in tubes containing an anticoagulant (e.g., K2EDTA) and a stabilizer (e.g., sodium metabisulfite) at predefined time points before and after drug administration.[9] Typical sampling time points might be: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose.
Plasma Preparation and Storage
Plasma is separated by centrifugation and stored frozen at -80°C until analysis.
Bioanalytical Method
Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) or electrochemical detection method.[9][10] The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Analysis
Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC (Area Under the Curve), and t½.
Mandatory Visualizations
The following diagrams illustrate key aspects of the comparative analysis of this compound formulations.
References
- 1. Comparison of the pharmacokinetics of an oral extended‐release capsule formulation of this compound‐levodopa (IPX066) with immediate‐release this compound‐levodopa (Sinemet®), sustained‐release this compound‐levodopa (Sinemet® CR), and this compound‐levodopa‐entacapone (Stalevo®) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the pharmacokinetics of an oral extended-release capsule formulation of this compound-levodopa (IPX066) with immediate-release this compound-levodopa (Sinemet(®)), sustained-release this compound-levodopa (Sinemet(®) CR), and this compound-levodopa-entacapone (Stalevo(®)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. davisphinneyfoundation.org [davisphinneyfoundation.org]
- 4. Levodopa-carbidopa intestinal gel high concentration formulation is clinically bioequivalent to commercial formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of levodopa, this compound, and 3-O-methyldopa following 16-hour jejunal infusion of levodopa-carbidopa intestinal gel in advanced Parkinson's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The pharmacokinetics of continuous subcutaneous levodopa/carbidopa infusion: Findings from the ND0612 clinical development program [frontiersin.org]
- 8. The pharmacokinetics of continuous subcutaneous levodopa/carbidopa infusion: Findings from the ND0612 clinical developm… [ouci.dntb.gov.ua]
- 9. research.rug.nl [research.rug.nl]
- 10. mdpi.com [mdpi.com]
Unlocking Research Potential: A Comprehensive List of SEO-Driven, Long-Tail Keywords for "Galactostatin"
For scientific researchers delving into the properties and applications of Galactostatin, a potent β-galactosidase inhibitor, having access to precise and relevant information is paramount. To facilitate this, a comprehensive list of SEO-driven, long-tail keywords has been compiled and categorized based on specific researcher intents. This structured approach aims to guide content creation that effectively addresses the nuanced queries of scientists at various stages of their research, from foundational exploration to advanced validation and comparative studies.
Galactostatin, originally isolated from Streptomyces lydicus, is a significant compound in biochemical research, primarily known for its inhibitory action on β-galactosidase.[1] This enzyme plays a crucial role in the hydrolysis of β-galactosides, and its dysfunction is linked to conditions like GM1 gangliosidosis and Morquio B syndrome. The keywords generated reflect the multifaceted nature of research surrounding this compound, encompassing its synthesis, biological activity, and potential therapeutic applications.
The following table provides a categorized list of long-tail keywords designed to align with the distinct informational needs of scientific researchers investigating Galactostatin.
| Category | Long-tail Keyword |
| Foundational & Exploratory | Galactostatin discovery and origin |
| Galactostatin chemical structure and properties | |
| Galactostatin mechanism of action on β-galactosidase | |
| biological activity of Galactostatin | |
| Galactostatin as a β-galactosidase inhibitor | |
| synthesis of Galactostatin and its analogs[2][3] | |
| Galactostatin for lysosomal storage disease research[4] | |
| in vitro studies of Galactostatin | |
| Galactostatin enzymatic inhibition kinetics[1] | |
| antimicrobial activity of Galactostatin derivatives[5] | |
| Methodological & Application | using Galactostatin in cell culture experiments |
| Galactostatin experimental protocols for enzyme assays | |
| determining the optimal concentration of Galactostatin | |
| Galactostatin stability and storage conditions | |
| preparing Galactostatin stock solutions for research | |
| Galactostatin applications in glycobiology research | |
| use of Galactostatin in GM1 gangliosidosis models | |
| analytical methods for detecting Galactostatin | |
| Galactostatin delivery methods for in vivo studies | |
| assay development for screening Galactostatin analogs | |
| Troubleshooting & Optimization | Galactostatin solubility issues and solutions[6] |
| optimizing Galactostatin concentration for maximum inhibition | |
| preventing Galactostatin degradation in experiments | |
| troubleshooting inconsistent results with Galactostatin | |
| minimizing off-target effects of Galactostatin[7][8] | |
| improving the stability of Galactostatin in solution | |
| addressing Galactostatin resistance in cell lines | |
| overcoming challenges in Galactostatin synthesis | |
| quality control measures for Galactostatin | |
| impact of pH and temperature on Galactostatin activity | |
| Validation & Comparative | validating Galactostatin efficacy in animal models |
| Galactostatin vs. deoxynojirimycin as a β-galactosidase inhibitor[9] | |
| comparing Galactostatin with other iminosugar inhibitors | |
| cross-validation of Galactostatin's inhibitory effects | |
| comparative analysis of Galactostatin and galactonojirimycin[10] | |
| assessing the specificity of Galactostatin | |
| long-term efficacy studies of Galactostatin treatment | |
| Galactostatin's effect on related glycosidases | |
| independent verification of Galactostatin's mechanism | |
| comparative proteomics of cells treated with Galactostatin |
References
- 1. Galactostatin, a new beta-galactosidase inhibitor from Streptomyces lydicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of (+)-Galactostatin and (+)-1-Deoxygalactostatin utilizing L-Quebrachitol as a Chiral Building Block - Lookchem [lookchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Gene therapy for lysosomal storage diseases: Current clinical trial prospects [frontiersin.org]
- 5. Galactoside-Based Molecule Enhanced Antimicrobial Activity through Acyl Moiety Incorporation: Synthesis and In Silico Exploration for Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Galactonojirimycin derivatives restore mutant human beta-galactosidase activities expressed in fibroblasts from enzyme-deficient knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Scientific Inquiry: A Comprehensive List of SEO-Driven, Long-Tail Keywords for Nodularin Research
For scientific researchers embarking on studies of the potent cyanotoxin Nodularin, a precise and strategic approach to information discovery is paramount. To facilitate this, a comprehensive list of SEO-driven, long-tail keywords has been compiled and categorized based on five key researcher intents: foundational and exploratory, methodological and application, troubleshooting and optimization, and validation and comparative. This targeted keyword list is designed to streamline literature searches and guide content creation, ensuring that researchers can efficiently access the specific information needed to advance their work.
The following table provides a structured guide for researchers at various stages of their investigation into Nodularin, from understanding its basic properties to validating complex analytical methods.
| Category | Long-tail Keyword |
| Foundational & Exploratory | Nodularin biosynthesis pathway and genetic regulation |
| Genes involved in Nodularin production (nda gene cluster) | |
| Structural variants and derivatives of Nodularin | |
| Nodularin-producing cyanobacteria other than Nodularia spumigena[1][2] | |
| Ecological role of Nodularin in aquatic ecosystems[3][4] | |
| Acute and chronic toxicity of Nodularin in fish[3] | |
| Mechanism of Nodularin hepatotoxicity and carcinogenicity[1][3] | |
| Factors influencing Nodularin production in cyanobacterial blooms[5] | |
| Bioaccumulation of Nodularin in the aquatic food web[3] | |
| Natural degradation pathways of Nodularin in the environment | |
| Transcriptional regulation of the nodularin synthetase gene cluster[5] | |
| Discovery of novel Nodularin analogues in marine environments | |
| Nostoc species as a source of Nodularin production[1][2] | |
| Physicochemical properties and stability of Nodularin variants[1] | |
| Global distribution and prevalence of Nodularin-producing blooms | |
| Methodological & Application | Protocol for Nodularin quantification using HPLC-UV |
| Solid-phase extraction (SPE) method for Nodularin from seawater[6] | |
| LC-MS/MS parameters for sensitive detection of Nodularin | |
| Development of a monoclonal antibody-based ELISA for Nodularin | |
| Culturing Nodularia spumigena for consistent Nodularin production | |
| Protocol for extracting Nodularin from animal tissues for analysis[7] | |
| Application of QuEChERS for Nodularin analysis in complex matrices | |
| High-resolution mass spectrometry for identifying Nodularin variants[8] | |
| Standard operating procedure for Nodularin analysis in drinking water[9][10] | |
| In vitro cell-based assays for assessing Nodularin cytotoxicity | |
| Use of protein phosphatase inhibition assay for total Nodularin activity | |
| Molecular techniques for detecting Nodularin synthetase genes | |
| Sample preparation for Nodularin analysis in aerosolized water | |
| Liquid chromatography with fluorescence detection for Nodularin | |
| Establishing a primary cell culture model for Nodularin exposure | |
| Troubleshooting & Optimization | Overcoming matrix effects in Nodularin LC-MS/MS analysis[11][12] |
| Improving Nodularin recovery during solid-phase extraction | |
| Troubleshooting low sensitivity in Nodularin ELISA assays | |
| Optimizing chromatographic separation of Nodularin isomers | |
| Reducing signal suppression in electrospray ionization of Nodularin[11] | |
| Best practices for Nodularin standard solution preparation and storage | |
| Mitigating ion suppression in Nodularin analysis of brackish water[13] | |
| Enhancing the stability of Nodularin in long-term sample storage | |
| Selection of appropriate internal standards for Nodularin quantification[14] | |
| Addressing cross-reactivity issues in immunoassays for Nodularin | |
| Optimizing cell lysis for complete extraction of intracellular Nodularin | |
| Improving the reproducibility of Nodularin toxicity assays | |
| Minimizing Nodularin degradation during sample workup | |
| Deconvolution of co-eluting peaks in Nodularin chromatography | |
| Calibration strategies for accurate Nodularin quantification in shellfish | |
| Validation & Comparative | Nodularin vs. Microcystin: comparative toxicology and mechanism[15][16] |
| Cross-reactivity of Microcystin antibodies with Nodularin variants | |
| Certified reference materials for Nodularin analysis[17][18][19] | |
| Inter-laboratory comparison of Nodularin quantification methods[20] | |
| Validation of a new analytical method for Nodularin detection | |
| Comparison of HPLC and ELISA for Nodularin monitoring in water[20] | |
| Relative potency of different Nodularin congeners | |
| Toxicokinetics and metabolism of Nodularin versus Microcystin-LR | |
| Performance evaluation of commercial Nodularin ELISA kits | |
| Comparison of different SPE sorbents for Nodularin extraction efficiency[6] | |
| Accuracy and precision of isotope dilution methods for Nodularin[14] | |
| Structural elucidation of Nodularin variants by NMR spectroscopy | |
| Comparative analysis of gene clusters for Nodularin and Microcystin biosynthesis[21][22] | |
| Evaluating the carcinogenic potential of Nodularin in relation to other cyanotoxins | |
| Proficiency testing schemes for Nodularin analysis in laboratories |
References
- 1. Nodularin - Wikipedia [en.wikipedia.org]
- 2. Production of High Amounts of Hepatotoxin Nodularin and New Protease Inhibitors Pseudospumigins by the Brazilian Benthic Nostoc sp. CENA543 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Chemistry, Toxicology and Genetics of the Cyanobacterial Toxins, Microcystin, Nodularin, Saxitoxin and Cylindrospermopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nodularia spumigena Peptides—Accumulation and Effect on Aquatic Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Extraction and analysis by liquid chromatography - tandem mass spectrometry of intra- and extracellular microcystins and nodularin to study the fate of cyanobacteria and cyanotoxins across the freshwater-marine continuum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of nodularin variants in Nodularia spumigena from the Baltic Sea using liquid chromatography/mass spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LCMS-SOP Determination of Microcystins in Water Samples by High Performance Liquid Chromatography (HPLC) wi... [protocols.io]
- 10. epa.gov [epa.gov]
- 11. Quantitative LC-ESI-MS analyses of microcystins and nodularin-R in animal tissue--matrix effects and method validation [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. repository.library.noaa.gov [repository.library.noaa.gov]
- 14. Determination of microcystins, nodularin, anatoxin-a, cylindrospermopsin, and saxitoxin in water and fish tissue using isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Detection and Occurrence of Microcystins and Nodularins in Lake Manatee and Lake Washington-Two Floridian Drinking Water Systems [frontiersin.org]
- 17. nrc-digital-repository.canada.ca [nrc-digital-repository.canada.ca]
- 18. CRM-NODR | National Research Council Canada [nrc.canada.ca]
- 19. cifga.com [cifga.com]
- 20. researchgate.net [researchgate.net]
- 21. Characterization of the Nodularin Synthetase Gene Cluster and Proposed Theory of the Evolution of Cyanobacterial Hepatotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
A Comparative Guide to the Validation of HPLC-MS/MS Methods for Accurate Carbidopa Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methods for the accurate measurement of carbidopa in biological matrices. This compound, a dopa-decarboxylase inhibitor, is a critical component in the treatment of Parkinson's disease, often co-administered with levodopa. Its accurate quantification is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.
Performance Comparison of Validated HPLC-MS/MS Methods
The following tables summarize the key performance parameters of several published HPLC-MS/MS methods for this compound quantification, offering a clear comparison of their linearity, sensitivity, and precision.
Table 1: Linearity and Range of Quantification
| Method Reference | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Kakarla et al.[1] | Human Plasma | 2 - 500 | > 0.99 |
| de Oliveira Vilhena et al.[2][3] | Human Plasma | Not Specified | > 0.99 |
| Mandrioli et al.[4][5] | Human Plasma | 15 - 6000 | 0.998 |
| Basit et al.[6][7] | Human Plasma | 3 - 600 | Not Specified |
| van de Merbel et al.[8] | Human Plasma | 1 - 1000 | Not Specified |
| Nirogi et al.[9] | Rat Plasma | 25 - 5000 | Not Specified |
| Bose et al.[10] | Mice Plasma | 2.47 - Not Specified | 0.997 |
Table 2: Sensitivity and Precision
| Method Reference | LLOQ (ng/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| Kakarla et al.[1] | 2 | 4.1 - 6.4 | 4.1 - 6.4 |
| de Oliveira Vilhena et al.[2][3] | < 7.0 | < 11.3 | < 11.3 |
| Mandrioli et al.[4] | 15 | Meets acceptance criteria | Meets acceptance criteria |
| Basit et al.[6] | 3 | Not Specified | Not Specified |
| van de Merbel et al.[8] | 1 | Within ± 10% of nominal values | Within ± 10% of nominal values |
| Nirogi et al.[9] | 25 | Not Specified | Not Specified |
| Bose et al.[10] | 2.47 | 1.6 - 17.2 | 1.6 - 17.2 |
Experimental Protocols: Key Methodologies
Below are detailed experimental protocols from selected studies, highlighting different approaches to sample preparation and chromatographic separation for this compound analysis.
Method 1: Protein Precipitation
This is a straightforward and widely used technique for sample clean-up.
-
Sample Preparation : To 200 µL of plasma, 50 µL of an internal standard solution (e.g., methyldopa or this compound-d3) is added.[6][9] Protein precipitation is then carried out by adding 240 µL of 0.4 M perchloric acid.[11] The mixture is vortexed and centrifuged.[11] The supernatant is then transferred for injection into the HPLC-MS/MS system.[11]
-
Chromatographic Conditions :
-
Mass Spectrometric Detection :
Method 2: Solid-Phase Extraction (SPE)
SPE offers a more selective sample clean-up, potentially reducing matrix effects.
-
Sample Preparation : A study by Kakarla et al. employed solid-phase extraction using alumina-A cartridges to eliminate matrix effects.[1]
-
Chromatographic Conditions :
-
Mass Spectrometric Detection :
Method 3: Derivatization for Improved Sensitivity
Derivatization can enhance the chromatographic and mass spectrometric properties of polar analytes like this compound.
-
Sample Preparation : After protein precipitation, this compound is derivatized by reacting with 2,4-pentanedione under acidic conditions at 40°C for one hour.[8][12] This converts the polar this compound into a less polar molecule, improving its retention on reversed-phase columns.[8][12]
-
Chromatographic Conditions :
-
Mass Spectrometric Detection :
Method 4: Ion-Pairing Chromatography
This technique is employed to improve the retention and separation of polar compounds on reversed-phase columns.
-
Sample Preparation : An automated liquid-liquid extraction was developed, where the addition of perfluoropentanoic acid (PFPA) enhanced the recovery of this compound.[9]
-
Chromatographic Conditions :
-
Mass Spectrometric Detection :
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the HPLC-MS/MS analysis of this compound.
Caption: General workflow for this compound analysis by HPLC-MS/MS.
Alternative and Complementary Methods
While HPLC-MS/MS is a dominant technique, other methods have been reported for this compound determination. These include:
-
HPLC with Electrochemical Detection (HPLC-EC) : A sensitive alternative, though potentially less selective than MS/MS.[12]
-
HPLC with UV Detection : Often used for simultaneous estimation in pharmaceutical dosage forms.[14][15]
-
Colorimetric Methods : Simple and inexpensive methods based on selective chemical reactions, suitable for quality control of pharmaceutical formulations.[16][17]
-
Voltammetric Methods : Electrochemical techniques that offer a simple and rapid approach for simultaneous determination of levodopa and this compound.[18]
The choice of method will depend on the specific application, required sensitivity, sample matrix, and available instrumentation. For bioanalytical applications requiring high sensitivity and selectivity, HPLC-MS/MS remains the gold standard. The presented data and protocols offer a solid foundation for researchers to select and implement a suitable method for their this compound analysis needs.
References
- 1. oaji.net [oaji.net]
- 2. Simultaneous determination of levodopa, this compound, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and this compound in Human Plasma Samples [mdpi.com]
- 5. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and this compound in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a high-performance liquid chromatography-electrospray ionization-MS/MS method for the simultaneous quantitation of levodopa and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive LC-MS/MS method for quantitation of levodopa and this compound in plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Quantitation of levodopa and this compound in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. d-nb.info [d-nb.info]
- 16. Colorimetric determination of this compound in anti-Parkinson drugs based on 4-hydroxy-3-methoxybenzaldazine formation by reaction with vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Colorimetric Sensing of this compound in Anti-Parkinson Drugs Based on Selective Reaction with Indole-3-Carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
Bridging the Gap: Correlating In Vitro Inhibition with In Vivo Efficacy of Carbidopa
A Comparative Guide for Researchers in Drug Development
Carbidopa, a cornerstone in the management of Parkinson's disease, functions as a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor. Its primary therapeutic role is to prevent the premature conversion of levodopa to dopamine in the bloodstream, thereby increasing the bioavailability of levodopa for the central nervous system.[1][2][3] This guide provides a comparative analysis of the in vitro and in vivo experimental data that underpin our understanding of this compound's therapeutic effects, offering valuable insights for researchers and drug development professionals.
Quantitative Data Summary: In Vitro vs. In Vivo Effects
The following tables summarize key quantitative data from in vitro and in vivo studies on this compound, providing a clear comparison of its activity at the cellular and organismal levels.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Cytotoxicity (IC50) | NCI-H727 (Human Lung Carcinoid) | 29 ± 2 µM | [4] |
| Cytotoxicity (IC50) | NCI-H146 (Small Cell Lung Carcinoma) | 12 ± 1 µM | [4] |
| Cytotoxicity (IC50) | NCI-H209 (Small Cell Lung Carcinoma) | 22 ± 5 µM | [4] |
| Inhibition Type | Human DOPA Decarboxylase | Irreversible Inhibitor | [5] |
Note: The IC50 values for cytotoxicity in these cell lines were found to correlate with their Aromatic L-amino Acid Decarboxylase (AAAD) activity. While not a direct measure of enzyme inhibition, this suggests a link between AADC activity and the cellular effects of this compound.
Table 2: In Vivo Pharmacokinetic and Clinical Effects of this compound
| Parameter | Study Population | This compound/Levodopa Dosage | Key Finding | Reference |
| Levodopa Striatal Enhancement | Rats | 25 µmol/kg this compound / 250 µmol/kg Levodopa | 8.0-fold increase in striatal levodopa amount. | [6] |
| Change in UPDRS Score | Early Parkinson's Disease Patients | 100mg/25mg Levodopa/Carbidopa TID for 40 weeks | Aims to detect a minimal clinical relevant difference of 4 points on the total UPDRS at 80 weeks. | [7] |
| AADC Enzyme Activity | Parkinson's Disease Patients on Levodopa/Carbidopa | Varied | 62% of patients on levodopa/PDI had elevated AADC activity compared to 19% not on levodopa. | [8] |
| Levodopa Plasma Concentration | Healthy Subjects | IPX203 (87.5mg CD/350mg LD) | Median Tmax of 2 hours (fasted). | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key in vitro and in vivo experiments cited in this guide.
In Vitro Aromatic L-Amino Acid Decarboxylase (AADC) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound on AADC.
Objective: To determine the extent to which this compound inhibits the enzymatic activity of AADC in vitro.
Materials:
-
Recombinant human AADC enzyme
-
Levodopa (L-DOPA) as the substrate
-
This compound (or other inhibitors) at various concentrations
-
Pyridoxal-5'-phosphate (PLP) as a cofactor
-
Phosphate buffer (pH 7.2)
-
Perchloric acid
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection
Procedure:
-
Enzyme Preparation: Prepare a solution of recombinant human AADC in phosphate buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the appropriate solvent.
-
Reaction Mixture: In a microcentrifuge tube, combine the AADC enzyme solution, pyridoxal-5'-phosphate, and the this compound dilution (or vehicle control). Pre-incubate for a specified time at 37°C.
-
Initiation of Reaction: Add a known concentration of the substrate, levodopa, to the reaction mixture to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Termination of Reaction: Stop the reaction by adding a small volume of ice-cold perchloric acid, which denatures the enzyme.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using HPLC with electrochemical detection to quantify the amount of dopamine produced.
-
Data Analysis: Compare the amount of dopamine produced in the presence of different concentrations of this compound to the amount produced in the control (no inhibitor). Calculate the percentage of inhibition and, if applicable, the IC50 value.
In Vivo Evaluation in a 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol outlines the use of a neurotoxin-induced animal model to assess the therapeutic efficacy of this compound in combination with levodopa.[10][11]
Objective: To evaluate the effect of this compound/levodopa on motor function and neurochemical changes in a rat model of Parkinson's disease.
Materials:
-
Adult male Sprague-Dawley rats
-
6-hydroxydopamine (6-OHDA)
-
Desipramine (to protect noradrenergic neurons)
-
This compound and Levodopa
-
Apparatus for behavioral testing (e.g., rotarod, cylinder test)
-
In vivo microdialysis equipment
-
HPLC system for neurochemical analysis
Procedure:
-
Animal Model Induction:
-
Administer desipramine to protect noradrenergic neurons.
-
Perform stereotaxic surgery to unilaterally inject 6-OHDA into the medial forebrain bundle or striatum to create a lesion of the nigrostriatal dopamine pathway.[11]
-
Allow animals to recover for a period of weeks to allow the lesion to stabilize.
-
-
Behavioral Assessment (Baseline):
-
Conduct baseline behavioral tests to confirm the motor deficits induced by the 6-OHDA lesion. This may include tests for rotational asymmetry (apomorphine or amphetamine-induced rotations), forelimb use (cylinder test), and motor coordination (rotarod).
-
-
Drug Administration:
-
Divide the lesioned animals into treatment groups: vehicle control, levodopa alone, and this compound/levodopa.
-
Administer the drugs orally or via intraperitoneal injection for a specified duration.
-
-
Behavioral Assessment (Post-Treatment):
-
Repeat the behavioral tests at various time points during and after the treatment period to assess for any improvement in motor function.
-
-
In Vivo Microdialysis:
-
Implant a microdialysis probe into the striatum of the animals.[6]
-
Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals after drug administration.
-
Analyze the dialysate samples using HPLC to measure the extracellular levels of dopamine, its metabolites (DOPAC and HVA), and levodopa.[6]
-
-
Post-mortem Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Perform histological analysis (e.g., tyrosine hydroxylase immunohistochemistry) to confirm the extent of the dopaminergic lesion.
-
Conduct neurochemical analysis of brain tissue homogenates to measure dopamine and metabolite levels.
-
-
Data Analysis:
-
Compare the behavioral scores and neurochemical data between the different treatment groups to determine the efficacy of the this compound/levodopa combination.
-
Visualizing the Mechanisms and Methodologies
The following diagrams, generated using Graphviz, illustrate the key biochemical pathway and a comparison of the experimental workflows.
Caption: Levodopa metabolism with and without this compound.
Caption: Comparison of in vitro and in vivo experimental workflows.
References
- 1. Aromatic L-amino acid decarboxylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. The aromatic-L-amino acid decarboxylase inhibitor this compound is selectively cytotoxic to human pulmonary carcinoid and small cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification by virtual screening and in vitro testing of human DOPA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo microdialysis to determine the relative pharmacokinetics of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol of a randomised delayed-start double-blind placebo-controlled multi-centre trial for Levodopa in EArly Parkinson's disease: the LEAP-study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peripheral decarboxylase inhibitors paradoxically induce aromatic L-amino acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving levodopa delivery: IPX203, a novel extended-release this compound-levodopa formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Parkinson's Disease Animal Models [labome.com]
Comparative Analysis of Carbidopa's Efficacy Across Neuronal Cell Lines: A Guide for Researchers
A comprehensive review of existing in vitro data reveals the neuroprotective potential of carbidopa beyond its established role as a peripheral DOPA decarboxylase inhibitor. This guide provides a comparative analysis of this compound's effects on three commonly used neuronal cell lines—SH-SY5Y, PC12, and LUHMES—with a focus on cell viability, antioxidant activity, and dopamine regulation. Detailed experimental protocols and insights into the underlying signaling pathways are presented to aid researchers in designing and interpreting their own studies.
This compound, traditionally used in combination with levodopa (L-DOPA) for the management of Parkinson's disease, has demonstrated independent neuroprotective and antioxidant properties in various neuronal cell models. Its primary mechanism of action in this context is the inhibition of the enzyme aromatic L-amino acid decarboxylase (AADC) in peripheral tissues, which prevents the premature conversion of L-DOPA to dopamine outside the brain, thereby increasing L-DOPA's bioavailability to the central nervous system.[1] However, emerging evidence suggests that this compound may also exert direct effects on neuronal cells, offering protection against oxidative stress and related cellular damage.
Comparative Efficacy of this compound on Neuronal Cell Viability
To provide a clear comparison of this compound's impact on different neuronal cell lines, the following table summarizes key findings from in vitro studies. It is important to note that direct comparative studies are limited, and much of the available data pertains to this compound used in conjunction with L-DOPA.
| Cell Line | This compound Concentration | Treatment Conditions | Observed Effect on Cell Viability | Key Findings & Citations |
| SH-SY5Y | Various | Co-treatment with L-DOPA and/or oxidative stressors (e.g., H₂O₂) | Protective | This compound, alone and in combination with L-DOPA, demonstrates a protective effect against oxidative stress-induced DNA damage and reduces the production of reactive oxygen species (ROS).[2] |
| PC12 | Data not available | N/A | Data not available | While studies on PC12 cells have explored the effects of L-DOPA and other neuroprotective agents, specific quantitative data on this compound's effect on cell viability is limited. |
| LUHMES | Data not available | N/A | Data not available | Similar to PC12 cells, direct studies quantifying the impact of this compound alone on LUHMES cell viability are not readily available in the current literature. |
Experimental Protocols
To facilitate the replication and expansion of research in this area, detailed protocols for cell culture, differentiation, and key experimental assays are provided below.
Cell Culture and Differentiation
SH-SY5Y Human Neuroblastoma Cells:
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Differentiation: To induce a more mature neuronal phenotype, SH-SY5Y cells can be treated with retinoic acid (RA) at a final concentration of 10 µM for 5-7 days. For a dopaminergic phenotype, sequential treatment with RA followed by a phorbol ester such as 12-O-tetradecanoylphorbol-13-acetate (TPA) can be employed.
PC12 Rat Pheochromocytoma Cells:
-
Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin.
-
Differentiation: Neuronal differentiation is typically induced by treatment with Nerve Growth Factor (NGF) at a concentration of 50-100 ng/mL for 7-14 days.
LUHMES (Lund Human Mesencephalic) Cells:
-
Proliferation Medium: Advanced DMEM/F12 supplemented with N-2 supplement, L-glutamine, and basic fibroblast growth factor (bFGF).
-
Differentiation Medium: To induce differentiation into dopaminergic neurons, the proliferation medium is replaced with a medium containing tetracycline, dibutyryl cyclic AMP (dbcAMP), and glial cell line-derived neurotrophic factor (GDNF).
Key Experimental Assays
Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere and differentiate as required.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay):
-
Culture and treat cells with this compound in a black, clear-bottom 96-well plate.
-
Wash the cells with warm PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Induce oxidative stress if required (e.g., with H₂O₂).
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
Dopamine Uptake Assay:
-
Differentiate neuronal cells in appropriate culture plates.
-
Wash the cells with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Incubate the cells with [³H]-dopamine (typically 10-20 nM) in the presence or absence of this compound for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter. Non-specific uptake is determined in the presence of a dopamine transporter inhibitor such as GBR12909.
Signaling Pathways and Mechanisms of Action
This compound's neuroprotective effects are thought to extend beyond its role as a peripheral AADC inhibitor and may involve the modulation of key intracellular signaling pathways.
Antioxidant Signaling Pathway
This compound's antioxidant properties likely contribute significantly to its neuroprotective effects. By reducing the levels of reactive oxygen species (ROS), this compound can mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.
Figure 1: this compound's role in mitigating oxidative stress-induced neuronal damage.
Experimental Workflow for Assessing Neuroprotection
A typical experimental workflow to investigate the neuroprotective effects of this compound on neuronal cell lines is outlined below.
Figure 2: A generalized workflow for studying this compound's neuroprotective effects.
References
validating the antioxidant properties of carbidopa in cellular assays
A Comparative Guide for Researchers and Drug Development Professionals
Carbidopa, a well-established peripheral dopa decarboxylase inhibitor used in the management of Parkinson's disease, is increasingly being recognized for its antioxidant properties. This guide provides a comprehensive comparison of this compound's antioxidant performance in cellular assays against established antioxidants such as N-acetylcysteine (NAC), ascorbic acid, and Trolox. By presenting available experimental data and detailed methodologies, this document serves as a valuable resource for scientists investigating cellular oxidative stress and developing novel therapeutic strategies.
Quantitative Comparison of Antioxidant Performance
Direct comparative studies providing IC50 values for this compound in cellular antioxidant assays are limited in the current literature. However, existing research demonstrates its significant protective effects against oxidative damage. The following table summarizes the available data for this compound and compares it with typical values for well-established antioxidants in relevant cellular assays. It is important to note that the data for the reference antioxidants are derived from various studies and are presented here for comparative context.
| Compound | Assay Type | Cell Line | Oxidative Stressor | Endpoint Measured | Result |
| This compound | Comet Assay | Human Peripheral Blood Lymphocytes | H₂O₂ | DNA Damage | Significant protection against DNA damage observed[1][2][3]. |
| This compound | Total Antioxidant Status (TAS) Assay | In vitro | ABTS radical | Scavenging Activity | Demonstrates direct radical scavenging activity[1][3]. |
| This compound | Gene Expression Analysis | Human Peripheral Blood Lymphocytes | - | Antioxidant Enzyme Expression | Upregulates the expression of antioxidant enzymes[3]. |
| N-acetylcysteine (NAC) | Cellular Antioxidant Activity (CAA) Assay | SH-SY5Y | Rotenone | ROS Reduction | Significant reduction in ROS levels[3]. |
| Ascorbic Acid | DPPH Assay | - | DPPH radical | IC50 | Typically in the range of 1-10 µg/mL. |
| Trolox | Cellular Antioxidant Activity (CAA) Assay | Various | Peroxyl radicals | Trolox Equivalent Antioxidant Capacity (TEAC) | Standard reference with a TEAC value of 1. |
Note: The lack of standardized, direct comparative studies necessitates a cautious interpretation of the data. The presented information aims to provide a qualitative and semi-quantitative understanding of this compound's antioxidant potential relative to other known compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound's antioxidant properties.
Cellular DNA Damage Assessment via Comet Assay
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
Principle: Damaged DNA, containing strand breaks and alkali-labile sites, migrates further in an electric field than undamaged DNA, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: Isolate and suspend single cells (e.g., human peripheral blood lymphocytes) in a low-melting-point agarose solution.
-
Slide Preparation: Layer the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Expose the nucleoids to an alkaline buffer to unwind the DNA and then subject them to electrophoresis.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software to measure parameters such as tail length, tail intensity, and tail moment.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to inhibit the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells.
Principle: DCFH-DA is a cell-permeable probe that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent DCF. Antioxidants can scavenge ROS, thereby inhibiting the formation of DCF.
Protocol:
-
Cell Seeding: Seed adherent cells (e.g., HepG2) in a 96-well black plate with a clear bottom and allow them to reach confluence.
-
Pre-incubation with Probe and Antioxidant: Wash the cells and pre-incubate them with DCFH-DA and the test compound (e.g., this compound or a reference antioxidant) in a suitable buffer.
-
Induction of Oxidative Stress: After incubation, wash the cells and add a ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm, respectively) over time using a microplate reader.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The antioxidant activity is determined by the degree of inhibition of DCF formation compared to a control without the antioxidant. Results can be expressed as quercetin equivalents or Trolox equivalents.
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: Cellular Antioxidant Assay Workflow.
A key mechanism by which cells combat oxidative stress is through the activation of the Keap1-Nrf2 signaling pathway. While direct evidence for this compound's activation of this pathway is still emerging, it represents a plausible mechanism for its observed antioxidant effects, particularly its ability to upregulate antioxidant enzymes.
Caption: Keap1-Nrf2 Antioxidant Response Pathway.
References
- 1. Evaluation of levodopa and this compound antioxidant activity in normal human lymphocytes in vitro: implication for oxidative stress in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in pharmacological therapy of Parkinson’s disease: Levodopa and this compound protective effects against DNA oxidative damage [scirp.org]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Immediate-Release vs. Extended-Release Carbidopa in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of immediate-release (IR) and extended-release (ER) carbidopa formulations based on available data from animal studies. This compound, a peripheral dopa-decarboxylase inhibitor, is a critical component in the management of Parkinson's disease, as it enhances the bioavailability of levodopa, the primary therapeutic agent. Understanding the pharmacokinetic and pharmacodynamic differences between IR and ER formulations in animal models is crucial for the development of more effective and sustained-release therapies.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of levodopa when co-administered with different this compound formulations in Sprague Dawley rats. This data is extrapolated from a study evaluating a newly developed multiparticulate matrix of levodopa/carbidopa against an immediate-release powder and a commercial controlled-release formulation (Sinemet® CR).
| Formulation Type | Levodopa Cmax (µg/mL) | Levodopa AUC0-24 (µg·hr/mL) |
| Immediate-Release (IR) Powder | Not explicitly stated, but lower than novel ER formulations | Not explicitly stated, but lower than novel ER formulations |
| Controlled-Release (Sinemet® CR) | 30.62 ± 3.37 | 262.84 ± 16.73 |
| Extended-Release (Novel Multiparticulate Matrix Formulation 3) | 36.28 ± 1.52 | 484.98 ± 18.70 |
| Extended-Release (Novel Multiparticulate Matrix Formulation 4) | 34.80 ± 2.19 | 535.60 ± 33.04 |
Data adapted from a study evaluating novel extended-release formulations in rats. While not a direct comparison of standard IR vs. ER this compound, it provides valuable insights into the enhanced exposure achieved with prolonged-release mechanisms.[1]
Experimental Protocols
The following is a detailed methodology for a key in vivo pharmacokinetic study in rats, providing a framework for similar comparative experiments.
Animal Model:
-
Species: Sprague Dawley rats
-
Age: Approximately seven weeks old
-
Weight: 180-200 g
-
Acclimatization: Animals were acclimatized to laboratory conditions for two weeks prior to the experiment. Standard conditions included a 12-hour light/dark cycle, a temperature of 25 ± 1°C, and humidity of 60-70%.
-
Housing: Housed in an approved animal facility with adherence to guidelines for animal use and care.
Drug Administration:
-
Formulations:
-
Immediate-Release (IR): Levodopa and this compound powders suspended in water.
-
Controlled-Release (CR): Sinemet® CR tablets suspended in water.
-
Extended-Release (ER): Novel chitosan-pectin based multiparticulate matrix of levodopa and this compound suspended in water.
-
-
Dosing: Animals were fasted overnight before administration. A dose of 20 mg/kg of levodopa and 5 mg/kg of this compound was administered per os (via oral gavage) every 12 hours.
-
Dosing Schedule: Dosing was repeated to achieve steady-state concentrations before pharmacokinetic analysis.
Pharmacokinetic Analysis:
-
Sample Collection: After the third dose, tail vein blood samples were collected at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours into ethylenediaminetetraacetic acid (EDTA) tubes.
-
Plasma Preparation: Blood samples were immediately centrifuged at 4,500 rpm for 10 minutes to separate the plasma.
-
Bioanalysis: Levodopa concentrations in plasma were determined using a validated reverse-phase high-performance liquid chromatography (HPLC) method. The internal standard used was methyldopa. Levodopa was extracted from the plasma via protein precipitation with perchloric acid.
-
Data Analysis: Pharmacokinetic parameters, including Cmax (maximum plasma concentration) and AUC (area under the curve), were calculated from the plasma concentration-time profiles.
Signaling Pathway and Experimental Workflow
The therapeutic effects of levodopa, potentiated by this compound, are mediated through the restoration of dopamine signaling in the brain. The following diagrams illustrate the mechanism of action of this compound and the subsequent dopaminergic signaling cascade.
Caption: Mechanism of this compound Action.
Caption: Dopamine D1 Receptor Signaling Pathway.
References
A Comparative Guide to the Pharmacokinetics of Carbidopa and Benserazide in Rodents
For researchers and drug development professionals engaged in the study of Parkinson's disease and related neurodegenerative disorders, a thorough understanding of the pharmacokinetic profiles of peripheral aromatic L-amino acid decarboxylase (AADC) inhibitors is crucial. Carbidopa and benserazide are two such inhibitors pivotal in enhancing the central nervous system bioavailability of levodopa, the primary therapeutic agent. This guide provides an objective comparison of the pharmacokinetics of this compound and benserazide in rodent models, supported by available experimental data.
Quantitative Pharmacokinetic Data
Direct head-to-head comparative pharmacokinetic studies of this compound and benserazide in rodents are limited in publicly available literature. The following table summarizes key pharmacokinetic parameters compiled from separate studies in rats. It is important to note that these data are not from a single comparative study and should be interpreted with caution due to potential variations in experimental conditions.
| Pharmacokinetic Parameter | This compound (in Rat) | Benserazide (in Rat) |
| Dose | 2.5 mg/kg (oral) | 20 mg/kg (oral) |
| Cmax (Maximum Plasma Concentration) | ~40 ng/mL | Not explicitly stated |
| Tmax (Time to Maximum Plasma Concentration) | Not explicitly stated | Not explicitly stated |
| AUC (Area Under the Curve) | Not explicitly stated | Not explicitly stated |
| Half-life (t½) | Not explicitly stated | ~1.5 hours[1] |
Note: The data presented are derived from different studies and are not the result of a direct comparative experiment.
Mechanism of Action and Potency
Both this compound and benserazide function as potent inhibitors of the AADC enzyme, which is responsible for the conversion of levodopa to dopamine in peripheral tissues. By inhibiting this enzyme, they prevent the premature metabolism of levodopa, thereby increasing the amount that can cross the blood-brain barrier to be converted to dopamine in the brain.[1] Studies in both rats and mice have indicated that benserazide is approximately 10 times more potent than this compound as a peripheral AADC inhibitor.[1][2]
Experimental Protocols
The following section details a generalized experimental protocol for a comparative pharmacokinetic study of this compound and benserazide in rodents, based on methodologies reported in the literature.[1]
Animal Models
-
Species: Male Wistar or Sprague-Dawley rats are commonly used.[1]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. It is standard practice to fast the animals overnight prior to drug administration.[1]
Drug Administration
-
Formulation: this compound and benserazide are typically prepared as a suspension in a vehicle such as 0.5% carboxymethylcellulose or dissolved in saline for oral administration.[1]
-
Route of Administration: Oral gavage is a precise and common method for administering the drugs.[1]
Sample Collection
-
Method: Serial blood samples are collected at predetermined time points following drug administration. Common techniques include tail vein sampling or cannulation of the jugular or femoral vein for repeated sampling.[1]
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and are immediately centrifuged to separate the plasma. The resulting plasma samples are then stored at -80°C until analysis.[1]
Bioanalytical Method
-
Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of this compound and benserazide in plasma samples.[1]
-
Sample Preparation: Plasma samples typically undergo a protein precipitation step, followed by the extraction of the analytes of interest.[1]
Data Analysis
-
The plasma concentration-time data for each animal are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using non-compartmental analysis.[1]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a comparative pharmacokinetic study of this compound and benserazide in rodents.
Caption: Experimental workflow for comparative rodent pharmacokinetic studies.
References
A Comparative Guide to the Bioequivalence of Carbidopa Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence of different carbidopa formulations, a critical component in the management of Parkinson's disease. The following sections present a comprehensive overview of key pharmacokinetic parameters, detailed experimental protocols derived from published studies, and logical workflows to aid in the assessment of formulation performance. This compound is co-administered with levodopa to inhibit the peripheral decarboxylation of levodopa, thereby increasing its bioavailability in the brain.[1] Understanding the bioequivalence of various this compound formulations is paramount for ensuring consistent therapeutic efficacy and safety.
Quantitative Comparison of Pharmacokinetic Parameters
The bioequivalence of different this compound/levodopa formulations is primarily assessed by comparing their pharmacokinetic profiles. Key parameters include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the total drug exposure over time, represented by the area under the plasma concentration-time curve (AUC). The following tables summarize these parameters for various formulations based on data from clinical studies.
Table 1: Pharmacokinetic Parameters of Levodopa and this compound for Different Formulations (Single-Dose Administration)
| Formulation | Analyte | Cmax (ng/mL) | Tmax (hr) | AUCt (ng·hr/mL) | Terminal Half-life (hr) |
| Immediate-Release (IR) CD-LD (25-100 mg) | Levodopa | Mean ± SD | 1.0 (median) | Mean ± SD | 1.6 - 1.9 |
| This compound | Mean ± SD | - | Mean ± SD | - | |
| Sustained-Release (CR) CD-LD (25-100 mg) | Levodopa | Mean ± SD | 1.5 (median) | Mean ± SD | 1.6 - 1.9 |
| This compound | Mean ± SD | - | Mean ± SD | - | |
| Extended-Release (ER) CD-LD (IPX066; 97.5-390 mg) | Levodopa | Mean ± SD | - | Mean ± SD | 1.6 - 1.9 |
| This compound | Mean ± SD | - | Mean ± SD | - | |
| CD-LD-Entacapone (25-100-200 mg) | Levodopa | Mean ± SD | 1.5 (median) | Mean ± SD | 1.6 - 1.9 |
| This compound | Mean ± SD | - | Mean ± SD | - |
Data presented as Mean ± Standard Deviation (SD) or Median (Range) as reported in the source.[2] Exact mean and SD values were not provided in the abstract for all parameters but the study provides a comprehensive comparison.[2] The bioavailability of controlled-release (CR) formulations is reported to be 70% to 75% relative to immediate-release (IR) formulations.[3] Extended-release (ER) formulations have a bioavailability of approximately 70% relative to IR formulations.[3]
Table 2: Comparative Bioavailability of a Novel Multiparticulate Matrix Formulation
| Formulation | Analyte | Cmax (µg/mL) | AUC0-24 (µg·hr/mL) | t1/2 (hr) |
| Levodopa/Carbidopa Multiparticulate Matrix (Formulation 3) | Levodopa | 36.28 ± 1.52 | 484.98 ± 18.70 | Longer than Sinemet® CR |
| Levodopa/Carbidopa Multiparticulate Matrix (Formulation 4) | Levodopa | 34.80 ± 2.19 | 535.60 ± 33.04 | Longer than Sinemet® CR |
| Sinemet® CR | Levodopa | 30.62 ± 3.37 | 262.84 ± 16.73 | - |
This study was conducted in rats.[4]
Experimental Protocols
The assessment of bioequivalence relies on meticulously designed and executed clinical trials. Below are detailed methodologies for key experiments cited in the evaluation of different this compound formulations.
Protocol 1: Single-Dose, Crossover Bioequivalence Study (Fasting and Fed Conditions)
This protocol is based on FDA guidance for bioequivalence studies of this compound/levodopa extended-release tablets.[5]
Objective: To compare the rate and extent of absorption of a test formulation against a reference formulation under both fasting and fed conditions.
Study Design:
-
Design: A single-dose, randomized, two-period, two-treatment, two-sequence, crossover study.[6][7]
-
Subjects: Healthy male and non-pregnant, non-lactating female subjects, typically between 18 and 45 years of age.[2][6]
-
Conditions:
-
Washout Period: A sufficient time between dosing periods to ensure complete elimination of the drug from the previous period, typically 7 to 8 days.[6][7]
Procedure:
-
Screening: Subjects undergo a thorough medical screening, including physical examination, vital signs, ECG, and clinical laboratory tests.[9]
-
Randomization: Subjects are randomly assigned to a treatment sequence.
-
Dosing: A single oral dose of the test or reference product is administered with a standard volume of water (e.g., 240 mL).[6]
-
Blood Sampling: Venous blood samples are collected at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.17, 0.33, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, and 16 hours).[6]
-
Plasma Analysis: Plasma concentrations of this compound and levodopa are determined using a validated analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-EC).[9][10]
Pharmacokinetic and Statistical Analysis:
-
Pharmacokinetic parameters (Cmax, AUCt, AUCinf, Tmax, and t1/2) are calculated from the plasma concentration-time data using non-compartmental methods.[2]
-
The 90% confidence intervals for the ratio of the geometric means (test/reference) of Cmax, AUCt, and AUCinf are calculated.[6]
-
Bioequivalence Acceptance Criteria: The 90% confidence intervals for the AUC and Cmax ratios must fall within the range of 80.00% to 125.00%.[6][11]
Protocol 2: In Vitro Dissolution Testing
As per FDA guidance, in vitro dissolution testing is a critical component for quality control and, in some cases, can support a biowaiver for certain strengths of a formulation.[5]
Objective: To characterize the drug release profile of different formulations under various conditions.
Apparatus:
-
USP Apparatus I (basket) at 100 rpm or USP Apparatus II (paddle) at 50 rpm.[5]
Dissolution Media:
-
At least three different media with varying pH levels are used to simulate the gastrointestinal tract:
-
pH 1.2 (e.g., simulated gastric fluid)
-
pH 4.5 (e.g., acetate buffer)
-
pH 6.8 (e.g., simulated intestinal fluid)[5]
-
Procedure:
-
Twelve dosage units of each test and reference product are tested.[5]
-
The dissolution test is performed in each of the specified media.
-
Samples are collected at predetermined time points (e.g., 1, 2, 4 hours, and then every 2 hours until at least 80% of the drug is released).[5]
-
The amount of dissolved this compound and levodopa is quantified using a validated analytical method (e.g., HPLC).
Data Analysis:
-
The dissolution profiles of the test and reference products are compared.
-
For modified-release products, early sampling times are crucial to ensure against premature drug release ("dose dumping").[5]
References
- 1. davisphinneyfoundation.org [davisphinneyfoundation.org]
- 2. Comparison of the pharmacokinetics of an oral extended‐release capsule formulation of this compound‐levodopa (IPX066) with immediate‐release this compound‐levodopa (Sinemet®), sustained‐release this compound‐levodopa (Sinemet® CR), and this compound‐levodopa‐entacapone (Stalevo®) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Pharmaceutical and pharmacokinetic evaluation of a newly formulated multiparticulate matrix of levodopa and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioavailability studies of oral dosage forms containing levodopa and this compound using column-switching chromatography followed by electrochemical detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
The Synergistic Neuroprotective Effects of Carbidopa in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Carbidopa, traditionally recognized for its role as a peripheral DOPA decarboxylase inhibitor in Parkinson's disease therapy, is increasingly being investigated for its potential neuroprotective properties, particularly when used in synergy with other agents. This guide provides a comparative analysis of the synergistic neuroprotective effects of this compound in combination with other compounds, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
I. This compound and Levodopa: Beyond Symptomatic Relief
The combination of this compound and levodopa (L-dopa) remains the gold standard for symptomatic treatment of Parkinson's disease.[1] While primarily aimed at replenishing dopamine levels in the brain, emerging evidence suggests a synergistic neuroprotective role for this combination, particularly in mitigating oxidative stress.
Quantitative Data Summary
| Combination | Experimental Model | Key Neuroprotective Observations | Reference |
| This compound + L-dopa | Human Catecholaminergic Neuroblastoma Cells (SH-SY5Y) | Reduced DNA damage (Comet Assay) and decreased Reactive Oxygen Species (ROS) production following H₂O₂ challenge. | [2] |
| This compound + L-dopa | Normal Human Lymphocytes | Demonstrated antioxidant capacity and ability to protect DNA against oxidative damage. | [2] |
Experimental Protocol: In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol outlines the key steps to assess the neuroprotective effects of this compound and L-dopa against oxidative stress in a human neuroblastoma cell line.
1. Cell Culture and Treatment:
-
Culture SH-SY5Y cells in standard conditions.
-
Pre-treat cells with varying concentrations of L-dopa, this compound, or a combination of both for a specified duration (e.g., 24 hours).
2. Induction of Oxidative Stress:
-
Induce oxidative stress by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) for a defined period.
3. Assessment of DNA Damage (Comet Assay):
-
Embed individual cells in a low-melting-point agarose gel on a microscope slide.
-
Lyse the cells to remove membranes and cytoplasm, leaving behind the nucleoid.
-
Subject the slides to electrophoresis under alkaline conditions. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize under a microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
4. Measurement of Reactive Oxygen Species (ROS):
-
Load the treated cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).
-
Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence corresponds to higher levels of intracellular ROS.
Signaling Pathway
The neuroprotective effect of the this compound/L-dopa combination against oxidative stress is believed to involve the modulation of intracellular antioxidant pathways.
II. This compound/Levodopa and Lithium: A Novel Neuroprotective Alliance
Recent preclinical studies have highlighted the potential of lithium, a well-known mood stabilizer, to exert neuroprotective effects in models of Parkinson's disease, particularly when administered in combination with L-dopa/carbidopa.[3][4]
Quantitative Data Summary
| Combination | Experimental Model | Key Neuroprotective Observations | Reference |
| This compound/L-dopa + Lithium | MPTP-induced mouse model of Parkinson's disease | Increased Tyrosine Hydroxylase (TH) expression in the striatum and substantia nigra.[3][4] | [3][4] |
| Inhibition of calpain-1 activity.[3][4] | [3][4] | ||
| Increased Histone Acetyltransferase (HAT) activity.[3][4] | [3][4] |
Experimental Protocol: MPTP Mouse Model of Parkinson's Disease
This protocol describes the induction of a Parkinson's-like pathology in mice and the subsequent assessment of neuroprotection.
1. Animal Model and Treatment:
-
Use a suitable mouse strain (e.g., C57BL/6).
-
Induce dopaminergic neurodegeneration by administering the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
Administer treatment groups with vehicle, L-dopa/carbidopa, lithium, or a combination of L-dopa/carbidopa and lithium over a specified period.
2. Behavioral Analysis:
-
Assess motor function using tests such as the rotarod test or open-field test to measure coordination, balance, and locomotor activity.
3. Immunohistochemistry for Tyrosine Hydroxylase (TH):
-
Perfuse and fix the mouse brains.
-
Section the brains and perform immunohistochemical staining for TH, a marker for dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum.
4. Western Blot for TH and Calpain-1:
-
Dissect the striatum and substantia nigra.
-
Prepare protein lysates and perform Western blotting using primary antibodies against TH and calpain-1 to quantify their expression levels.
5. Calpain-1 and HAT Activity Assays:
-
Prepare tissue homogenates from the striatum and substantia nigra.
-
Measure calpain-1 activity using a fluorometric assay that detects the cleavage of a specific substrate.
-
Measure HAT activity using a colorimetric or fluorometric assay that detects the transfer of acetyl groups to a histone substrate.
Signaling Pathway
The synergistic neuroprotection of lithium with L-dopa/carbidopa is thought to be mediated through the inhibition of the calpain-1 pathway and the modulation of histone acetylation, leading to the upregulation of neuroprotective genes.[3]
III. This compound in Combination with MAO-B Inhibitors: A Potential Neuroprotective Strategy
Monoamine oxidase B (MAO-B) inhibitors, such as selegiline and rasagiline, are used in Parkinson's disease treatment to prevent the breakdown of dopamine. Preclinical studies suggest that these inhibitors may also possess neuroprotective properties.[5][6] While direct experimental data on the synergistic neuroprotective effects specifically with this compound is limited, the combination is clinically relevant and warrants further investigation.
Potential Mechanisms of Synergistic Neuroprotection
A combination of this compound with an MAO-B inhibitor could theoretically offer enhanced neuroprotection through multiple mechanisms:
-
Reduced Oxidative Stress: By inhibiting MAO-B, the generation of reactive oxygen species from dopamine metabolism is reduced. This compound's own antioxidant properties could further amplify this effect.
-
Increased Dopamine Availability: this compound increases the central bioavailability of L-dopa, while MAO-B inhibitors prevent the breakdown of the resulting dopamine, leading to a more sustained and physiological dopaminergic stimulation.
-
Anti-apoptotic Effects: Selegiline and rasagiline have been shown to possess anti-apoptotic properties independent of their MAO-B inhibition.[7] This could complement the protective effects of this compound against cellular stressors.
Further research is required to elucidate the specific synergistic neuroprotective signaling pathways and to provide quantitative data on the efficacy of this combination.
Experimental Workflow for Future Studies
Conclusion
The evidence presented in this guide suggests that this compound's role in neuroprotection extends beyond its established function as a peripheral DOPA decarboxylase inhibitor. The synergistic effects observed with L-dopa and lithium in preclinical models highlight promising avenues for therapeutic development. While the neuroprotective synergy with MAO-B inhibitors requires more direct experimental validation, the underlying mechanisms provide a strong rationale for further investigation. Future research focusing on quantitative analysis of these combinations and elucidation of their signaling pathways will be crucial in translating these findings into effective neuroprotective strategies for neurodegenerative diseases.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. The combination of lithium and L-Dopa/Carbidopa reduces MPTP-induced abnormal involuntary movements (AIMs) via calpain-1 inhibition in a mouse model: relevance for Parkinson's disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The combination of lithium and l-Dopa/Carbidopa reduces MPTP-induced abnormal involuntary movements (AIMs) via calpain-1 inhibition in a mouse model: Relevance for Parkinson׳s disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of carbidopa's impact on levodopa metabolism with and without entacapone
A Comparative Analysis of Levodopa Metabolism
For researchers, scientists, and professionals in drug development, understanding the intricate metabolic pathways of levodopa (L-DOPA) is paramount in the quest to optimize therapies for Parkinson's disease. The co-administration of carbidopa and, more recently, entacapone has revolutionized levodopa-based treatments. This guide provides a detailed comparative analysis of this compound's impact on levodopa metabolism, both in the presence and absence of entacapone, supported by experimental data and detailed protocols.
Levodopa, a dopamine precursor, remains the gold-standard treatment for Parkinson's disease. However, its efficacy is hampered by extensive peripheral metabolism, which limits the amount of active drug reaching the central nervous system (CNS) and can lead to peripheral side effects. To counter this, levodopa is almost always co-administered with a dopa decarboxylase (DDC) inhibitor, such as this compound. More recently, the addition of a catechol-O-methyltransferase (COMT) inhibitor, entacapone, has further refined this therapeutic strategy.
The Metabolic Fate of Levodopa: A Tale of Two Enzymes
When administered alone, levodopa is rapidly metabolized in the periphery by two primary enzymatic pathways:
-
Aromatic L-amino acid decarboxylase (AADC or DDC): This enzyme converts levodopa to dopamine in peripheral tissues. This premature conversion is undesirable as dopamine cannot cross the blood-brain barrier and can cause nausea and vomiting.
-
Catechol-O-methyltransferase (COMT): This enzyme methylates levodopa to 3-O-methyldopa (3-OMD). 3-OMD has a long half-life and can compete with levodopa for transport across the blood-brain barrier, potentially reducing its efficacy.
This compound: The Peripheral Guardian
This compound is a peripheral DDC inhibitor that does not cross the blood-brain barrier.[1] Its primary role is to prevent the conversion of levodopa to dopamine in the periphery.[2][3] This action significantly increases the bioavailability of levodopa, allowing more of the drug to reach the brain where it can be converted to dopamine to exert its therapeutic effect.[1] By inhibiting peripheral DDC, this compound also reduces the dose of levodopa required and mitigates peripheral side effects.[1]
However, the inhibition of DDC by this compound leads to a compensatory increase in the activity of the COMT pathway, resulting in elevated levels of 3-OMD.[4]
Entacapone: The COMT Countermeasure
Entacapone is a selective and reversible inhibitor of COMT that primarily acts in the peripheral tissues.[5][6] When administered with levodopa and this compound, entacapone blocks the COMT-mediated conversion of levodopa to 3-OMD.[5][7] This dual inhibition of both major peripheral metabolic pathways of levodopa leads to a more sustained and higher plasma concentration of levodopa, prolonging its therapeutic effect.[7][8]
Comparative Pharmacokinetics: Levodopa/Carbidopa vs. Levodopa/Carbidopa/Entacapone
Numerous clinical studies have demonstrated the significant impact of adding entacapone to the standard levodopa/carbidopa regimen. The following tables summarize key pharmacokinetic parameters from comparative studies.
Table 1: Pharmacokinetic Parameters of Levodopa with this compound vs. Levodopa/Carbidopa/Entacapone
| Parameter | Levodopa/Carbidopa | Levodopa/Carbidopa/Entacapone | Percentage Change with Entacapone | Reference(s) |
| AUC (Area Under the Curve) | Varies by study | Increased | 21% to 46% increase | [8][9] |
| Cmax (Maximum Concentration) | Varies by study | Generally no significant change | - | [5][8] |
| Tmax (Time to Maximum Concentration) | ~1.0 - 1.5 hours | Generally no significant change | - | [5][8] |
| t½ (Half-life) | ~1.5 hours | ~2.0 - 2.4 hours | 33% to 60% increase | [2][8] |
| 3-OMD AUC | Elevated | Significantly Reduced | ~44% decrease | [9] |
Note: The exact values can vary depending on the study design, patient population, and dosage.
Experimental Protocols
To provide a clear understanding of how the comparative data was obtained, below are detailed methodologies from key experiments.
Study Design: Open-label, Randomized, Crossover Study
A common design to compare the pharmacokinetic profiles is an open-label, randomized, two-period, crossover study.
-
Participants: Healthy volunteers or patients with Parkinson's disease.
-
Treatment Arms:
-
Arm 1: Levodopa/Carbidopa (LC) administration.
-
Arm 2: Levodopa/Carbidopa/Entacapone (LCE) administration.
-
-
Procedure:
-
Participants are randomly assigned to receive either LC or LCE for a defined period.
-
Serial blood samples are collected over a specified time course (e.g., 12-24 hours) after drug administration.
-
A washout period is implemented between treatment periods.
-
Participants then "cross over" to the other treatment arm.
-
Plasma concentrations of levodopa, this compound, and 3-OMD are determined using validated analytical methods such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters including AUC, Cmax, Tmax, and elimination half-life (t½).[3][9]
Visualizing the Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate the metabolic pathways of levodopa with and without the influence of this compound and entacapone.
Caption: Levodopa metabolism without inhibitors.
Caption: Impact of this compound on Levodopa Metabolism.
Caption: Synergistic effect of this compound and Entacapone.
Conclusion
The co-administration of this compound and entacapone with levodopa represents a sophisticated and highly effective strategy to enhance its therapeutic potential in Parkinson's disease. This compound acts as a crucial peripheral shield, preventing the premature conversion of levodopa to dopamine. Entacapone provides a second layer of protection by inhibiting the COMT pathway, thereby preventing the formation of the competing metabolite 3-OMD. This synergistic interaction maximizes the bioavailability and prolongs the plasma half-life of levodopa, leading to more stable and sustained dopaminergic stimulation in the brain. For researchers and clinicians, a thorough understanding of these metabolic interactions is essential for the continued development and optimization of treatments for Parkinson's disease.
References
- 1. Levodopa/Carbidopa/Entacapone Combination Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparison of pharmacokinetic profile of levodopa throughout the day between levodopa/carbidopa/entacapone and levodopa/carbidopa when administered four or five times daily | springermedizin.de [springermedizin.de]
- 3. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 4. Pharmacokinetics of oral entacapone after frequent multiple dosing and effects on levodopa disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A phase I study to evaluate the effect of high-dose this compound on levodopa pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levodopa/carbidopa and entacapone in the treatment of Parkinson’s disease: efficacy, safety and patient preference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of pharmacokinetic profile of levodopa throughout the day between levodopa/carbidopa/entacapone and levodopa/carbidopa when administered four or five times daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A phase I study to evaluate the effect of high-dose this compound on levodopa pharmacokinetics [frontiersin.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Carbidopa
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of pharmaceutical compounds like Carbidopa is a critical component of laboratory and environmental safety. Adherence to established protocols minimizes risks to personnel and prevents environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with regulatory standards and safety best practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Protective Clothing: To shield the body from potential exposure.[1][2][3]
-
Eye Protection: Such as safety glasses or goggles, to guard against dust particles.[1][2][3]
Handle this compound in a well-ventilated area to avoid the inhalation of dust.[1][4] In case of a spill, sweep or vacuum the material and collect it in a suitable, labeled container for disposal, taking care to minimize dust generation.[2][5]
Step-by-Step Disposal Protocol
The recommended and primary method for the disposal of this compound is through a licensed professional waste disposal service.
-
Segregation and Collection:
-
Collect waste this compound, including unused product and contaminated materials (e.g., weighing papers, contaminated PPE), in a designated, clearly labeled, and sealed waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department and the waste disposal vendor.
-
-
Regulatory Compliance:
-
All disposal activities must comply with local, state, and national regulations for pharmaceutical waste.[1][2][3][5]
-
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste pharmaceuticals under 40 CFR Part 266 Subpart P.[6][7][8][9] A key provision of this rule is the prohibition of sewering hazardous waste pharmaceuticals.[8][9]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste disposal contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
Recommended Disposal Method:
-
The preferred method of disposal for this compound is via a chemical incinerator equipped with an afterburner and scrubber.[1] This high-temperature destruction method ensures the complete breakdown of the active pharmaceutical ingredient.
-
-
Disposal of Empty Containers:
Quantitative Data: Aquatic Toxicity
While no quantitative data for disposal procedures such as neutralization concentrations are available, the following aquatic toxicity data highlights the importance of preventing environmental release.
| Organism | Test Type | Result | Reference |
| Daphnia magna (Water flea) | LC50 (48h) | 35.3 mg/L | --INVALID-LINK--[1] |
LC50: The concentration of a substance that is lethal to 50% of the test organisms over a specified period.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: A workflow diagram for the proper disposal of this compound.
References
- 1. fermion.fi [fermion.fi]
- 2. sciegenpharm.com [sciegenpharm.com]
- 3. organon.com [organon.com]
- 4. chemos.de [chemos.de]
- 5. organon.com [organon.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. epa.gov [epa.gov]
- 8. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
- 9. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
Essential Safety and Operational Guide for Handling Carbidopa
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Carbidopa. It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling and disposal, and other essential data to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE includes:
-
Eye Protection: Wear safety glasses with side shields or goggles.[1] If there is a potential for direct contact with dust, mists, or aerosols, a faceshield or other full-face protection should be worn.[1]
-
Hand Protection: Use protective gloves, such as nitrile or neoprene gloves.[2] For bulk handling or situations with a risk of exposure, double gloving is recommended.[3] If you have a latex allergy, nitrile gloves are the preferred option.[3]
-
Respiratory Protection: In situations where dust may be generated and engineering controls cannot prevent exposure, use a respirator with a P3 filter, which has a minimum protection factor of 20.[2] For non-routine emergencies, a full-face mask with a self-contained breathing apparatus may be necessary.[3]
-
Protective Clothing: Wear a laboratory coat.[3] For handling larger quantities (up to 500 grams), a lab coat may be sufficient.[3] In other situations, protective clothing, shoe covers, and a head covering may be required.[3]
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe working environment.
Handling:
-
Use in a closed system or with efficient local exhaust ventilation where dust, vapors, or mists may be released.[2]
-
Take precautionary measures against static discharge.[2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Minimize dust generation and accumulation.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][3][4]
Storage:
-
Keep the container tightly closed.[2]
-
Store in a dry place at a temperature between +15°C and 25°C.[2]
-
Protect from sunlight and keep away from heat, sparks, open flames, and hot surfaces.[2]
-
Store away from strong oxidizing agents, organic peroxides, explosives, and gases.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable national and local regulations.[2] Unused or expired this compound should be disposed of through a drug take-back program.[5] Do not flush the medication down the toilet or discard it in the trash.[5][6]
Quantitative Data
| Property | Value | Reference |
| CAS Number | 38821-49-7 | [2] |
| EC Number | 249-271-9 | [2] |
| Molecular Formula | C10H14N2O4 | |
| Molecular Weight | 226.23 g/mol | [7] |
| Storage Temperature | +15°C to 25°C |
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
